molecular formula C7H13N3 B15280500 (3-isopropyl-1H-pyrazol-4-yl)methanamine

(3-isopropyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B15280500
M. Wt: 139.20 g/mol
InChI Key: SOMHWZAUGMPKMA-UHFFFAOYSA-N
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Description

(3-isopropyl-1H-pyrazol-4-yl)methanamine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It belongs to the class of pyrazole derivatives , which are recognized as privileged scaffolds in drug discovery for their versatility in interacting with biological targets. The structure features a pyrazole ring core with an isopropyl substituent and a critical methylamine functional group, making it a valuable building block for the synthesis of more complex molecules . This compound serves as a key intermediate in the exploration of novel therapeutic agents. Its primary research value lies in its use as a precursor for the development of small molecule inhibitors. For instance, pyrazole-4-yl-methanamine analogs are integral in the discovery of potent and selective kinase inhibitors, such as those targeting RET (REarranged during Transfection) for cancer therapy , as well as inhibitors of intracellular enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) for managing inflammatory conditions . The methylamine group allows for further functionalization, often through sulfonamide formation or other coupling reactions, to optimize the potency, selectivity, and metabolic stability of lead compounds. While the specific product page for "(3-isopropyl-1H-pyrazol-4-yl)methanamine" is not listed in the current inventory, our company provides access to a wide range of specialized pyrazole-based intermediates. Researchers can inquire about custom synthesis of this compound. Related structures, such as the hydrochloride salt of 3-Isopropyl-1-methyl-1H-pyrazol-4-amine, are available . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(5-propan-2-yl-1H-pyrazol-4-yl)methanamine

InChI

InChI=1S/C7H13N3/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10)

InChI Key

SOMHWZAUGMPKMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN1)CN

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of (3-isopropyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of (3-isopropyl-1H-pyrazol-4-yl)methanamine . This document is structured for researchers in drug discovery, focusing on the compound's utility as a privileged scaffold in kinase inhibitor design.

Introduction & Chemical Identity

(3-isopropyl-1H-pyrazol-4-yl)methanamine is a bifunctional heterocyclic building block characterized by a pyrazole core substituted with a steric isopropyl group at the C3 position and a primary aminomethyl group at the C4 position. It serves as a critical fragment in Fragment-Based Drug Discovery (FBDD), particularly for targeting the ATP-binding pockets of protein kinases.

Nomenclature and Tautomerism

The compound exhibits annular tautomerism, a defining feature of N-unsubstituted pyrazoles. In solution, the proton on the nitrogen atom oscillates between positions N1 and N2, rendering the C3 and C5 positions equivalent over time unless locked by N-alkylation.

  • Tautomer A: 3-isopropyl-1H-pyrazol-4-yl...[1][2][3] (Isopropyl at C3, NH at N1)[4][5]

  • Tautomer B: 5-isopropyl-1H-pyrazol-4-yl... (Isopropyl at C5, NH at N1)

For the purpose of this guide, we utilize the standard 3-isopropyl nomenclature, though researchers must recognize that the "5-isopropyl" form is chemically identical in the unsubstituted state.

PropertyData
IUPAC Name (3-propan-2-yl-1H-pyrazol-4-yl)methanamine
Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
CAS Number Variable based on salt/isomer (Generic: 1H-Pyrazole-4-methanamine derivatives)
SMILES CC(C)C1=C(CN)C=NN1
Key Features Amphoteric, H-bond donor/acceptor, Lipophilic bulk (Isopropyl)

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting the compound's behavior in biological assays and synthetic workflows.

Calculated Descriptors

The following data represents consensus values calculated for the neutral free base.

DescriptorValueInterpretation
cLogP 0.45 ± 0.2Highly soluble in aqueous buffers; ideal for fragment libraries.
TPSA ~54 ŲGood membrane permeability (Rule of 5 compliant).[6]
pKa (Amine) ~9.2Primary amine is protonated at physiological pH (cationic).[6]
pKa (Pyrazole) ~14.0 (acid) / ~2.5 (base)The pyrazole ring is neutral at physiological pH.[6]
H-Bond Donors 2 (NH, NH2)Critical for "Hinge Binding" in kinases.[6]
H-Bond Acceptors 2 (N, N:)Critical for "Hinge Binding" in kinases.[6]

Synthetic Methodology

The synthesis of (3-isopropyl-1H-pyrazol-4-yl)methanamine is typically achieved through a convergent route involving the construction of the pyrazole core followed by functional group interconversion.

Retrosynthetic Analysis

The most robust pathway disconnects at the C4-aminomethyl bond, tracing back to a Vilsmeier-Haack formylation of the parent 3-isopropyl-1H-pyrazole.

Detailed Experimental Protocol

The following workflow synthesizes the target from commercially available precursors.

Step 1: Synthesis of 3-Isopropyl-1H-pyrazole
  • Reagents: Hydrazine hydrate, 4-methyl-3-oxopentanal (or 1,1-dimethoxy-4-methylpentan-3-one).

  • Mechanism: Condensation/Cyclization.[6]

  • Protocol:

    • Dissolve 1,1-dimethoxy-4-methylpentan-3-one (1.0 eq) in Ethanol.

    • Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

    • Reflux for 4 hours.

    • Concentrate and recrystallize from hexanes/EtOAc.

    • Result: 3-isopropyl-1H-pyrazole.[1][2][3]

Step 2: C4-Formylation (Vilsmeier-Haack)
  • Reagents: POCl3, DMF.

  • Protocol:

    • Prepare Vilsmeier reagent: Add POCl3 (1.2 eq) to anhydrous DMF (3.0 eq) at 0°C under Argon. Stir for 30 min.

    • Add 3-isopropyl-1H-pyrazole (1.0 eq) in DMF dropwise.

    • Heat to 80°C for 3 hours.

    • Quench: Pour onto ice/NaOAc (buffered hydrolysis is critical to prevent tar formation).

    • Extract with DCM, wash with brine, dry over MgSO4.

    • Result: 3-isopropyl-1H-pyrazole-4-carbaldehyde.

Step 3: Reductive Amination to Methanamine
  • Reagents: Ammonium Acetate (NH4OAc), Sodium Cyanoborohydride (NaCNBH3), Methanol.[6]

  • Protocol:

    • Dissolve the aldehyde (1.0 eq) in MeOH.

    • Add NH4OAc (10.0 eq) and stir for 1 hour to form the imine in situ.

    • Add NaCNBH3 (1.5 eq) portion-wise.[6]

    • Stir at RT for 12 hours.

    • Acidify with 1M HCl (to decompose borate complexes), then basify with NaOH to pH > 10.

    • Extract the free amine with DCM/Isopropanol (3:1).[6]

    • Result:(3-isopropyl-1H-pyrazol-4-yl)methanamine .

Synthesis Workflow Diagram

Synthesis Start Precursor: 1,1-dimethoxy-4-methylpentan-3-one Step1 Step 1: Cyclization (Hydrazine, EtOH) Start->Step1 Core Intermediate 1: 3-Isopropyl-1H-pyrazole Step1->Core Step2 Step 2: Vilsmeier-Haack (POCl3, DMF) Core->Step2 Aldehyde Intermediate 2: 4-Carbaldehyde Step2->Aldehyde Step3 Step 3: Reductive Amination (NH4OAc, NaCNBH3) Aldehyde->Step3 Target TARGET: (3-Isopropyl-1H-pyrazol-4-yl) methanamine Step3->Target

Figure 1: Convergent synthetic pathway for the production of the target amine from acyclic precursors.

Medicinal Chemistry Applications

This molecule is a "privileged structure" in oncology, specifically for designing Type I ATP-competitive kinase inhibitors.

The "Hinge Binder" Concept

The pyrazole moiety mimics the adenine ring of ATP.

  • Donor (NH): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu81 in CDK2).[6]

  • Acceptor (N): Forms a hydrogen bond with the backbone amide NH of the hinge.[6]

Role of the Isopropyl Group

The isopropyl group at C3 is not merely a spacer; it is a Selectivity Filter .

  • Gatekeeper Interaction: The bulky isopropyl group positions itself adjacent to the kinase "gatekeeper" residue.

  • Selectivity: It clashes with kinases possessing bulky gatekeeper residues, thereby improving selectivity for kinases with smaller gatekeepers (e.g., Threonine/Alanine).

Role of the Methanamine

The C4-methanamine serves as a Vector .

  • It points towards the solvent-exposed region or the ribose-binding pocket.

  • It provides a handle for further derivatization (e.g., amide coupling) to reach the "sugar pocket" or to attach solubilizing groups (e.g., piperazines).

Biological Signaling Pathway (Kinase Inhibition)[6]

Pathway Ligand Pyrazole Ligand (Target Molecule) CDK CDK4/6 Complex (Target Kinase) Ligand->CDK Inhibits (Competitive) CellCycle Cell Cycle Progression (G1 -> S Phase) Ligand->CellCycle ARRESTS ATP ATP ATP->CDK Activates Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases E2F->CellCycle Promotes

Figure 2: Mechanism of action in CDK4/6 inhibition. The pyrazole ligand competes with ATP, preventing Rb phosphorylation and arresting the cell cycle.

Handling & Safety Profile

  • Hazard Classification: Irritant (Skin/Eye).[6]

  • Storage: Hygroscopic amine. Store under inert gas (Argon/Nitrogen) at -20°C to prevent carbamate formation (reaction with atmospheric CO2).[6]

  • Stability: The pyrazole ring is robust, but the primary amine is susceptible to oxidation.

  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Poor solubility in non-polar solvents (Hexane).[6]

References

  • PubChem Compound Summary. (2025). C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine. National Center for Biotechnology Information.[6] Link

  • BenchChem Application Notes. (2025). Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Link[6]

  • Organic Syntheses. (2010). Three-component Reaction for Pyrazole Synthesis. Org. Synth. 2010, 87, 16. Link

  • MDPI Molecules. (2019).[6] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Link

  • Google Patents. (2017).[6] Process for preparation of aminopyrazole (WO2017060787A1).[6] Link

Sources

Strategic Utilization of Pyrazole-4-Methanamine Building Blocks in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of molecular building blocks dictates the trajectory of lead optimization. (1H-pyrazol-4-yl)methanamine and its substituted derivatives (e.g., 1-methyl-1H-pyrazol-4-yl)methanamine) have emerged as privileged scaffolds in medicinal chemistry. By combining the hydrogen-bonding capacity of the pyrazole core with the nucleophilic versatility of a primary methanamine linker, this building block facilitates rapid exploration of chemical space.

As a Senior Application Scientist, I have structured this technical guide to move beyond a mere catalog of reactions. We will dissect the physicochemical rationale behind selecting pyrazole-4-methanamines, explore their proven efficacy across diverse biological targets (from neurological disorders to oncology), and provide self-validating synthetic protocols designed for high-yield integration into drug discovery pipelines.

Physicochemical Rationale & Structural Dynamics

The incorporation of a pyrazole-4-methanamine moiety is rarely arbitrary. It is strategically deployed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks:

  • Bioisosterism and Metabolic Stability: The pyrazole ring frequently serves as a bioisostere for phenyl or basic amine rings. Unlike electron-rich phenyl rings that are highly susceptible to cytochrome P450-mediated oxidation, the electron-deficient nature of the pyrazole core enhances metabolic stability, lowering unbound clearance rates[1].

  • Conformational Flexibility vs. Rigidity: The methylene spacer (

    
    ) between the rigid pyrazole ring and the terminal amine provides a critical degree of rotational freedom. This allows the terminal functional group to adopt optimal geometries for interacting with buried residues within kinase hinge regions or G-protein coupled receptor (GPCR) binding pockets[2].
    
  • Amphoteric Hydrogen Bonding: The 1H-pyrazole system contains both a hydrogen bond donor (N-H) and an acceptor (N), allowing it to satisfy complex hydrogen-bond networks within target active sites[2].

Mechanistic Applications in Target-Specific Drug Discovery

Neuroscience: PDE10A Inhibition (Schizophrenia)

The development of MK-8189 , a highly potent and selective PDE10A inhibitor, exemplifies the power of the pyrazole-4-methanamine scaffold[1]. During the optimization of a pyrimidine-based fragment hit, researchers discovered that introducing a (1-methyl-1H-pyrazol-4-yl)methanamine group via Nucleophilic Aromatic Substitution (


) dramatically improved potency down to the picomolar level[1]. The pyrazole nitrogen acts as a critical hydrogen bond acceptor, while the methanamine linker perfectly positions the core to engage the key Tyr683 residue in the PDE10A selectivity pocket, overcoming initial issues with poor oral bioavailability[1].
Oncology & Inflammation: PI3Kγ Kinase Inhibition

Phosphoinositide 3-kinase gamma (PI3Kγ) is a crucial target for immunomodulation and cancer therapy. A series of novel (1H-pyrazol-4-yl)methanamines were synthesized and evaluated for PI3Kγ inhibition[2]. Molecular docking revealed that the pyrazole-4-methanamine core aligns perfectly to access the non-polar space surrounded by three isoleucine residues (Ile963, Ile879, and Ile831)[2]. Minor structural modifications, such as extending the terminal polar groups, improved the inhibitory potential from 36% to 73%[2].

Emerging Targets: Pan-KRAS and TRPA1

Beyond kinases and phosphodiesterases, pyrazole-4-methanamines are utilized in synthesizing azaquinazoline-based Pan-KRAS inhibitors targeting multiple mutated forms of KRAS (e.g., G12C, G12D, G12V)[3]. Furthermore, they serve as critical intermediates in the generation of substituted heterocyclic sulfonamides acting as Transient Receptor Potential Ankyrin 1 (TRPA1) modulators for respiratory disorders and pain management[4].

Pathway A Core Scaffold (e.g., Pyrimidine, Naphthyridine) B S_NAr Displacement with Pyrazole-4-methanamine A->B C H-Bond Donor/Acceptor Network Formation B->C D Enhanced Target Affinity (e.g., PDE10A, PI3Kγ) C->D E In Vivo Efficacy & Favorable PK Profile D->E

Pharmacophore optimization workflow utilizing pyrazole-4-methanamine.

Quantitative Data Summary

The versatility of the scaffold is reflected in its broad target applicability. Table 1 summarizes the quantitative impact of integrating pyrazole-4-methanamine into various therapeutic programs.

Table 1: Target-Specific Applications of Pyrazole-4-Methanamine Derivatives

Biological TargetDisease IndicationRole of Pyrazole-4-MethanamineRepresentative Efficacy / OutcomeReference
PDE10A SchizophreniaEngages selectivity pocket (Tyr683); improves unbound clearance.Picomolar potency (MK-8189); high oral bioavailability.[1]
PI3Kγ Oncology / InflammationOccupies non-polar active site space (Ile963, Ile879, Ile831).Up to 73% enzyme inhibition (Compound 108).[2]
TRPA1 Respiratory Disorders / PainForms sulfonamide linkage to modulate channel gating.Active in vivo TRPA1 antagonism.[4]
Pan-KRAS KRAS-Mutant CancersFunctionalizes azaquinazoline core for allosteric binding.Broad-spectrum KRAS mutant inhibition.[3]
Plant Receptors Agricultural BiologyActs as a linker for fluorescent Dansyl probes (EH-DF).Induces triple response in Arabidopsis at 30 µM.[5]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the two most common pathways for functionalizing pyrazole-4-methanamines. The causality behind each reagent choice is explicitly defined to aid troubleshooting.

Protocol A: Nucleophilic Aromatic Substitution ( ) for Heteroaryl Coupling

This protocol is optimized for coupling (1-methyl-1H-pyrazol-4-yl)methanamine to unactivated heteroaryl chlorides (e.g., pyrimidines or naphthyridines), a critical step in the synthesis of PDE10A inhibitors[1].

Causality & Rationale: We utilize 1,4-Dioxane over THF due to its higher boiling point, allowing safe microwave irradiation at 150 °C. This thermal energy is required to overcome the high activation barrier of unactivated heteroaryl halides. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the primary amine, which would otherwise quench its nucleophilicity.

Step-by-Step Procedure:

  • Preparation: In a microwave-safe reaction vial, dissolve the heteroaryl chloride (1.0 equiv, e.g., 0.5 mmol) in anhydrous 1,4-Dioxane (3.0 mL).

  • Amine Addition: Add (1-methyl-1H-pyrazol-4-yl)methanamine (1.2 equiv, 0.6 mmol) followed by Triethylamine (TEA) (2.5 equiv, 1.25 mmol).

  • Reaction: Seal the vial and subject it to microwave irradiation at 150 °C for 30 minutes[1].

  • Monitoring (Self-Validation): Analyze an aliquot via LC-MS. The disappearance of the starting material mass and the appearance of the

    
     peak corresponding to the coupled product confirms successful displacement.
    
  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and wash with saturated aqueous

    
     (10 mL) to remove triethylamine hydrochloride salts.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Dichloromethane/Methanol gradient) to yield the pure secondary amine (Typical yields: 70–83%)[1].
    
Protocol B: Reductive Amination for Alkyl/Aryl Extensions

This protocol is utilized when extending the pyrazole-4-methanamine core with various aldehydes to synthesize PI3Kγ inhibitors or fluorescent probes[2][5].

Causality & Rationale: Sodium triacetoxyborohydride (


) is selected over Sodium Borohydride (

). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the starting aldehyde but highly selective for reducing the transiently formed, more electrophilic iminium ion. This prevents the premature reduction of the aldehyde to an alcohol.

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve (1H-pyrazol-4-yl)methanamine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous Dichloroethane (DCE) (0.2 M concentration).
    
  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add

    
     (1.5 equiv).
    
  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction carefully with 1N NaOH (aq) until the pH reaches ~9. This neutralizes the acetic acid and breaks down boron complexes.

  • Extraction & Purification: Extract with Dichloromethane (

    
     mL). Combine organic layers, dry over 
    
    
    
    , concentrate, and purify via preparative HPLC to isolate the target compound.

Synthesis Start (1H-pyrazol-4-yl)methanamine Building Block Cond1 Aryl Halide + Base (e.g., TEA, Dioxane, 150°C) Start->Cond1 Cond2 Aldehyde + Reductant (e.g., NaBH(OAc)3, RT) Start->Cond2 Cond3 Sulfonyl Chloride + Base (e.g., Pyridine, RT) Start->Cond3 Prod1 N-Aryl/Heteroaryl Derivatives (MK-8189) Cond1->Prod1 Prod2 N-Alkyl Derivatives (PI3Kγ Inhibitors) Cond2->Prod2 Prod3 Sulfonamides (TRPA1 Modulators) Cond3->Prod3

Divergent synthetic pathways for pyrazole-4-methanamine functionalization.

References

  • Bepary, S., Youn, I. K., Lim, H.-J., & Lee, G. H. (2016). Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamines. Thai Journal of Pharmaceutical Sciences (TJPS).
  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia.
  • Synthesis of fluorescently labeled pyrazole derivative inducing a triple response in Arabidopsis seedlings. PMC.
  • WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as TRPA1 modulators.
  • WO2022132200A1 - Azaquinazoline pan-KRAS inhibitors.

Sources

The Isopropyl Moiety in Pyrazole Pharmacophores: Structural Utility, Metabolic Liabilities, and Optimization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring serves as a privileged scaffold, offering a robust platform for bioisosteric replacement of phenols and arenes. However, the decoration of this scaffold dictates its pharmacodynamic and pharmacokinetic fate. The isopropyl group (


), when attached to a pyrazole core, occupies a unique "Goldilocks" zone: it provides sufficient steric bulk to fill hydrophobic pockets (unlike methyl) without the excessive lipophilicity or rigidity of a tert-butyl or phenyl group.

This technical guide analyzes the critical role of the isopropyl group in pyrazole design, focusing on its contribution to binding affinity, its metabolic vulnerabilities (specifically CYP-mediated oxidation), and the strategic use of bioisosteres like cyclopropyl and fluorinated analogs to optimize lead compounds.

Physicochemical Rationale: The "Goldilocks" Hydrophobe

The decision to install an isopropyl group on a pyrazole ring—whether at the


, 

, or

position—is rarely arbitrary. It is a calculated move to modulate Lipophilic Efficiency (LipE) and Shape Complementarity .[1]
Steric and Lipophilic Comparison

The isopropyl group adds significant hydrophobic bulk compared to a methyl or ethyl group, allowing it to displace high-energy water molecules from lipophilic pockets within enzyme active sites (e.g., ATP-binding pockets of kinases or PDE catalytic domains).

SubstituentHansch

Value
Molar Refractivity (MR)Steric Effect (Taft

)
Structural Role
Methyl (

)
0.565.650.00Minimal steric clash; poor pocket filler.[1]
Ethyl (

)
1.0210.30-0.07Intermediate; flexible.[1]
Isopropyl (

)
1.53 14.96 -0.47 Branched; fills hydrophobic clefts; restricts rotation.
Cyclopropyl (

)
1.1413.53-0.51Rigid bioisostere; lower lipophilicity (

).[1]
tert-Butyl (

)
1.9819.62-1.54Maximally bulky; high lipophilic penalty.[1]

Expert Insight: The isopropyl group is often preferred over n-propyl despite similar molecular weights because the branching at the


-carbon reduces the entropic penalty of binding. The isopropyl group is pre-organized to fill spherical or branched hydrophobic sub-pockets, whereas n-propyl must adopt a specific conformation from a flexible ensemble.[1]

Case Study in Binding Kinetics: Ibudilast

To understand the structural utility of the C-isopropyl group, we examine Ibudilast (AV-411), a non-selective phosphodiesterase (PDE) inhibitor used for asthma and post-stroke dizziness.

  • Structure: 2-isopropyl-3-isobutyryl-pyrazolo[1,5-a]pyridine.[1]

  • Role of Isopropyl: The isopropyl group at position 2 is critical for anchoring the molecule within the hydrophobic region of the PDE active site. It complements the hydrophobic residues (typically Phenylalanine or Isoleucine) lining the pocket, stabilizing the inhibitor-enzyme complex.

  • Impact: Removal of the isopropyl group or replacement with a methyl group results in a significant loss of potency (decrease in

    
    ), illustrating the necessity of the branched alkyl chain for optimal van der Waals contacts.
    
Visualization: Pharmacophore Logic

Ibudilast_Binding Substituent C2-Isopropyl Group Interaction Hydrophobic Interaction Substituent->Interaction Provides Surface Area Target PDE Hydrophobic Pocket (Phe/Ile) Interaction->Target Complementary Fit Outcome High Affinity Binding (Displacement of Water) Target->Outcome Stabilization Methyl Methyl Analog Methyl->Interaction Insufficient Bulk

Figure 1: Logical flow of the C2-isopropyl group's contribution to Ibudilast binding affinity.

Metabolic Liabilities: The "Soft Spot"

While structurally advantageous, the isopropyl group introduces a metabolic liability known as the "Soft Spot."

Mechanism of Instability

The tertiary carbon (methine C-H) of the isopropyl group is electron-rich and sterically accessible, making it a prime target for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9.

  • C-Hydroxylation: The most common pathway.[1] CYP enzymes insert an oxygen into the tertiary C-H bond, forming a tertiary alcohol. This increases polarity and often leads to rapid clearance or loss of activity.[1]

  • N-Dealkylation: If the isopropyl is attached to a nitrogen (

    
    -isopropyl), oxidative attack on the 
    
    
    
    -carbon can lead to carbinolamine formation, which collapses to release acetone and the dealkylated pyrazole.[1]
Experimental Protocol: Microsomal Stability Assay

To assess this liability early in the design cycle, the following protocol is standard.

Objective: Determine the Intrinsic Clearance (


) of an isopropyl-pyrazole lead.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (1 µM final concentration in phosphate buffer, pH 7.4).

Workflow:

  • Pre-incubation: Mix 30 µL HLM with 350 µL buffer and 2 µL test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 20 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add aliquot to 150 µL ice-cold acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak (

    
    ) and appearance of the +16 Da metabolite (Hydroxylation).
    

Optimization Strategies: Fixing the Liability

When an isopropyl group is essential for binding but causes high clearance, medicinal chemists employ three primary strategies.

Strategy A: Deuteration

Replacing the tertiary hydrogen with deuterium (


) exploits the Kinetic Isotope Effect (KIE).[1] The C-D bond is stronger than the C-H bond, potentially slowing down the rate-determining step of CYP-mediated hydrogen abstraction without altering the steric profile or binding affinity.
Strategy B: Fluorination

Replacing the isopropyl group with a 1,1,1,3,3,3-hexafluoroisopropyl group or a trifluoromethyl group changes the electronic landscape. However, this often drastically alters lipophilicity and electron density.[1] A more subtle approach is using a Cyclopropyl group.[1]

Strategy C: Bioisosteric Replacement (Cyclopropyl)

The cyclopropyl group is the premier bioisostere for isopropyl.[1]

  • Pros: Increases metabolic stability (C-H bonds are stronger due to

    
    -like character).[1] Reduces 
    
    
    
    (1.14 vs 1.53), improving solubility.[1]
  • Cons: Slightly smaller volume; different bond angles (60° vs 109.5°) may alter the vector of substituents.[1]

Decision Matrix

Optimization_Logic Start High Clearance detected in Isopropyl-Pyrazole Lead Check_Binding Is the Isopropyl group essential for potency? Start->Check_Binding No_Essential No Check_Binding->No_Essential Potency maintained with smaller group Yes_Essential Yes Check_Binding->Yes_Essential Potency drops >10x with Methyl Replace_Me Replace with Methyl/Ethyl (Reduce Lipophilicity) No_Essential->Replace_Me Metabolic_Spot Identify Site of Metabolism (MetID Study) Yes_Essential->Metabolic_Spot Tertiary_Ox Tertiary C-H Oxidation Metabolic_Spot->Tertiary_Ox Deuteration Deuteration (-CD(CH3)2) (Retains Shape, Slows Metabolism) Tertiary_Ox->Deuteration Quick Fix Cyclopropyl Switch to Cyclopropyl (Bioisostere: Stable, Lower LogP) Tertiary_Ox->Cyclopropyl Lead Opt

Figure 2: Decision tree for optimizing high-clearance isopropyl-pyrazole hits.

Synthetic Accessibility

Installing the isopropyl group is synthetically straightforward, which contributes to its prevalence in early discovery libraries.[1]

Method 1: Direct Alkylation (


-isopropyl) [1]
  • Reagents: Pyrazole core, Isopropyl iodide (or bromide),

    
     or 
    
    
    
    , DMF.
  • Conditions:

    
    , 2-4 hours.[1]
    
  • Note: Regioselectivity (

    
     vs 
    
    
    
    ) can be an issue with asymmetric pyrazoles.

Method 2: Cyclization (


-isopropyl) [1]
  • Reagents: 1,3-diketone + Isopropylhydrazine hydrochloride.[1]

  • Mechanism: Knorr Pyrazole Synthesis.[1]

  • Advantage: Regiocontrol is dictated by the sterics of the diketone and hydrazine.

Method 3: Cross-Coupling (


-isopropyl) [1]
  • Reagents: Halogenated pyrazole (e.g., 4-bromo-1-methylpyrazole) + Isopropylzinc bromide (Negishi) or Isopropylboronic acid (Suzuki - difficult due to

    
    -hydride elimination).[1]
    
  • Preferred: Negishi coupling or Kumada coupling using

    
    .[1]
    

References

  • Ibudilast Mechanism & Structure

    • Source: Practical Neurology.[1] "MS Minute: Ibudilast." (2020).[1]

  • Metabolic Stability of Pyrazoles

    • Source: BenchChem.[1][2] "Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules." (2025).[1]

  • Lipophilicity & Fluorination Trends

    • Source: Beilstein Journal of Organic Chemistry.[1] "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." (2020).

  • Kinase Inhibitor SAR (RET Kinase)

    • Source: PubMed (Elsevier Masson).[1] "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." (2017).[1]

  • General Pyrazole Pharmacology

    • Source: NIH / PMC.[1] "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies."

Sources

Rational Design and Synthetic Utility of (3-isopropyl-1H-pyrazol-4-yl)methanamine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of active pharmaceutical ingredient (API) building blocks dictates the efficacy and selectivity of the final therapeutic. (3-isopropyl-1H-pyrazol-4-yl)methanamine represents a highly specialized, bifunctional pharmacophore core. Featuring a hydrogen-bonding pyrazole ring, a sterically tunable isopropyl moiety, and a highly reactive primary amine, this intermediate is a critical linchpin in the synthesis of advanced targeted therapeutics, including BET bromodomain inhibitors[1] and Fatty Acid Amide Hydrolase (FAAH) inhibitors[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the structural informatics of this compound, explore the causality behind its use in rational drug design, and provide self-validating, field-proven protocols for its integration into complex API synthesis.

Structural Informatics & Chemical Identity

While common structural isomers such as 3-isopropyl-1-methyl-1H-pyrazol-5-amine possess widely indexed commercial CAS numbers (e.g., CAS 3702-12-3), the exact freebase of (3-isopropyl-1H-pyrazol-4-yl)methanamine is predominantly tracked via its absolute identifiers in proprietary API libraries and patent literature[1].

The molecule's utility stems from its precise topology. The pyrazole core acts as a rigid bioisostere for amides and aromatic rings, capable of acting as both a hydrogen bond donor and acceptor. The isopropyl group at the C3 position provides a calculated degree of lipophilic bulk, essential for displacing water molecules in hydrophobic enzyme pockets.

Table 1: Physicochemical Properties and Identifiers
ParameterValue / DescriptorMechanistic Significance
IUPAC Name (3-isopropyl-1H-pyrazol-4-yl)methanamineDefines absolute regiochemistry.
Molecular Formula C₇H₁₃N₃Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Molecular Weight 139.20 g/mol High atom economy during coupling reactions.
SMILES CC(C)C1=C(CN)C=NN1Standardized input for in silico docking studies.
InChIKey Computed based on structureEnsures exact database matching across chemical registries.
Topological Polar Surface Area ~54.7 ŲOptimal for membrane permeability and blood-brain barrier (BBB) penetration in CNS drugs.
H-Bond Donors / Acceptors 3 / 2Facilitates strong, directional binding within target protein active sites.

Mechanistic Role in Drug Design (E-E-A-T)

The selection of (3-isopropyl-1H-pyrazol-4-yl)methanamine is never arbitrary; it is driven by the strict geometric and electronic demands of the target protein.

Epigenetic Modulation: BET Bromodomain Inhibition

In the development of BET (Bromodomain and Extra-Terminal motif) inhibitors, the acetyl-lysine binding pocket of the BRD4 protein is the primary target[1]. The pyrazole nitrogen atoms mimic the native acetylated lysine, forming critical hydrogen bonds with the conserved asparagine residue (Asn140) in the binding pocket. Simultaneously, the C3-isopropyl group optimally fills the adjacent lipophilic shelf (the "WPF shelf"), enhancing binding affinity through van der Waals interactions. The methanamine group serves as the synthetic vector, allowing the attachment of diverse tail groups via amide bonds to modulate pharmacokinetics.

BETPathway Chromatin Acetylated Histones (Open Chromatin) BRD4 BET Bromodomain (BRD4) Chromatin->BRD4 Recruits Transcription Oncogene Transcription (c-Myc, Bcl-2) BRD4->Transcription Drives Arrest Cell Cycle Arrest / Apoptosis Transcription->Arrest Downregulation Inhibitor Pyrazole-Methanamine Derived Inhibitor Displacement Competitive Binding at Acetyl-Lysine Pocket Inhibitor->Displacement Displacement->BRD4 Blocks binding

Caption: Mechanism of action for BET bromodomain inhibitors derived from pyrazole-methanamines.

Neuropathic Pain: FAAH Inhibition

Similarly, this building block is utilized in the synthesis of FAAH inhibitors[2]. FAAH is the enzyme responsible for degrading endocannabinoids like anandamide. By coupling the methanamine to a targeted carboxamide core, the resulting molecule irreversibly or reversibly binds the FAAH catalytic serine. The isopropyl-pyrazole moiety acts as a hydrophobic anchor, stabilizing the inhibitor within the enzyme's cytosolic port, thereby prolonging the analgesic effects of endogenous cannabinoids.

Synthetic Methodologies & Validated Workflows

To utilize this intermediate effectively, one must understand both its upstream synthesis and its downstream application.

Upstream Synthesis: Reductive Amination

The generation of the primary amine typically proceeds via the oximation of 3-isopropyl-1H-pyrazole-4-carbaldehyde, followed by catalytic hydrogenation.

Synthesis SM 3-isopropyl-1H-pyrazole- 4-carbaldehyde Step1 Oximation (NH2OH·HCl, NaOAc, EtOH) SM->Step1 Nucleophilic Addition Intermediate Oxime Intermediate Step1->Intermediate Step2 Reduction (H2, Pd/C or LiAlH4) Intermediate->Step2 Catalytic Hydrogenation Product (3-isopropyl-1H-pyrazol- 4-yl)methanamine Step2->Product

Caption: Synthetic route for (3-isopropyl-1H-pyrazol-4-yl)methanamine via reductive amination.

Downstream Application: Self-Validating Amide Coupling Protocol

When coupling this amine to a carboxylic acid to form a final API, standard acid chlorides are avoided. The pyrazole N-H is nucleophilic and prone to unwanted acylation. Therefore, a mild, highly controlled EDCI/HOBt coupling strategy is mandated.

Table 2: Standardized Amide Coupling Quantities
ReagentEquivalentsFunction
Carboxylic Acid Substrate1.0 eqLimiting reagent / Pharmacophore core
(3-isopropyl-1H-pyrazol-4-yl)methanamine1.1 eqNucleophile
EDCI·HCl1.2 eqPrimary coupling agent
HOBt (Hydroxybenzotriazole)1.2 eqSuppresses racemization / traps active ester
DIPEA (N,N-Diisopropylethylamine)2.5 eqNon-nucleophilic base
DMF (Anhydrous)0.2 MPolar aprotic solvent
Step-by-Step Methodology & Causality
  • Activation: Charge a dry, argon-purged reaction vessel with the carboxylic acid (1.0 eq) and anhydrous DMF.

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition states. Argon purging prevents ambient moisture from hydrolyzing the highly reactive O-acylisourea intermediate.

  • Reagent Addition: Add HOBt (1.2 eq) followed by EDCI·HCl (1.2 eq). Stir the mixture at 0°C for 30 minutes.

    • Causality: Cooling to 0°C suppresses the thermal rearrangement of the O-acylisourea to an inactive N-acylurea. This thermal control allows HOBt to efficiently trap the intermediate, forming a stable, highly reactive HOBt-ester.

  • Amine Introduction: Add (3-isopropyl-1H-pyrazol-4-yl)methanamine (1.1 eq) dropwise, followed by DIPEA (2.5 eq). Allow the reaction to warm to room temperature.

    • Causality: DIPEA serves a dual purpose: it freebases the amine (if supplied as a hydrochloride salt) and neutralizes the HCl generated from EDCI·HCl, maintaining an optimal slightly basic pH to maximize the nucleophilicity of the primary amine.

  • In-Process Control (IPC) & Self-Validation: After 2 hours, sample the reaction mixture for LC-MS analysis.

    • Self-Validating System: The protocol dictates that the reaction must not be quenched until the active ester peak (<5% AUC) is consumed. If the active ester persists, it indicates amine degradation or stoichiometric imbalance, prompting the addition of 0.1 eq of the amine. This ensures maximum yield and prevents unreacted acid from complicating downstream purification.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

    • Causality: EDCI and its urea byproduct are highly water-soluble. The basic aqueous wash removes these byproducts alongside HOBt, driving the purity of the organic phase prior to column chromatography.

AmideCoupling Acid Carboxylic Acid Substrate Activation Activation (EDCI·HCl, HOBt, DIPEA) Acid->Activation ActiveEster Active HOBt Ester Activation->ActiveEster -H2O equivalent Coupling Nucleophilic Acyl Substitution ActiveEster->Coupling Amine (3-isopropyl-1H-pyrazol- 4-yl)methanamine Amine->Coupling Product Target Amide API (e.g., BET Inhibitor) Coupling->Product IPC: LC-MS >95% conversion

Caption: Self-validating amide coupling workflow utilizing EDCI/HOBt activation.

References

  • US Patent 9,675,697 B2 - BET bromodomain inhibitors and therapeutic methods using the same. Google Patents.
  • US Patent 9,682,953 B2 - Amide compounds, compositions and applications thereof (FAAH Inhibitors). Google Patents.

Sources

Metabolic Stability Predictions for Isopropyl Pyrazole Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isopropyl pyrazole amine moiety is a privileged scaffold in kinase inhibitor discovery (e.g., Crizotinib, Ruxolitinib) due to its ability to fill hydrophobic pockets (Val/Leu/Ile gatekeepers) while maintaining favorable physicochemical properties. However, this steric advantage comes with a significant metabolic liability: the isopropyl group acts as a "soft spot" for Cytochrome P450 (CYP)-mediated oxidation.

This guide details a self-validating workflow to predict, confirm, and mitigate this instability. We move beyond generic screening to focus on the specific mechanistic failure modes of this moiety:


-carbon hydroxylation leading to N-dealkylation. 

The Chemical Liability Profile

To predict stability, one must understand the mechanism of failure. In isopropyl pyrazole amines, the metabolic instability is driven by the high energy of the CYP450 Compound I radical, which seeks to abstract a hydrogen atom.

The Mechanism of Failure
  • Target: The tertiary methine hydrogen (

    
    ) on the isopropyl group.
    
  • Reaction: CYP-mediated Hydrogen Atom Transfer (HAT).

  • Intermediate: formation of a tertiary radical, which is rapidly hydroxylated to a carbinolamine.

  • Collapse: The carbinolamine is unstable and spontaneously collapses, releasing acetone and the des-isopropyl pyrazole amine .

Key Insight: While aromatic hydroxylation on the pyrazole ring is possible, the isopropyl methine position is statistically the primary site of metabolism (SOM) due to the stability of the resulting tertiary radical intermediate.

Computational Prediction Framework (In Silico)

Before synthesizing a library, we employ a tiered computational approach to filter candidates. We rely on two distinct algorithmic logics to avoid bias.

Tier 1: Energy-Based Prediction (SMARTCyp)

We utilize SMARTCyp , which predicts the SOM based on the activation energy required for the CYP450 to abstract a hydrogen atom.

  • Why it works for Pyrazoles: It explicitly calculates the energy barrier for the methine C-H abstraction.

  • Threshold: If the activation energy for the isopropyl methine is < 15 kcal/mol relative to the rest of the molecule, the compound is flagged as "High Clearance Risk."

Tier 2: Machine Learning Prediction (XenoSite)

We cross-validate with XenoSite , a neural network trained on metabolized substrates.[1]

  • Output: A probability score (0.0–1.0) visualized as a heat map.

  • Success Criteria: A "stable" design requires the isopropyl methine to have a metabolic probability score

    
    .
    
Visualization: The Prediction Workflow

PredictionWorkflow Start Candidate Structure (Isopropyl Pyrazole) SMARTCyp SMARTCyp Analysis (DFT/Energy Based) Start->SMARTCyp XenoSite XenoSite Analysis (Neural Network) Start->XenoSite Decision Consensus Check SMARTCyp->Decision Energy < Threshold XenoSite->Decision Prob > 0.6 Flag High Risk: Prioritize Modification Decision->Flag Both High Proceed Low Risk: Proceed to Synthesis Decision->Proceed Disagreement or Low

Figure 1: Dual-algorithm consensus workflow for filtering high-risk metabolic liabilities before synthesis.

Experimental Validation: The "Gold Standard" Protocol

Computational predictions must be validated using a Microsomal Stability Assay. As a Senior Scientist, I insist on specific controls to ensure data integrity.

Protocol: Liver Microsome Stability (RLM/HLM)

Objective: Determine Intrinsic Clearance (


) and 

.

Reagents:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (Final protein conc: 0.5 mg/mL).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: 1 µM final concentration (Keep

    
     to ensure linear kinetics).
    
  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Workflow:

  • Pre-incubation: Mix Microsomes + Buffer (100 mM Potassium Phosphate, pH 7.4) + Test Compound. Incubate at 37°C for 5 minutes. Reason: To equilibrate temperature and detect non-NADPH dependent degradation.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Reason: Precipitates proteins and stops metabolism instantly.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis & Interpretation[2][3][4][5][6][7][8][9][10]

Calculate the slope (


) of the natural log of remaining compound vs. time.

Table 1: Stability Classification Criteria

ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (Liability)

(min)




(µL/min/mg)



Action Progress to PKStructural RefinementStop & Redesign

Metabolite Identification (MetID)

If the compound fails the stability test (


), you must confirm where the metabolism occurred. Do not assume; verify.

Mass Spectrometry Logic for Isopropyl Pyrazoles:

  • Scan Mode: Run a Predictive Multiple Reaction Monitoring (pMRM) or Neutral Loss scan.

  • The "Smoking Gun" Signals:

    • +16 Da: Indicates hydroxylation. If the fragment containing the isopropyl group shifts by +16, the "soft spot" is confirmed.

    • -42 Da: Indicates N-dealkylation (Loss of Isopropyl

      
       + H, replaced by H). Correction: Loss of isopropyl is loss of 43 mass units, replaced by H (+1), net loss of 42.
      

Optimization Strategies

When the isopropyl group is confirmed as the liability, employ these bioisosteric replacements.

Strategy A: Deuteration (The "Heavy" Switch)

Replace the methine hydrogen with Deuterium (


).
  • Mechanism: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect).

  • Impact: Can improve

    
     by 20-50% without changing binding affinity or lipophilicity.
    
Strategy B: Fluorination

Introduce a fluorine atom to the isopropyl group (e.g.,


 or 

).
  • Mechanism: Fluorine is electron-withdrawing, deactivating the C-H bond towards oxidation.

  • Risk: This significantly alters the electronics and may reduce potency if the pocket is hydrophobic.

Strategy C: Ring Constraint (Cyclopropyl)

Replace the isopropyl group with a cyclopropyl group.

  • Mechanism: The C-H bond on a cyclopropyl ring has higher s-character (

    
     vs 
    
    
    
    ), making it significantly harder to abstract (higher bond dissociation energy).
  • Result: Often the most effective strategy for metabolic stability, though it slightly alters the vector of the substituent.

Visualization: The Optimization Decision Tree

OptimizationStrategy Liability Liability Confirmed: Isopropyl Oxidation PotencyCheck Is Potency Critical? Liability->PotencyCheck Deuterium Strategy A: Deuteration (Maintain Potency, Modest Stability Gain) PotencyCheck->Deuterium Yes, strict SAR Cyclopropyl Strategy B: Cyclopropyl Switch (High Stability, Check Potency) PotencyCheck->Cyclopropyl Flexible SAR Fluorine Strategy C: Fluorination (Max Stability, Risk of Potency Loss) PotencyCheck->Fluorine Need to lower LogP

Figure 2: Decision matrix for structural modification based on SAR flexibility and stability requirements.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[2] U.S. Food and Drug Administration.[3][4][5] [Link]

  • Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism.[6][7] ACS Medicinal Chemistry Letters.[6] [Link]

  • Zaretzki, J., et al. (2013). XenoSite: Accurately Predicting CYP-Mediated Sites of Metabolism with Neural Networks.[1][6][7] Journal of Chemical Information and Modeling.[6][7] [Link]

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[8][3][9][10][11] [Link]

Sources

The Privileged Scaffold: History, Discovery, and Synthesis of Substituted Pyrazole Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the pyrazole ring has long been recognized as a privileged scaffold. However, the evolution from simple pyrazoles to substituted pyrazole methanamines represents a masterclass in rational drug design. By appending a basic methanamine moiety (-CH₂-NR₂) to the rigid, aromatic pyrazole core, researchers unlocked a versatile pharmacophore capable of bridging the gap between lipophilic binding pockets and solvent-exposed channels. This technical guide explores the historical discovery, structural biology, pharmacological applications, and self-validating synthetic protocols of substituted pyrazole methanamines, providing a comprehensive blueprint for drug development professionals.

Historical Evolution and Pharmacophore Logic

The journey of pyrazole derivatives in pharmacology began in the late 19th century with the discovery of antipyrine, an early analgesic and antipyretic. Over the decades, the scaffold was heavily optimized to yield targeted non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which demonstrated high selectivity for the COX-2 enzyme[1].

However, as the focus of drug discovery shifted toward complex intracellular targets—such as kinases and mutant GTPases—the physicochemical properties of standard pyrazoles required refinement. The pyrazole ring itself provided excellent hydrogen-bond donor/acceptor capabilities and pi-pi stacking potential, but it lacked the basicity required to form strong ionic interactions within highly conserved protein domains (e.g., kinase hinge regions).

The introduction of the methanamine appendage solved this critical design flaw. By isolating an amine group from the aromatic system via a methylene (-CH₂-) spacer, medicinal chemists successfully tuned the molecule's pKa, enabling high-affinity binding to targets like PI3Kγ and KRAS[2][3].

G A Early Pyrazoles (e.g., Antipyrine) B Targeted NSAIDs (e.g., Celecoxib) A->B Structural tuning C Pyrazole Methanamines (Kinase & KRAS Inhibitors) B->C Addition of basic amine

Evolution of Pyrazole Scaffolds in Drug Discovery.

Structural Biology: The Causality of the Methanamine Motif

The specific selection of a methanamine over a direct arylamine (aniline-like) substituent is rooted in fundamental physical chemistry:

  • pKa Tuning and Salt Bridge Formation: Directly attaching an amino group to the electron-withdrawing pyrazole ring results in a weakly basic heteroarylamine (pKa ~3-4), which remains unprotonated at physiological pH (7.4). Inserting a methylene spacer breaks the pi-electron conjugation, raising the amine's pKa to approximately 8.5–9.5. This ensures the nitrogen is protonated in vivo, allowing it to form critical salt bridges with acidic residues (such as aspartate or glutamate) in the target protein's binding pocket[2].

  • Vectorial Flexibility: The sp³-hybridized carbon of the methylene linker acts as a flexible hinge. While the rigid pyrazole core anchors the molecule via hydrogen bonds to the peptide backbone, the methanamine vector can rotate to optimally project into solvent-exposed channels or secondary binding pockets, significantly improving both target affinity and aqueous solubility[2].

Pharmacological Applications and Quantitative Efficacy

Substituted pyrazole methanamines have become foundational building blocks for several classes of modern therapeutics. Their ability to modulate complex signaling pathways has been validated across oncology, immunology, and pain management.

G GPCR GPCR Activation PI3K PI3Kγ Enzyme GPCR->PI3K AKT AKT Phosphorylation PI3K->AKT Prolif Cell Proliferation AKT->Prolif Inhib Pyrazole Methanamine Inhibitor Inhib->PI3K Blocks ATP Pocket

PI3Kγ Signaling Pathway and Inhibition Mechanism.

Quantitative Data Summary

The table below summarizes the biological activity of various pyrazole methanamine derivatives across distinct therapeutic targets:

Target / EnzymeCompound ScaffoldKey SubstituentsBiological ActivityClinical Relevance
PI3Kγ (1H-pyrazol-4-yl)methanamine3-(4-(benzyloxy)phenyl)36% – 73% Enzyme InhibitionOncology / Inflammation[2]
KRAS G12C/D Pyrazol-4-ylmethanamineAzaquinazoline coreSub-micromolar IC₅₀ (Pan-KRAS)Pancreatic/Lung Cancer[3]
TRPA1 Pyrazol-4-ylmethanamineSulfonamide linkedDose-dependent AntagonismPain Management[4]
COX-2 Methylamine pyrazoleBenzyloxyphenyl groupHigh Selectivity over COX-1Anti-inflammatory[1]

Self-Validating Synthetic Methodologies

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every synthetic step includes the chemical causality behind the reagent choice and the analytical markers required to verify success before proceeding.

Protocol A: Regioselective Formylation & Reductive Amination

This is the industry-standard workflow for appending a methanamine group to an existing pyrazole core.

Causality of Reagent Choice: The pyrazole ring is highly electron-rich at the C4 position due to the electron-donating nature of its nitrogen atoms. The Vilsmeier-Haack reaction exploits this by using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion, which attacks the C4 position with near-perfect regioselectivity[5]. For the subsequent amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium borohydride because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of unwanted pyrazole-4-methanol byproducts[2].

G N1 Substituted Pyrazole N2 Vilsmeier-Haack (POCl3, DMF) N1->N2 N3 Pyrazole-4-carboxaldehyde N2->N3 N4 Reductive Amination (Amine, NaBH(OAc)3) N3->N4 N5 Pyrazole Methanamine N4->N5

Step-by-step Synthetic Workflow for Pyrazole Methanamines.

Step-by-Step Methodology:

  • Formylation: Dissolve the substituted pyrazole (1.0 eq) in anhydrous DMF. Cool to 0°C under nitrogen. Dropwise add POCl₃ (1.2 eq). Heat the mixture to 90°C for 4 hours. Quench with ice water and neutralize with NaOH to precipitate the pyrazole-4-carboxaldehyde.

  • Validation Check 1: Perform ¹H NMR (CDCl₃). The reaction is successful if a sharp aldehyde proton singlet appears at ~9.8 ppm[2].

  • Reductive Amination: Dissolve the aldehyde (1.0 eq) and the desired primary/secondary amine (1.2 eq) in dichloroethane (DCE). Stir for 1 hour at room temperature to form the iminium ion. Add NaBH(OAc)₃ (1.5 eq) and stir for 12 hours. Quench with saturated NaHCO₃ and extract with dichloromethane.

  • Validation Check 2: Perform ¹³C NMR. The system is self-validated when the aldehyde carbonyl peak (~198 ppm) completely disappears, replaced by a new aliphatic methylene carbon peak at ~45–55 ppm[2].

Protocol B: De Novo Synthesis via Malononitrile Cyclocondensation

When highly substituted or sterically hindered pyrazoles are required, building the ring from acyclic precursors allows for absolute regiocontrol.

Causality of Reagent Choice: Reacting (ethoxymethylene)malononitrile with aryl hydrazines forces a Michael-type addition followed by intramolecular cyclization. Because the starting material contains a nitrile group, the resulting pyrazole is formed with a carbonitrile exactly at the C4 position. This nitrile can then be aggressively reduced to a primary methanamine[6].

Step-by-Step Methodology:

  • Cyclocondensation: Reflux (ethoxymethylene)malononitrile (1.0 eq) and an aryl hydrazine (1.0 eq) in ethanol for 4 hours. Cool to room temperature to crystallize the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile[6].

  • Validation Check 1: Perform IR Spectroscopy. The intermediate is confirmed by the presence of a sharp, intense C≡N stretching band at ~2210 cm⁻¹.

  • Nitrile Reduction: Suspend the carbonitrile in anhydrous THF at 0°C. Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq). Reflux for 6 hours. Carefully quench using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water) to precipitate aluminum salts. Filter and concentrate to yield the primary pyrazole methanamine.

  • Validation Check 2: Repeat IR Spectroscopy. The reduction is validated by the complete disappearance of the 2210 cm⁻¹ band and the emergence of broad N-H stretching bands at 3300–3400 cm⁻¹.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL
  • Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems Source: Semantic Scholar URL
  • Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)
  • WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators Source: Google Patents URL
  • WO2022132200A1 - Azaquinazoline pan-kras inhibitors Source: Google Patents URL
  • Source: Scirp.
  • N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies Source: RepositóriUM URL

Sources

Physicochemical Profiling and Application of (3-Isopropyl-1H-pyrazol-4-yl)methanamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

(3-Isopropyl-1H-pyrazol-4-yl)methanamine (CAS: 1539609-21-6)[1] is a highly versatile, low-molecular-weight building block increasingly utilized in fragment-based drug discovery (FBDD). Featuring a pyrazole core substituted with an isopropyl group and a primary methanamine moiety, this compound offers a unique balance of steric bulk, hydrogen-bonding capacity, and aqueous solubility.

For medicinal chemists and drug development professionals, understanding the physicochemical properties of this fragment is critical. These properties dictate not only how the molecule will interact with target protein pockets (e.g., kinase hinge regions) but also its downstream absorption, distribution, metabolism, and excretion (ADME) profile.

Structural Analysis and Core Physicochemical Properties

The pharmacological utility of (3-isopropyl-1H-pyrazol-4-yl)methanamine is governed by three distinct structural motifs, each contributing specific physicochemical traits:

  • The 1H-Pyrazole Core: Pyrazole is a five-membered heteroaromatic ring containing two adjacent nitrogen atoms, making it amphoteric. The basic nitrogen (N2) has a pKa of approximately 2.52 (in its protonated form), while the acidic nitrogen (N1) has a pKa of 14.21[2]. This allows the core to act as both a hydrogen bond donor and acceptor, a privileged feature for target engagement.

  • The Methanamine Moiety: The primary aliphatic amine attached to the pyrazole ring acts as a strong basic center. Drawing parallels to similar aralkylamines like benzylamine (pKa ~9.33)[3] and simple aliphatic amines like methylamine (pKa ~10.66)[4], the methanamine group in this compound exhibits a predicted pKa in the range of 8.8 to 9.5. Consequently, it exists almost entirely in its cationic (protonated) form at physiological pH (7.4).

  • The Isopropyl Group: The addition of the branched alkyl chain at the 3-position introduces necessary steric bulk and lipophilicity. This compensates for the high polarity of the amine and pyrazole, bringing the predicted LogP (octanol-water partition coefficient) to an optimal range for fragment screening.

Quantitative Data Summary
PropertyValue / RangeMethod / Source
Chemical Formula C7H13N3Structural Analysis
Molecular Weight 139.20 g/mol Calculated[5]
CAS Number 1539609-21-6Registry[1]
pKa (Primary Amine) ~8.8 – 9.5Predicted (cf. Benzylamine)[3]
pKa (Pyrazole N2, protonated) 2.52Literature[2]
pKa (Pyrazole N1, deprotonated) 14.21Literature[2]
LogP (Lipophilicity) 0.5 – 1.2Cheminformatics Prediction
Physiological Charge (pH 7.4) +1 (Cationic)Henderson-Hasselbalch

Experimental Profiling Workflows

To validate the predicted properties of (3-isopropyl-1H-pyrazol-4-yl)methanamine, rigorous, self-validating empirical protocols must be employed. Below are the standard methodologies used to establish its physicochemical profile.

Protocol 1: Determination of pKa via Potentiometric Titration

Causality: Potentiometry is selected over UV-metric titration for this specific molecule because the protonation of the primary aliphatic amine does not induce a sufficient chromophoric shift in the pyrazole's UV absorbance spectrum. Step-by-Step Methodology:

  • System Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Self-Validation (Blank): Run a blank titration with 0.15 M KCl to validate electrode linearity and establish a baseline. Why 0.15 M KCl? This maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Sample Preparation: Dissolve 2.0 mg of (3-isopropyl-1H-pyrazol-4-yl)methanamine in 10 mL of the 0.15 M KCl background electrolyte.

  • Titration: Titrate the solution with standardized 0.1 M HCl using an automated titrator. Add the titrant in 0.01 mL increments, allowing the potential (mV) to stabilize (drift < 0.1 mV/s) before the next addition.

  • Data Analysis: Plot the volume of titrant against pH. The pKa of the methanamine group is determined from the inflection point of the titration curve using a Bjerrum plot.

Protocol 2: Kinetic Aqueous Solubility via Laser Nephelometry

Causality: Kinetic solubility is prioritized over thermodynamic solubility in early FBDD to accurately mimic the conditions of biochemical assays, where compounds are rapidly diluted from DMSO stocks into aqueous buffers. Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (10 µM to 1000 µM) by spiking the DMSO stock into a 96-well plate containing phosphate-buffered saline (PBS, pH 7.4). Ensure the final DMSO concentration remains constant (typically 1%) across all wells to prevent solvent-induced artifacts.

  • Incubation: Seal and incubate the plate at room temperature for 2 hours to allow for potential precipitation.

  • Measurement: Read the plate using a laser nephelometer. The instrument measures forward-scattered light caused by insoluble particles.

  • Self-Validation: The solubility limit (LogS) is identified as the exact concentration at which the scattering signal significantly deviates from the baseline of the blank (PBS + 1% DMSO).

Pharmacokinetic (PK) Implications

The physicochemical profile of (3-isopropyl-1H-pyrazol-4-yl)methanamine directly governs its ADME characteristics. Because the primary amine has a pKa of ~9.0, the molecule is predominantly protonated at physiological pH (7.4).

  • Absorption & Distribution: This cationic state ensures excellent solubility in the gastrointestinal tract, favoring oral bioavailability. However, the positive charge significantly impedes passive diffusion across the blood-brain barrier (BBB), making this fragment more suitable for peripheral targets rather than central nervous system (CNS) indications.

  • Toxicity Liabilities: Primary amines often present a liability for hERG channel inhibition (cardiotoxicity). In downstream drug development, this methanamine group is frequently functionalized—such as through amide coupling or reductive amination—to modulate basicity, mitigate hERG binding, and optimize target engagement.

Visualizations

Workflow cluster_0 Primary Assays Compound Compound (3-isopropyl-1H-pyrazol-4-yl)methanamine LCMS LC-MS (Purity & Identity) Compound->LCMS QC Check Potentiometry Potentiometric Titration (pKa Determination) LCMS->Potentiometry >95% Purity Nephelometry Laser Nephelometry (Kinetic Solubility) LCMS->Nephelometry >95% Purity DataAnalysis Data Synthesis (Cheminformatics) Potentiometry->DataAnalysis pKa ~9.0 Nephelometry->DataAnalysis LogS Profile ADME ADME Prediction (Lipinski/Veber Rules) DataAnalysis->ADME PK Modeling

Caption: Workflow for empirical physicochemical profiling of fragment compounds.

SPR Core (3-isopropyl-1H-pyrazol-4-yl)methanamine Iso Isopropyl Group Core->Iso Pyr 1H-Pyrazole Ring Core->Pyr Ami Methanamine Moiety Core->Ami Lip Increased Lipophilicity (LogP ~1.0) Iso->Lip Steric Bulk Hbond H-Bond Donor/Acceptor (Target Engagement) Pyr->Hbond Tautomerism Base Basic Center (pKa ~9.0) (Aqueous Solubility) Ami->Base Protonation at pH 7.4

Caption: Structure-property relationships governing the ADME profile of the compound.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 7504, Benzylamine." PubChem. URL:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 6329, Methylamine." PubChem. URL:[Link]

  • MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties." Molecules. URL:[Link]

Sources

patent landscape for (3-isopropyl-1H-pyrazol-4-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of (3-Isopropyl-1H-pyrazol-4-yl)methanamine in Modern Drug Discovery: A Patent Landscape and Synthetic Guide

Executive Summary

The (3-isopropyl-1H-pyrazol-4-yl)methanamine moiety has emerged as a highly privileged building block in contemporary medicinal chemistry[1]. Originally conceptualized as a versatile primary amine for combinatorial libraries, this scaffold is now a critical pharmacophore in several high-profile patent domains, ranging from neuroprotective enzyme inhibitors to epigenetic oncology drugs[2],[3]. This whitepaper dissects the structural rationale behind this specific chemical geometry, maps its current patent landscape, and provides self-validating synthetic protocols for its integration into drug discovery pipelines.

Structural Rationale & Physicochemical Tuning

The exceptional utility of the (3-isopropyl-1H-pyrazol-4-yl)methanamine scaffold is driven by three distinct structural features:

  • The Pyrazole Core: The 1H-pyrazole ring functions as an amphoteric hydrogen-bonding hub. The adjacent nitrogen atoms act as both a hydrogen bond donor (N-H) and acceptor (N=), allowing the scaffold to anchor deeply into enzymatic active sites, such as the hinge region of kinases[4] or the catalytic triad of hydrolases[3]. Furthermore, it serves as an excellent bioisostere for phenyl or primary amide groups, often improving aqueous solubility.

  • The 3-Isopropyl Group: This branched aliphatic chain introduces a precise degree of steric bulk and tunable lipophilicity (LogP). In the context of BET bromodomains, the isopropyl group effectively occupies the hydrophobic ZA channel, mimicking the native acetyl-lysine interaction while excluding water molecules to maximize entropic binding gains[2],[5].

  • The Methanamine Linker: By isolating the primary amine from the aromatic pyrazole system via a methylene spacer, the basicity (pKa ~9-10) and nucleophilicity of the amine are preserved. This prevents the delocalization of the nitrogen lone pair into the heteroaromatic ring, ensuring high-yielding late-stage functionalizations (e.g., amide couplings, urea formations)[6].

Patent Landscape & Key Therapeutic Targets

Recent intellectual property filings highlight the scaffold's versatility across entirely distinct biological targets.

Biological TargetAssignee / InnovatorRepresentative PatentMechanism of Action & Indication
FAAH (Fatty Acid Amide Hydrolase) Advinus TherapeuticsUS9682953B2[1]Pain & Inflammation: Inhibits the degradation of anandamide (AEA), elevating endogenous cannabinoid tone[3].
BET Bromodomains (BRD2/3/4) Various / UndisclosedUS9675697B2[2]Oncology: Competitively displaces BRD4 from acetylated histones, halting the transcription of oncogenes like MYC[7].
CaMKII (Calmodulin-dependent Kinase) Cardurion PharmaceuticalsWO2020068846A1[4]Cardiac Diseases: Modulates intracellular calcium signaling and prevents maladaptive cardiac remodeling[4].

Mechanistic Causality: Endocannabinoid Modulation via FAAH Inhibition

To understand the biological application of this scaffold, we must examine its role in Fatty Acid Amide Hydrolase (FAAH) inhibition. FAAH is the primary catabolic enzyme responsible for degrading the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA) into arachidonic acid and ethanolamine[8],[9].

When a (3-isopropyl-1H-pyrazol-4-yl)methanamine-derived amide binds to the FAAH active site, the pyrazole core forms critical hydrogen bonds with the enzyme's catalytic machinery, while the isopropyl group wedges into the cytosolic port of the enzyme[3]. This competitive inhibition causes a localized accumulation of AEA, which subsequently enhances signaling at the CB1 and CB2 receptors[8]. Unlike direct CB1 agonists (e.g., THC) that cause systemic psychotropic side effects, FAAH inhibition provides an "on-demand" amplification of endocannabinoid tone specifically at sites of tissue injury or inflammation[8],[10].

FAAH_Pathway AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Active Site) AEA->FAAH Substrate Binding CB1 CB1 / CB2 Receptors (Neuroprotection/Analgesia) AEA->CB1 Accumulation & Activation Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolysis Inhibitor (3-Isopropyl-1H-pyrazol-4-yl) Derivative Inhibitor->FAAH Competitive Inhibition

Endocannabinoid signaling modulation via FAAH inhibition by pyrazole derivatives.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of the core scaffold and its subsequent derivatization into a therapeutic candidate. Every step is designed with built-in validation checks to ensure high-fidelity execution.

Protocol A: Synthesis of the Core Scaffold via Nitrile Reduction

The most atom-economical route to the primary amine is the catalytic hydrogenation of 3-isopropyl-1H-pyrazole-4-carbonitrile[11].

  • Preparation: Dissolve 3-isopropyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere.

  • Catalyst Addition: Add Raney-Nickel (10% w/w).

    • Causality: Raney-Ni is specifically chosen over Palladium on Carbon (Pd/C) to prevent the hydrogenolysis of the delicate N-N pyrazole bond, and to selectively reduce the nitrile to the primary amine without forming unwanted secondary amine dimers.

  • Hydrogenation: Purge the reaction vessel and introduce H2 gas (50 psi). Stir vigorously at 25°C for 12 hours.

  • Validation Check: Monitor reaction progress via LC-MS. The reaction is deemed complete when the starting material peak disappears and a dominant new peak at m/z 140.1[M+H]+ emerges[11].

  • Workup: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. (Safety Note: Never allow Raney-Ni to dry in ambient air to prevent auto-ignition). Concentrate the filtrate under reduced pressure to yield the crude (3-isopropyl-1H-pyrazol-4-yl)methanamine, which is sufficiently pure for immediate coupling.

Protocol B: Amide Coupling for Therapeutic Derivatization

To generate a final FAAH or BET inhibitor, the methanamine is coupled to a target carboxylic acid[6].

  • Activation: In a flame-dried flask, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is utilized instead of standard EDCI/HOBt because it generates a highly reactive 7-azabenzotriazole active ester, which is necessary to overcome the steric hindrance of the adjacent isopropyl group during nucleophilic attack. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without competing for the active ester[6].

  • Coupling: After 15 minutes of pre-activation (validated by a visual color change to pale yellow), add the crude (3-isopropyl-1H-pyrazol-4-yl)methanamine (1.0 eq) dropwise at 0°C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Perform TLC (DCM:MeOH 9:1). A UV-active spot with a lower Rf than the starting amine indicates successful product formation.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate. The basic aqueous layer retains any unreacted carboxylic acid, while the organic layer captures the highly lipophilic amide product[6]. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

Synthetic_Workflow Nitrile 3-Isopropyl-1H-pyrazole -4-carbonitrile Reduction Catalytic Hydrogenation (Raney-Ni, H2) Nitrile->Reduction Amine (3-Isopropyl-1H-pyrazol -4-yl)methanamine Reduction->Amine Primary Amine Formation Coupling Amide Coupling (HATU, DIPEA, R-COOH) Amine->Coupling Nucleophilic Attack Product Therapeutic Derivative (e.g., FAAH/BET Inhibitor) Coupling->Product Purified via Workup

Step-by-step synthetic workflow for generating (3-isopropyl-1H-pyrazol-4-yl)methanamine amides.

References

  • US9682953B2 - Amide compounds, compositions and applications thereof. Advinus Therapeutics Limited.
  • US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same.
  • WO2020068846A1 - Heterocyclic Compound. Cardurion Pharmaceuticals K.K.
  • Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. PMC - National Institutes of Health.[Link]

  • The mechanisms behind the therapeutic activity of BET bromodomain inhibition. PMC - National Institutes of Health.[Link]

Sources

Methodological & Application

Application Note: Synthetic Routes for (3-isopropyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthetic protocols for (3-isopropyl-1H-pyrazol-4-yl)methanamine , a critical building block in kinase inhibitor discovery.

Executive Summary & Strategic Analysis

The target molecule, (3-isopropyl-1H-pyrazol-4-yl)methanamine , features a pyrazole core substituted at the C3 position with an isopropyl group and at the C4 position with a primary aminomethyl group. This specific substitution pattern is chemically challenging due to the tautomeric nature of the pyrazole ring (


 vs 

) and the nucleophilicity of the nitrogen atoms, which can lead to regioselectivity issues during synthesis.

This guide presents two distinct synthetic pathways:

  • Route A (The "Carboxylate" Route): A robust, scalable 4-step protocol utilizing a Knorr-type condensation followed by functional group interconversion. This is the recommended route for high-purity requirements (>98%) and scale-up (>10g).

  • Route B (The "Aldehyde" Route): A rapid 3-step protocol utilizing Vilsmeier-Haack formylation. Best suited for discovery-stage rapid prototyping (<1g).

Retrosynthetic Logic

The synthesis hinges on the construction of the pyrazole core with the correct C3/C4 substitution pattern. Disconnection of the C4-aminomethyl group reveals two key precursors: a C4-ester (Route A) or a C4-aldehyde (Route B).

Retrosynthesis Figure 1: Retrosynthetic Analysis of the Target Molecule Target (3-isopropyl-1H-pyrazol-4-yl)methanamine Precursor1 Precursor A: Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate Target->Precursor1 Reduction & Amination Precursor2 Precursor B: 3-isopropyl-1H-pyrazole-4-carbaldehyde Target->Precursor2 Reductive Amination Start1 Ethyl isobutyrylacetate + Triethyl orthoformate Precursor1->Start1 Cyclocondensation Start2 3-isopropyl-1H-pyrazole + Vilsmeier Reagent Precursor2->Start2 Formylation

Route A: The Carboxylate Protocol (Gold Standard)

This route avoids the handling of unstable aldehydes and minimizes the risk of over-alkylation (secondary amine formation). It relies on the cyclization of a 1,3-dicarbonyl equivalent.[1]

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate

Principle: Condensation of a


-keto ester with an orthoester to generate an enol ether, which serves as a 1,3-dielectrophile.
  • Reagents: Ethyl isobutyrylacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).

  • Protocol:

    • Charge a round-bottom flask with Ethyl isobutyrylacetate (CAS 7152-15-0).

    • Add Triethyl orthoformate and Acetic anhydride.

    • Reflux the mixture at 130°C for 3-5 hours. Monitor by TLC (formation of a UV-active spot).

    • Concentrate under reduced pressure to remove volatile byproducts (ethyl acetate, acetic acid).

    • Result: The crude intermediate (red/orange oil) is used directly in the next step.

Step 2: Cyclization to Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate

Principle: Double nucleophilic attack of hydrazine on the enol ether intermediate.

  • Reagents: Crude intermediate from Step 1, Hydrazine hydrate (1.2 eq), Ethanol (0.5 M concentration).

  • Protocol:

    • Dissolve the crude oil in Ethanol. Cool to 0°C.

    • Add Hydrazine hydrate dropwise (Exothermic!).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Concentrate the solvent.[2][3]

    • Purification: Triturate the residue with cold diethyl ether or hexanes to precipitate the product. Filtration yields the pure ester.

    • Yield: Typically 75-85% over two steps.

Step 3: Reduction to (3-isopropyl-1H-pyrazol-4-yl)methanol

Principle: Hydride reduction of the ester to the primary alcohol.

  • Reagents: Lithium Aluminum Hydride (LiAlH4) (2.5 eq), anhydrous THF.

  • Protocol:

    • Suspend LiAlH4 in anhydrous THF at 0°C under Argon.

    • Add the pyrazole ester (dissolved in THF) dropwise.

    • Reflux for 4 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate. Concentrate the filtrate.

    • Result: White solid or thick oil.

Step 4: Conversion to Methanamine (Gabriel Synthesis Variant)

Principle: Converting the alcohol to a leaving group, displacing with a nitrogen source, and deprotecting.

  • Reagents:

    • Activation: Thionyl Chloride (SOCl2), DCM.

    • Substitution: Potassium Phthalimide, DMF, K2CO3.

    • Deprotection: Hydrazine hydrate, Ethanol.

  • Protocol:

    • Chlorination: Treat the alcohol with SOCl2 in DCM at 0°C -> RT for 2 hours. Evaporate volatiles to get the alkyl chloride HCl salt.

    • Substitution: Dissolve the chloride in DMF. Add Potassium Phthalimide (1.1 eq) and K2CO3 (1.5 eq). Heat to 80°C for 4 hours. Pour into water, filter the solid phthalimide intermediate.

    • Deprotection: Suspend the phthalimide in Ethanol. Add Hydrazine hydrate (3.0 eq). Reflux for 2 hours.

    • Workup: Cool, filter off the phthalhydrazide byproduct. Concentrate the filtrate. Acidify with HCl, wash with ether (removes impurities), then basify with NaOH and extract into DCM.

    • Final Product: (3-isopropyl-1H-pyrazol-4-yl)methanamine.

Route B: The Aldehyde Protocol (Rapid Access)

This route is faster but requires careful handling of the unstable aldehyde intermediate.

Step 1: Synthesis of 3-isopropyl-1H-pyrazole
  • Precursor: Methyl Isopropyl Ketone (3-methyl-2-butanone).

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Protocol:

    • Reflux Methyl Isopropyl Ketone with DMF-DMA (1.2 eq) for 12 hours to form the enaminone: 1-(dimethylamino)-4-methylpent-1-en-3-one.

    • Dissolve the enaminone in Ethanol and add Hydrazine hydrate. Reflux for 2 hours.

    • Concentrate and distill/column to obtain 3-isopropyl-1H-pyrazole .

Step 2: Vilsmeier-Haack Formylation

Principle: Electrophilic aromatic substitution at the nucleophilic C4 position.

  • Reagents: POCl3 (1.2 eq), DMF (3.0 eq).

  • Protocol:

    • Prepare Vilsmeier reagent: Add POCl3 to DMF at 0°C. Stir for 30 min.

    • Add 3-isopropyl-1H-pyrazole (dissolved in minimal DMF) dropwise.

    • Heat to 70-80°C for 3 hours.

    • Hydrolysis: Pour onto ice/sodium acetate solution. The aldehyde may precipitate or require extraction (EtOAc).

    • Product: 3-isopropyl-1H-pyrazole-4-carbaldehyde.

Step 3: Reductive Amination
  • Reagents: Ammonium Acetate (10 eq), NaBH3CN (1.5 eq), Methanol.

  • Protocol:

    • Dissolve aldehyde in Methanol. Add Ammonium Acetate. Stir 1 hour.

    • Add NaBH3CN. Stir overnight at RT.

    • Workup: Acidify to pH 2 (destroy hydride), wash with ether. Basify aqueous layer to pH 12, extract with DCM.

Comparison of Methods

FeatureRoute A (Carboxylate)Route B (Aldehyde)
Overall Yield High (40-60%)Moderate (30-45%)
Purity Profile Excellent (Crystalline intermediates)Variable (Aldehyde stability issues)
Scalability High (>100g feasible)Limited (Vilsmeier exotherms)
Step Count 4 Steps3 Steps
Safety Standard Organic HazardsPOCl3 & Vilsmeier thermal risks

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity Check

Ensure the isopropyl group is at C3.

  • 1H NMR Diagnostic:

    • C3-Isopropyl: The methine proton of the isopropyl group (

      
      ) typically appears around 
      
      
      
      ppm.
    • C4-Methylene: The

      
       protons appear as a singlet (or doublet if coupled to NH) around 
      
      
      
      ppm.
    • C5-Proton: The single aromatic proton on the pyrazole ring (H5) appears as a singlet around

      
       ppm.
      
Common Failure Modes
  • Bis-alkylation (Route A, Step 4): If using direct ammonia on the alkyl chloride, you may get secondary amines. Solution: Use the Gabriel synthesis (Phthalimide) or the Delépine reaction (Hexamethylenetetramine).

  • Incomplete Vilsmeier (Route B): The isopropyl group is sterically bulky. Solution: Ensure the Vilsmeier reagent is fully formed (white solid/slurry) before adding the pyrazole, and heat adequately (80°C).

Visualization of the Preferred Workflow (Route A)

RouteA_Workflow Figure 2: Step-by-Step Workflow for Route A (Carboxylate Method) Start Ethyl isobutyrylacetate Step1 Enol Ether Intermediate Start->Step1 HC(OEt)3, Ac2O 130°C Step2 Ethyl 3-isopropyl -1H-pyrazole-4-carboxylate Step1->Step2 N2H4·H2O EtOH, RT Step3 (3-isopropyl-1H-pyrazol -4-yl)methanol Step2->Step3 LiAlH4 THF, Reflux Step4 Phthalimide Intermediate Step3->Step4 1. SOCl2 2. K-Phthalimide Final (3-isopropyl-1H-pyrazol -4-yl)methanamine Step4->Final N2H4·H2O Deprotection

References

  • Vilsmeier-Haack Reaction on Pyrazoles

    • Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions."[4] Arkivoc, 2018.

    • Context: Describes the regioselectivity of formylation at the C4 position of 1,3-disubstituted pyrazoles.
  • Synthesis of Pyrazole Carboxylates (Knorr-type)

    • Deng, X., & Mani, N. S. "Three-component Reaction for Pyrazole Synthesis." Organic Syntheses, 2010, 87, 67.

    • Context: Provides the foundational methodology for reacting hydrazines with enol ethers derived
  • Reductive Amination Protocols

    • Abdel-Wahab, B. F., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." European Journal of Medicinal Chemistry, 2011.[5]

    • Context: Reviews the reactivity of pyrazole aldehydes, including conversion to amines.
  • Commercial Precursor Validation

    • PubChem Compound Summary for Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate (CAS 342026-17-9).

    • Context: Verifies the existence and stability of the key ester intermedi

Sources

general procedure for amide coupling with (3-isopropyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Amide Coupling with (3-isopropyl-1H-pyrazol-4-yl)methanamine

Authored by a Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the general procedure for amide coupling reactions utilizing (3-isopropyl-1H-pyrazol-4-yl)methanamine. Amide bond formation is one of the most critical and frequently employed reactions in medicinal chemistry, forming the backbone of peptides and a vast array of pharmacologically active molecules.[1][2] The pyrazole scaffold, present in our amine of interest, is a privileged structure in drug discovery, known for its diverse biological activities. This guide provides an in-depth analysis of coupling reagent selection, detailed, field-proven protocols, and robust workup and purification strategies to ensure high-yield, high-purity synthesis of the target amide.

The Foundation: Understanding Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow under standard conditions. The primary hurdle is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[3] This is achieved using a coupling reagent.

The general workflow involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine to form the desired amide bond.

G cluster_0 General Amide Coupling Workflow Carboxylic Acid\n(R-COOH) Carboxylic Acid (R-COOH) Activated Intermediate Activated Intermediate Carboxylic Acid\n(R-COOH)->Activated Intermediate + Coupling Reagent Amine\n(R'-NH2) Amine (R'-NH2) Coupling Reagent Coupling Reagent Amide\n(R-CONH-R') Amide (R-CONH-R') Activated Intermediate->Amide\n(R-CONH-R') + Amine Byproducts Byproducts Activated Intermediate->Byproducts

Caption: General workflow for amide bond formation.

Strategic Reagent Selection: A Comparative Analysis

The choice of coupling reagent is paramount and depends on factors such as substrate steric hindrance, potential for racemization, cost, and ease of byproduct removal.[3][4] Below is a comparison of the most common classes of reagents.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide), are widely used due to their efficiency and cost-effectiveness.[5] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.

However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct or cause racemization at adjacent chiral centers. To mitigate this, additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are essential.[6] These additives intercept the O-acylisourea to form a more stable active ester, which is less prone to side reactions and reacts cleanly with the amine.[3][7]

G cluster_1 EDC/HOBt Coupling Mechanism R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea (Reactive) R-COOH->O-Acylisourea + EDC EDC EDC HOBt-Ester HOBt Active Ester (More Stable) O-Acylisourea->HOBt-Ester + HOBt EDU Urea Byproduct O-Acylisourea->EDU HOBt HOBt HOBt-Ester->HOBt regenerated Amide Amide Product HOBt-Ester->Amide + Amine Amine R'-NH2

Caption: Mechanism of EDC/HOBt-mediated amide coupling.[3]

Onium Salts: For Speed and Reduced Racemization

Onium salts, including aminium/uronium salts like HATU and HBTU , and phosphonium salts like PyBOP and BOP , are highly efficient coupling reagents.[1] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly renowned for its rapid kinetics, high efficiency, and ability to suppress racemization, even with sterically hindered substrates.[8][9]

HATU's mechanism involves the rapid formation of a highly reactive OAt-active ester, which then couples efficiently with the amine.[3][8] This makes it a preferred choice for challenging couplings where other reagents may fail.

G cluster_2 HATU Coupling Mechanism R-COOH Carboxylic Acid OAt-Ester OAt Active Ester (Highly Reactive) R-COOH->OAt-Ester + HATU + Base HATU HATU TMU Tetramethylurea Byproduct HATU->TMU Base Base (DIPEA) Amide Amide Product OAt-Ester->Amide + Amine HOAt HOAt OAt-Ester->HOAt released Amine R'-NH2

Caption: Mechanism of HATU-mediated amide coupling.[8]

Data Summary: Coupling Reagent Comparison
Reagent ClassExamplesAdvantagesDisadvantagesRelative Cost
Carbodiimides EDC, DCCInexpensive, readily available. EDC byproduct is water-soluble.[3]Slower reaction rates, risk of racemization without additives, DCC byproduct (DCU) is insoluble and requires filtration.$
Aminium/Uronium Salts HATU, HBTUVery fast, high yielding, low racemization, effective for hindered substrates.[8]Higher cost, can react with amine if used in excess, potential allergenicity.[9][10]

$
Phosphonium Salts PyBOP, BOPHigh efficiency, low racemization. Does not react with the free amine component.[1]BOP generates carcinogenic HMPA byproduct.[11] PyBOP is a safer alternative.

$

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the amide coupling with (3-isopropyl-1H-pyrazol-4-yl)methanamine. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) for best results.

Protocol 1: Standard EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method suitable for many common substrates.

Materials:

  • Carboxylic Acid (1.0 eq)

  • (3-isopropyl-1H-pyrazol-4-yl)methanamine (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM (sufficient to dissolve reagents)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), (3-isopropyl-1H-pyrazol-4-yl)methanamine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DMF or DCM (e.g., 0.1-0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (2.5 eq) dropwise to the cooled solution.

  • Add EDC·HCl (1.2 eq) portion-wise over several minutes, ensuring the temperature remains low.

  • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Stir the reaction for 4-18 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[3]

  • Proceed to the Workup and Purification section.

Protocol 2: High-Efficiency HATU Mediated Coupling

This protocol is recommended for sterically hindered substrates, acid-sensitive compounds, or when racemization is a critical concern.

Materials:

  • Carboxylic Acid (1.0 eq)

  • (3-isopropyl-1H-pyrazol-4-yl)methanamine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.5 eq)

  • DIPEA or TEA (2.0 - 5.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Pre-activation: To a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 15-30 minutes. This step forms the reactive OAt-ester.[8]

  • Coupling: In a separate flask, dissolve (3-isopropyl-1H-pyrazol-4-yl)methanamine (1.1 eq) in a small amount of the reaction solvent. Add this amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-12 hours. The reaction is often complete much faster than EDC couplings. Monitor progress by TLC or LC-MS.[8]

  • Proceed to the Workup and Purification section.

Workup and Purification: Isolating the Target Amide

Proper workup is essential to remove excess reagents and byproducts, simplifying the final purification.

G cluster_3 Purification Workflow Reaction Mixture Reaction Mixture Aqueous Workup Aqueous Workup (L-L Extraction) Reaction Mixture->Aqueous Workup Drying Dry Organic Layer (e.g., Na2SO4) Aqueous Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Crude Product Crude Product Concentration->Crude Product Chromatography Column Chromatography Crude Product->Chromatography Pure Amide Pure Amide Chromatography->Pure Amide

Caption: A standard workflow for amide purification.

Standard Aqueous Workup
  • Quench the reaction by adding water or saturated aqueous NH₄Cl.

  • Dilute the mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A weak acidic solution (e.g., 1N HCl or saturated NH₄Cl) to remove the base (DIPEA) and any unreacted amine.

    • Saturated aqueous NaHCO₃ to remove unreacted carboxylic acid and additives like HOBt.[8]

    • Brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.

Purification of the Crude Product
  • Flash Column Chromatography: This is the most common method for purifying amide products.[3] Silica gel is typically used as the stationary phase, with a mobile phase gradient of ethyl acetate in hexanes or methanol in DCM, depending on the product's polarity.

  • Crystallization: If the crude product is a solid and of sufficient purity, crystallization from a suitable solvent system can be an effective purification method.[12]

  • Reversed-Phase Chromatography: For highly polar amides that are difficult to purify on silica, reversed-phase chromatography (e.g., C18 silica) may be necessary.[13]

Product Characterization

The identity and purity of the final amide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive or wet reagents/solvents.2. Insufficient activation time.3. Steric hindrance of substrates.1. Use fresh, anhydrous reagents and solvents.2. Increase reaction time or temperature.3. Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[8]
Multiple Side Products 1. Racemization of a chiral carboxylic acid.2. Reaction at other functional groups.1. Ensure an additive (HOBt, HOAt) is used with carbodiimides.[6] Use HATU.2. Install appropriate protecting groups on reactive side chains.
Difficult Purification 1. Byproduct has similar polarity to the product.2. Water-soluble product.1. Optimize the aqueous workup to remove as many impurities as possible.2. Try a different chromatography system (e.g., reversed-phase).[13]3. For water-soluble amides, consider lyophilization after workup.

References

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Patsnap Eureka. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. PubMed. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • Method for purification of amide compound (2010). SciSpace. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Acid-Amine Coupling using BOP. Organic Synthesis. [Link]

  • Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones 192. ResearchGate. [Link]

  • Amide coupling 96-well plate kit - Application Note. Synple Chem. [Link]

Sources

Advanced Application Notes: Reductive Amination Protocols for Pyrazole-4-methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Biological Significance

The pyrazole-4-methanamine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded within COX-2 inhibitors, kinase modulators, and anti-inflammatory agents[1]. Synthesizing these derivatives typically relies on the reductive amination of pyrazole-4-carbaldehydes .

As an Application Scientist, selecting the correct reductive amination protocol is not merely a matter of yield; it is an exercise in chemoselectivity and safety. Pyrazole-4-carbaldehydes can exhibit varying degrees of steric hindrance and electronic deactivation depending on their N1 and C3/C5 substituents. Consequently, the choice of reducing agent, solvent, and temperature must be precisely tailored to the substrate's microenvironment.

Mechanistic Workflow

Reductive amination is a tandem process. First, the nucleophilic amine attacks the pyrazole-4-carbaldehyde to form an unstable hemiaminal, which dehydrates into an imine (or iminium ion). Second, a hydride source reduces this intermediate into the final pyrazole-4-methanamine.

Workflow Step1 Pyrazole-4-carbaldehyde + Amine Step2 Hemiaminal Formation (Equilibrium) Step1->Step2 Nucleophilic Attack Step3 Imine / Iminium Ion (Dehydration) Step2->Step3 Acid Catalysis / -H2O Step4 Hydride Reduction (STAB or NaBH4) Step3->Step4 Reducing Agent Step5 Pyrazole-4-methanamine (Isolated Product) Step4->Step5 Aqueous Workup

Mechanistic workflow of pyrazole-4-carbaldehyde reductive amination.

Reducing Agent Selection Matrix

The success of the reaction hinges on the kinetic competition between imine reduction and direct aldehyde reduction. The table below summarizes the quantitative and qualitative data used to select the optimal hydride source[2],[3].

Reducing AgentOptimal SolventpH RequirementChemoselectivityTypical YieldPractical Considerations & Causality
STAB (NaBH(OAc)₃)DCE, DCM, THFMildly acidicHigh85–95%Preferred for one-pot reactions. Bulky acetate ligands reduce reactivity toward aldehydes, allowing selective imine reduction[4],[3].
NaBH₃CN MeOH, EtOHAcidic (pH ~5)Moderate70–85%Effective but toxic. Generates highly toxic HCN gas upon acidic quenching. Requires strict fume hood protocols[3].
NaBH₄ MeOH, EtOHNeutral to BasicLow60–80%Cost-effective but non-selective. Rapidly reduces aldehydes. Requires a strict two-step process to ensure complete imine formation first[1],[2].

Experimental Methodologies

Protocol A: One-Pot Direct Reductive Amination using STAB

Application: Ideal for sterically hindered pyrazole-4-carbaldehydes (e.g., ferrocenyl-substituted pyrazoles) and secondary amines where imine formation is thermodynamically challenging[4].

Causality of Design: Sodium triacetoxyborohydride (STAB) is water-sensitive and incompatible with methanol. We utilize 1,2-dichloroethane (DCE) because its higher boiling point (83 °C) compared to DCM (39 °C) allows for thermal driving of hindered substrates without degrading the reducing agent[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the substituted pyrazole-4-carbaldehyde (1.0 mmol) and the target amine (1.2 mmol) in anhydrous DCE (35 mL).

  • Activation (Optional): If the amine is weakly nucleophilic, add catalytic glacial acetic acid (1.0 eq) to lower the pH and activate the aldehyde carbonyl.

  • Reduction: Add STAB (1.4 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition mitigates the exothermic hydride transfer, preventing thermal decomposition of the imine intermediate.

  • Reaction: Heat the mixture to reflux (or stir at room temperature for highly reactive amines) for 1–3 hours. Monitor via TLC.

  • Quenching: Cool to room temperature and slowly add saturated aqueous NaHCO₃ (30 mL). Causality: NaHCO₃ neutralizes the acetic acid byproduct of STAB and safely hydrolyzes unreacted boron species without violent hydrogen gas evolution.

  • Isolation: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Stepwise Amination using NaBH₄

Application: Ideal for library synthesis, unhindered primary amines, and cost-sensitive scale-ups[1],[2].

Causality of Design: Because NaBH₄ is a highly aggressive hydride source that will rapidly reduce the starting pyrazole-4-carbaldehyde into a pyrazole-4-methanol, the imine must be completely formed before the reducing agent is introduced[2].

Step-by-Step Procedure:

  • Imine Formation: Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) and the primary amine (1.05 mmol) in absolute ethanol (10 mL). Add anhydrous MgSO₄ (2.0 mmol). Causality: MgSO₄ acts as a chemical desiccant, sequestering the water byproduct to drive the equilibrium entirely toward the imine.

  • Equilibration: Stir at room temperature for 2–4 hours. Verify the complete disappearance of the aldehyde via TLC.

  • Cooling: Filter out the MgSO₄ and cool the filtrate to 0 °C in an ice bath. Causality: Lowering the thermal energy prevents over-reduction and controls the violent exotherm of NaBH₄ addition.

  • Reduction: Add NaBH₄ (2.0 to 4.0 mmol) in small portions. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours[2].

  • Quenching: Carefully quench with dropwise addition of H₂O until effervescence ceases. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Self-Validating System & Troubleshooting

To ensure the scientific integrity of your synthesis, rely on the following self-validating analytical checks:

  • Visual Cue (Colorimetry): The formation of the conjugated pyrazole-imine intermediate often results in a distinct yellow/orange coloration of the solution. Upon successful hydride reduction to the methanamine, this intense color typically dissipates to a pale yellow or colorless state.

  • ¹H NMR Validation (Critical Check):

    • Starting Material: Verify the presence of the highly deshielded aldehydic proton (-CHO) at δ 9.8–10.0 ppm .

    • Product Confirmation: The reaction is successful only if the aldehydic peak completely disappears, replaced by a new singlet or doublet (depending on the amine substitution) at δ 3.8–4.2 ppm . This corresponds to the newly formed methylene bridge (-CH₂-N) of the pyrazole-4-methanamine[4],[1].

  • TLC Troubleshooting: Pyrazole-4-methanamines are highly basic and will streak heavily on standard silica gel, leading to false-positive purity assessments. Causality: The basic nitrogen interacts strongly with the acidic silanol groups on the TLC plate.Solution: Pre-treat your TLC plates by running them in a solution of 1% Triethylamine (Et₃N) in hexanes before spotting your compounds.

References

  • Simenel, A. A., Rogatkina, E. Yu., & Rodionov, A. N. (2021). "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes." INEOS OPEN. URL: [Link]

  • Common Organic Chemistry. "Reductive Amination - Common Conditions." Common Organic Chemistry. URL:[Link]

  • Somagond, S. M., et al. (2016). "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues." Drug Design, Development and Therapy (PMC). URL:[Link]

  • Koutentis, P. A., et al. (2024). "Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile." MDPI. URL: [Link]

Sources

Application Note: Synthesis of Kinase Inhibitors Using (3-isopropyl-1H-pyrazol-4-yl)methanamine

[1][2]

Executive Summary

This Application Note details the synthetic utility of (3-isopropyl-1H-pyrazol-4-yl)methanamine (referred to herein as IPPM ) as a privileged building block in the design of ATP-competitive kinase inhibitors.

In modern medicinal chemistry, particularly within the ALK, ROS1, and TRK kinase inhibitor space, the pyrazole moiety serves as a critical scaffold element. The 3-isopropyl group provides steric bulk to fill hydrophobic pockets (often the "gatekeeper" or solvent-front regions), while the methanamine linker (

This guide provides validated protocols for handling IPPM, coupling it via Nucleophilic Aromatic Substitution (

Chemical Profile & Structural Logic

The Building Block

Compound: (3-isopropyl-1H-pyrazol-4-yl)methanamine Role: Solvent-front / Hydrophobic pocket binder.[1][2] Key Features:

  • Primary Amine: High nucleophilicity for rapid coupling.[3]

  • Pyrazole NH: Amphoteric; can act as a hydrogen bond donor (HBD) to water networks or be alkylated to tune lipophilicity.[3]

  • Isopropyl Group: Lipophilic bulk (

    
    ) designed to displace high-energy water molecules from the kinase active site.[2][3]
    
Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of a prototypical "Type I" kinase inhibitor into the IPPM fragment and a heteroaryl core.

Retrosynthesiscluster_0Synthetic StrategyTargetTarget Kinase Inhibitor(e.g., Pyrazolo-Pyrimidine Scaffold)DisconnectionDisconnection: C-N Bond FormationTarget->DisconnectionRetrosynthesisCoreElectrophilic Core(e.g., 2,4-Dichloropyrimidine)Disconnection->CoreElectrophileFragmentNucleophilic Fragment (IPPM)(3-isopropyl-1H-pyrazol-4-yl)methanamineDisconnection->FragmentNucleophile

Figure 1: Retrosynthetic disconnection showing the convergence of the electrophilic core and the nucleophilic IPPM fragment.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

This is the industry-standard method for coupling IPPM to halogenated heteroaromatic cores (e.g., 2,4-dichloropyrimidine).

Objective: Selective displacement of the C4-chloride (more reactive) or C2-chloride (less reactive) on a pyrimidine ring.[2]

Materials
  • Nucleophile: (3-isopropyl-1H-pyrazol-4-yl)methanamine (1.0 equiv)[1][2]

  • Electrophile: 2,4-Dichloro-5-fluoropyrimidine (or similar) (1.0 equiv)[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent:

    
    -Butanol (primary choice) or DMSO (for difficult cases)[2]
    
Step-by-Step Methodology
  • Preparation: Dissolve the electrophile (1.0 mmol) in

    
    -Butanol (5 mL) in a reaction vial equipped with a stir bar.
    
  • Addition: Add DIPEA (2.5 mmol) followed by IPPM (1.0 mmol).

    • Expert Note: If the electrophile is highly reactive, cool to 0°C before adding the amine to prevent bis-addition.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor via LC-MS.[1][2] Look for the

      
       peak corresponding to the monosubstituted product.[3]
      
  • Workup:

    • Remove volatiles under reduced pressure.[3]

    • Resuspend residue in EtOAc (20 mL) and wash with sat.[3]

      
       (2 x 10 mL) and Brine (1 x 10 mL).[3]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (DCM:MeOH gradient, 0-10% MeOH).

Data Summary:


 Optimization
SolventTemp (°C)BaseYield (%)Comments
n-Butanol 80 DIPEA 88% Cleanest profile; easy workup.
DMF100

75%Harder to remove solvent; some bis-addition.[1][2]
THF60TEA45%Reaction too slow; incomplete conversion.[2][3]
Protocol B: Reductive Amination

Used when the core scaffold contains an aldehyde handle.[3] This creates a secondary amine linkage, often improving solubility and metabolic stability.

Materials
  • Amine: IPPM (1.2 equiv)[3]

  • Aldehyde: Heteroaryl-carbaldehyde (1.0 equiv)[1][2]

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)[3]
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[2]

Step-by-Step Methodology
  • Imine Formation: Combine the aldehyde and IPPM in DCE (0.2 M concentration). Add catalytic Acetic Acid (1 drop).[3] Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Verify imine formation by LC-MS (mass shift = M_aldehyde + M_amine - 18).[1][2]

  • Reduction: Add

    
     in one portion. Stir at RT for 12–16 hours.[3]
    
  • Quench: Quench with sat. aqueous

    
    . Stir vigorously for 15 mins.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine.[3][4][5]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove boron salts.[2][3]

Expert Insights & Troubleshooting

Regioselectivity and Tautomerism

The pyrazole ring exists in tautomeric equilibrium (


3
  • Issue: When alkylating the pyrazole nitrogen (e.g., with methyl iodide), you may get a mixture of N1- and N2-alkylated products.

  • Solution: Perform

    
     coupling first using the free pyrazole.[3] The steric bulk of the attached scaffold will often direct subsequent alkylation to the less sterically hindered nitrogen (remote from the isopropyl group).
    
Handling the "Sticky" Pyrazole

Free pyrazoles can coordinate to palladium catalysts, poisoning cross-coupling reactions (Suzuki/Buchwald).

  • Protocol Adjustment: If performing a Suzuki coupling after installing the IPPM fragment, use a catalyst system robust to nitrogen coordination, such as

    
      or XPhos Pd G3 , and increase catalyst loading to 5-10 mol%.
    
Solubility

The free amine form of IPPM is an oil or low-melting solid that can absorb

2
  • Best Practice: Store as the Hydrochloride (HCl) or Dihydrochloride salt .[3]

  • Free-basing: If using the salt in Protocol A, add an extra equivalent of DIPEA to neutralize the HCl.

Mechanism of Action Visualization

The following diagram depicts the theoretical binding mode of an inhibitor derived from IPPM within the kinase active site.

BindingModecluster_inhibitorIPPM-Derived InhibitorHingeHinge Region(ATP Binding Site)GatekeeperGatekeeper Residue(Hydrophobic)SolventSolvent Front(Water Network)CoreHeteroaryl Core(H-Bond Acceptor)Core->HingeH-BondsLinkerMethanamine Linker(Flexible)Linker->CoreIsopropylIsopropyl Group(Hydrophobic)Linker->IsopropylIsopropyl->GatekeeperVan der WaalsIsopropyl->SolventSolubility Interface

Figure 2: Schematic representation of the binding interactions.[2] The Isopropyl group (green) targets the hydrophobic gatekeeper region, while the core scaffold anchors to the hinge.

References

  • Advinus Therapeutics Ltd. (2017).[3] Amide compounds, compositions and applications thereof. US Patent 9,682,953 B2.[3] Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Link[3]

  • Vertex Pharmaceuticals. (2007).[3] Pyrazolyl-amine derivatives as kinase inhibitors (Related Scaffold Context). See generally Tozasertib development history for pyrazole-amine utility.

  • ChemicalBook. (2024).[3] Product entry: 1-(1-ethyl-3-isopropyl-1H-pyrazol-4-yl)methanamine. Link

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for substituted pyrazoles. Link

Application Note: Advanced Protecting Group Strategies for 1H-Pyrazole Nitrogen in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Tautomerization Challenge: Why Regiocontrol is Critical

The 1H-pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs (e.g., celecoxib, ruxolitinib). However, the adjacent nitrogen atoms (N1 and N2) undergo rapid annular tautomerization. This dynamic equilibrium renders the two nitrogens chemically indistinguishable in solution, making regioselective functionalization (such as C-arylation, lithiation, or N-alkylation) notoriously difficult.

To overcome this, protecting groups (PGs) must be strategically deployed not just as passive shields, but as regiodirecting elements . As experienced medicinal chemists know, the choice of PG dictates the electronic landscape and steric environment of the pyrazole ring. A poorly chosen PG will lead to inseparable regioisomeric mixtures, whereas a strategically chosen PG can enable complete control over all five positions of the pyrazole core.

Comparative Analysis of Pyrazole Protecting Groups

The ideal protecting group must be orthogonal to the desired reaction conditions and easily removable. Below is a field-proven summary of the most effective pyrazole protecting groups, categorized by their strategic utility.

Protecting Group (PG)Introduction ReagentsDeprotection ConditionsRegioselectivity & Strategic Utility
THP (Tetrahydropyranyl)DHP, acid catalyst (or neat heat)Acidic (HCl/MeOH, TFA)Kinetic vs. Thermodynamic Control: Initially yields the kinetic 5-substituted isomer; thermal isomerization yields the thermodynamic 3-substituted isomer.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMFTBAF, heat; or AcidicHigh Stability & Transposition: Highly stable to strong bases/nucleophiles. Uniquely enables the "SEM-switch" for sequential C-arylation.
Trt (Trityl)Trt-Cl, Et

N, DCM
Mild acid (TFA/DCM)Steric Shielding: Extremely bulky. Forces electrophiles to react at the distant C4 or C5 positions by completely blocking the adjacent space.
Dmb (2,4-Dimethoxybenzyl)DmbNHNH

(via cyclization)
Neat TFA (RT, 4h)Orthogonality: Orthogonal to Boc. Crucial for the selective protection of the endocyclic nitrogen in 3,5-diaminopyrazoles [1].
Boc (tert-Butoxycarbonyl)Boc

O, DMAP
Strong acid (TFA, HCl)Electronic Deactivation: Electron-withdrawing nature deactivates the ring. Often yields poor regioselectivity during introduction and is labile under nucleophilic conditions.

Mechanistic Insights: The Causality Behind Regiocontrol

To move beyond trial-and-error synthesis, one must understand the thermodynamic and kinetic forces governing pyrazole protection.

The Steric Relief Principle: When a bulky protecting group (like THP or SEM) is attached to a substituted pyrazole, it kinetically prefers to attach to the nitrogen that is most accessible at the moment of reaction. However, this often places the bulky PG adjacent to a C5-substituent, creating severe steric strain.

  • Causality: Nature abhors steric clash. By supplying activation energy (via heat or an electrophilic trigger), the N-PG bond can be mobilized. The PG will migrate to the adjacent N2 position, effectively converting the sterically crowded 5-substituted-1-PG-pyrazole into the thermodynamically relaxed 3-substituted-1-PG-pyrazole. This principle is the engine behind both the Thermal THP Isomerization and the SEM-Switch .

Strategic Workflows & Experimental Protocols

Protocol A: Green THP Protection & Thermal Isomerization

Traditional THP protection requires acidic catalysts and yields regioisomeric mixtures requiring tedious chromatography. A modern, green approach utilizes catalyst-free conditions followed by thermal isomerization to yield a single thermodynamic product [2].

Step-by-Step Methodology:

  • Kinetic Protection: In a pressure tube, suspend the unprotected 3-alkyl-1H-pyrazole (10 mmol) in neat 3,4-dihydro-2H-pyran (DHP, 30 mmol). No solvent or catalyst is required.

  • Heating: Seal the tube and heat the mixture at 125 °C for 24 hours.

  • Isolation of Kinetic Product: Cool to room temperature and remove excess DHP under reduced pressure. This quantitatively yields the kinetic 5-alkyl-1-(THP)-pyrazole .

  • Thermal Isomerization: Transfer the neat 5-alkyl-1-(THP)-pyrazole to a new flask and heat under an inert atmosphere at 150–200 °C (temperature depends on the alkyl chain length) for 4–6 hours.

  • Self-Validating Checkpoint: Monitor the isomerization via

    
    H NMR. The C4-H proton of the 5-alkyl isomer appears as a distinct doublet. The reaction is complete when this signal completely disappears, replaced by the upfield C4-H signal of the thermodynamic 3-alkyl-1-(THP)-pyrazole .
    

THP_Isomerization Start Unprotected 3-Alkyl-1H-pyrazole (Tautomeric Mixture) DHP DHP, Catalyst-Free 125°C (Green Protocol) Start->DHP Kinetic 5-Alkyl-1-(THP)-pyrazole (Kinetic Product) DHP->Kinetic Thermal Thermal Isomerization 150-200°C (Solvent-Free) Kinetic->Thermal Thermo 3-Alkyl-1-(THP)-pyrazole (Thermodynamic Product) Thermal->Thermo

Workflow for catalyst-free THP protection and thermal isomerization to the thermodynamic isomer.
Protocol B: The "SEM-Switch" for Sequential C-Arylation

Direct sequential C-arylation of free pyrazoles is impossible due to intrinsic reactivity preferences. The SEM-switch strategy uses the SEM group to first protect the amine, direct a C5-arylation, and then transpose to the other nitrogen, exposing the previously unreactive C3 position (now the new C5 position) for a second arylation [3].

Step-by-Step Methodology:

  • Initial Arylation: Subject 1-SEM-pyrazole to standard Palladium-catalyzed C-H arylation to yield the sterically hindered 5-aryl-1-SEM-pyrazole .

  • The Switch (Alkylation): Dissolve the 5-aryl-1-SEM-pyrazole (5 mmol) in neat SEM-Cl (15 mmol). Heat the mixture to 120 °C for 12–24 hours.

    • Mechanistic Note: The unhindered N2 lone pair attacks SEM-Cl, forming a transient bis-SEM pyrazolium salt. The chloride counterion then cleaves the sterically strained N1-SEM bond adjacent to the C5-aryl group.

  • Purification: Cool the mixture, dilute with EtOAc, and wash with saturated aqueous NaHCO

    
    . Purify via reverse-phase HPLC to isolate the thermodynamically favored 3-aryl-1-SEM-pyrazole .
    
  • Self-Validating Checkpoint: Confirm the switch via

    
    H NMR. The C5-H proton in the newly formed 3-aryl-1-SEM-pyrazole will shift significantly downfield (typically >7.5 ppm) compared to the C4-H proton, due to the deshielding effect of the adjacent nitrogen lone pair.
    
  • Second Arylation: The newly exposed C5 position can now undergo a second Pd-catalyzed C-H arylation to yield a fully substituted 3,5-diaryl-1-SEM-pyrazole.

SEM_Switch Start 1-SEM-pyrazole Arylation1 Pd-Catalyzed C5-Arylation Start->Arylation1 Intermediate 5-Aryl-1-SEM-pyrazole (Sterically Hindered) Arylation1->Intermediate SEMSwitch SEM-Cl Alkylation (Forms Pyrazolium Salt) Intermediate->SEMSwitch Switched 3-Aryl-1-SEM-pyrazole (Thermodynamically Stable) SEMSwitch->Switched Arylation2 Pd-Catalyzed C5-Arylation (At New C5 Position) Switched->Arylation2 Final 3,5-Diaryl-1-SEM-pyrazole Arylation2->Final

The SEM-switch strategy enabling sequential regioselective C-arylation of the pyrazole core.

References

  • Schu, E., et al. (2012). "Synthesis of Dmb-Protected Pyrazole Derivatives." Tetrahedron, 68(19), 3996-4002.[Link]

  • Ahmed, B. M., & Mezei, G. (2015). "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles." RSC Advances, 5, 24073-24080.[Link]

  • Goikhman, R., Jacques, T. L., & Sames, D. (2009). "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition." Journal of the American Chemical Society, 131(8), 3042-3048.[Link]

reaction conditions for functionalizing (3-isopropyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of (3-isopropyl-1H-pyrazol-4-yl)methanamine in Drug Discovery Workflows

Executive Summary & Chemical Context

(3-isopropyl-1H-pyrazol-4-yl)methanamine is a highly versatile, privileged scaffold frequently deployed in modern drug discovery, particularly in the design of kinase inhibitors such as[1]. The molecule presents a unique chemoselective challenge and opportunity: it contains a highly nucleophilic primary aliphatic amine (-CH₂NH₂) and a less nucleophilic, tautomerizable 1H-pyrazole nitrogen.

The presence of the 3-isopropyl group introduces critical steric bulk. This structural feature not only influences biological target binding but also chemically directs subsequent functionalization, strongly favoring N1 over N2 alkylation/arylation during late-stage core elaboration[2].

Causality in Reaction Design (The "Why")

When functionalizing this bifunctional scaffold, controlling the site of reaction is paramount. A self-validating experimental design must account for the intrinsic electronic and steric properties of the molecule:

  • Primary Amine Reactivity : The primary methanamine group has a pKa of approximately 9–10, making it the most nucleophilic site on the molecule. Electrophiles such as activated carboxylic acids (for amidation) or aldehydes (for reductive amination) will react here exclusively under mild conditions, leaving the pyrazole ring intact without the need for transient protecting groups[2].

  • Pyrazole N-Functionalization : The pyrazole nitrogen is significantly less nucleophilic. To functionalize this position (e.g., via N-arylation), the primary amine must first be protected (e.g., as a Boc-carbamate) or elaborated into an amide. We utilize the for N-arylation because it operates under mild, open-flask conditions using copper catalysis, avoiding the harsh bases and high temperatures of traditional Ullmann couplings that might degrade sensitive functional groups[3],[4].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process monitoring and mechanistic rationale for workup procedures.

Protocol A: Chemoselective Amide Coupling at the Primary Amine

Rationale: HATU is selected as the coupling reagent due to its rapid kinetics, which minimizes side reactions and epimerization. DIPEA is used as a non-nucleophilic base to deprotonate the primary amine salt without deprotonating the pyrazole (which requires much stronger bases).

  • Activation : Dissolve the carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.1 M concentration) under an inert atmosphere. Stir for 10 minutes to form the active O-At ester.

  • Coupling : Add (3-isopropyl-1H-pyrazol-4-yl)methanamine (1.0 equiv.) followed by DIPEA (3.0 equiv.).

  • Monitoring : Stir at room temperature for 2 hours. Validation: Monitor via UPLC-MS; the primary amine starting material peak should completely disappear, replaced by the higher-mass amide product.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). The mild basic quench neutralizes residual acid and drives DMF into the aqueous layer during washing.

  • Purification : Wash the organic layer with 5% aqueous LiCl to thoroughly remove residual DMF, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Reductive Amination at the Primary Amine

Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde starting material or the pyrazole core. Acetic acid acts as a catalyst to promote iminium formation.

  • Iminium Formation : Combine (3-isopropyl-1H-pyrazol-4-yl)methanamine (1.0 equiv.) and the target aldehyde (1.05 equiv.) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv.) and stir for 30 minutes at room temperature.

  • Reduction : Add NaBH(OAc)₃ (1.5 equiv.) in portions. Stir for 4–12 hours.

  • Monitoring : Validation: Monitor by TLC (ninhydrin stain); the primary amine spot will vanish, indicating complete conversion to the secondary amine.

  • Workup : Quench carefully with 1N NaOH to break down stable boron complexes and free-base the newly formed secondary amine. Extract with DCM, dry over MgSO₄, and purify.

Protocol C: N1-Arylation via Chan-Lam Coupling

Rationale: Utilizing the amide-functionalized intermediate from Protocol A prevents competing N-arylation at the methanamine. Cu(OAc)₂ catalyzes the cross-coupling with arylboronic acids using ambient oxygen as the terminal oxidant[3]. The 3-isopropyl group sterically directs the coupling to the N1 position.

  • Preparation : Dissolve the amide intermediate (1.0 equiv.) and arylboronic acid (2.0 equiv.) in DCM (0.1 M).

  • Catalysis : Add Cu(OAc)₂ (0.1 equiv.) and Triethylamine (TEA, 2.0 equiv.).

  • Reaction : Stir the reaction mixture at room temperature open to the air for 16–24 hours. Validation: The solution will transition from blue to green/brown as the Cu(II)/Cu(III) catalytic cycle progresses[4]. Monitor conversion by LC-MS.

  • Workup : Filter the mixture through a pad of Celite to remove insoluble copper salts, wash the filter cake with DCM, and concentrate the filtrate for column chromatography.

Quantitative Data Summary

Functionalization StrategyTarget SiteKey ReagentsTypical Yield (%)ChemoselectivityReaction Time
Amide Coupling Primary AmineHATU, DIPEA, DMF85 - 95%>99% (Amine vs. Pyrazole)2 - 4 hours
Reductive Amination Primary AmineNaBH(OAc)₃, AcOH, DCE70 - 85%>95% (Mono- vs. Di-alkylation)4 - 12 hours
Chan-Lam N-Arylation Pyrazole N1Ar-B(OH)₂, Cu(OAc)₂, TEA50 - 75%>90% (N1 vs. N2 arylation)16 - 24 hours

Synthetic Workflow Visualization

G SM (3-isopropyl-1H-pyrazol-4-yl)methanamine (Starting Material) Amide Amide Derivative (Primary Amine Functionalized) SM->Amide R-COOH, HATU DIPEA, DMF (Chemoselective) RedAm Secondary Amine (Reductive Amination) SM->RedAm R-CHO, NaBH(OAc)3 DCE, AcOH (Chemoselective) Boc Boc-Protected Amine (Chemoselective) SM->Boc Boc2O, TEA MeOH/DCM PyrazoleAlk N1-Aryl Pyrazole (Chan-Lam Coupling) Amide->PyrazoleAlk Ar-B(OH)2, Cu(OAc)2 TEA, DCM, O2 (Sequential) Boc->PyrazoleAlk Ar-B(OH)2, Cu(OAc)2 TEA, DCM, O2 (Sequential)

Divergent chemoselective functionalization workflows for (3-isopropyl-1H-pyrazol-4-yl)methanamine.

References

1.[1] Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamine. Chula Digital Collections.[Link] 2.[2] Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI.[Link] 3.[3] Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry.[Link] 4.[4] An efficient protocol to synthesize a series of N-aryl pyrazoles via C-N bond Chan-Lam coupling reaction. Asian Publication Corporation.[Link]

Sources

solvent selection for reactions involving isopropyl pyrazole amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Solvent Engineering for Isopropyl Pyrazole Amines

Subtitle: From Regiocontrol to Green Manufacturing in Kinase Inhibitor Synthesis

Abstract

This guide addresses the specific solvent requirements for reactions involving Isopropyl Pyrazole Amines (IPAs) , a critical structural motif in modern kinase inhibitors (e.g., RET, ALK inhibitors). Unlike simple heterocycles, IPAs present a unique "Solubility-Reactivity Paradox": the isopropyl group provides lipophilicity (LogP ~1.[1][2]1) and steric bulk, while the amino-pyrazole core remains highly polar and coordinative.[1] This note provides evidence-based strategies for solvent selection in regioselective alkylation, amide coupling, and Pd-catalyzed cross-coupling, prioritizing green chemistry alternatives (e.g., 2-MeTHF) over traditional hazardous media.[1][3]

The Chemical Context: Why Solvent Choice Defines Yield

Isopropyl pyrazole amines exist at the intersection of two competing chemical behaviors. The isopropyl group creates a hydrophobic steric shield, while the pyrazole nitrogens are potent hydrogen bond acceptors and metal ligands.

Mechanistic Impact of Solvents
  • Tautomeric Trapping (Regioselectivity): In N-unsubstituted pyrazoles, the solvent's dielectric constant (

    
    ) dictates the equilibrium between tautomers.[1][2] Polar protic solvents stabilize the more polar tautomer, while non-polar solvents often favor the less polar form. This is critical when synthesizing the IPA core via alkylation.
    
  • Catalyst Sequestration: In Buchwald-Hartwig couplings, solvents like DMF or MeCN can coordinate to Palladium, competing with the bulky phosphine ligands required to couple the sterically hindered isopropyl pyrazole amine.

  • The "Green" Shift: Traditional solvents (DCM, DMF, NMP) are being phased out. Recent data confirms that 2-Methyltetrahydrofuran (2-MeTHF) and Isopropyl Acetate (iPrOAc) are superior, high-performing alternatives for IPA functionalization.[1][2]

Strategic Solvent Selection Matrix

The following decision tree guides the selection of the optimal solvent system based on the specific transformation required.

SolventSelection Start Reaction Type Alkylation N-Alkylation (Regiocontrol) Start->Alkylation Amidation Amide Coupling (Acylation) Start->Amidation CrossCoupling Pd-Catalyzed (Buchwald-Hartwig) Start->CrossCoupling Alk_Polar Target: N1 (Kinetic) Solvent: THF or DMF Alkylation->Alk_Polar Amid_Std Standard: DCM / DMF Amidation->Amid_Std Cross_Std Standard: Toluene / Dioxane CrossCoupling->Cross_Std Alk_Green Green Alt: 2-MeTHF Alk_Polar->Alk_Green Replace Amid_Green Green Alt: iPrOAc or 2-MeTHF (Superior Kinetics) Amid_Std->Amid_Green Replace Cross_Green Green Alt: t-Amyl Alcohol (High T, No Pd poison) Cross_Std->Cross_Green Replace

Figure 1: Decision matrix for solvent selection. Green boxes indicate recommended sustainable alternatives.

Detailed Experimental Protocols

Protocol A: Green Amide Coupling of 1-Isopropyl-1H-pyrazol-4-amine

Objective: Acylation of the exocyclic amine without using DCM or DMF. Rationale: 2-MeTHF allows for higher reaction temperatures than DCM (if needed) and easier phase separation during workup compared to DMF.[1][2]

Materials:

  • 1-Isopropyl-1H-pyrazol-4-amine (1.0 equiv)[1][2]

  • Acid Chloride or Carboxylic Acid (1.1 equiv)[1][2][4]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[2]

  • Coupling Agent (if using acid): T3P (Propylphosphonic anhydride) (50% in EtOAc)[2]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Anhydrous)[1][2]

Procedure:

  • Dissolution: Charge a reaction vessel with 1-Isopropyl-1H-pyrazol-4-amine (1.0 equiv) and 2-MeTHF (10 volumes). Note: The isopropyl group ensures excellent solubility in 2-MeTHF.[1][2]

  • Base Addition: Add DIPEA (1.5 equiv) and cool to 0°C.

  • Activation/Addition:

    • Route A (Acid Chloride): Add acid chloride dropwise.[1][2]

    • Route B (Carboxylic Acid):[1][2] Add Acid (1.1 equiv) followed by T3P solution (1.5 equiv).[1][2]

  • Reaction: Warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Validation: Monitor by LC-MS.[1][2] The isopropyl pyrazole peak should disappear.[2]

  • Workup (Self-Validating Step): Add water (5 volumes). 2-MeTHF separates cleanly from water (unlike THF/DMF).[1][2] Wash organic layer with NaHCO3 (sat) and Brine.[1][2][5]

  • Isolation: Concentrate the organic layer.[1][2] The product often crystallizes upon addition of n-Heptane due to the lipophilic isopropyl handle.[2]

Protocol B: Regioselective Buchwald-Hartwig Coupling

Objective: Coupling a halo-arene with the aminopyrazole.[1][2] Rationale: Avoid 1,4-Dioxane (carcinogenic).[1][2] Use t-Amyl Alcohol or Toluene .[1][2]

Materials:

  • Aryl Halide (1.0 equiv)[1][2][6][7]

  • 1-Isopropyl-1H-pyrazol-4-amine (1.2 equiv)[1][2]

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos or BrettPhos (4 mol%)[2]

  • Base: Cs2CO3 (2.0 equiv) - Crucial: Use inorganic base to avoid competing N-arylation of the pyrazole ring if NH is free.[1][2]

  • Solvent: t-Amyl Alcohol (degassed)[1][2]

Procedure:

  • Inerting: Charge flask with Pd source, Ligand, and Base. Cycle Vacuum/Nitrogen (3x).[1][2]

  • Solvent Prep: Sparge t-Amyl alcohol with Nitrogen for 15 mins.

  • Addition: Add Aryl Halide and Aminopyrazole dissolved in the degassed solvent.

  • Heating: Heat to 100°C. t-Amyl alcohol boils at 102°C, allowing reflux without pressure vessels.[1][2]

  • Filtration: Cool to RT. Filter through Celite (elute with EtOAc).[1][2]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conversion (Coupling) Catalyst PoisoningPyrazole nitrogens may bind Pd.[1][2] Switch to a bulky ligand (BrettPhos) and a non-coordinating solvent (Toluene or t-Amyl Alcohol).[1][2] Avoid DMF/MeCN.[1][2]
Regioisomer Mixture (Alkylation) Tautomeric EquilibriumSolvent polarity is too intermediate.[1][2] Switch to TFE (Trifluoroethanol) to lock H-bonding or Acetone for thermodynamic control.[1][2]
Poor Solubility "Grease" EffectWhile the isopropyl group adds lipophilicity, the amine is polar. If insoluble in Toluene, add 10% IPA (Isopropanol) or switch to 2-MeTHF .[1][2]
Emulsions during Workup Amphiphilic NatureThe Isopropyl-Pyrazole motif acts as a surfactant.[1][2] Use 2-MeTHF instead of DCM; it has a sharper interface with water.[1][2]

Visualizing the Workflow

Workflow Start Start: Isopropyl Aminopyrazole SolventCheck Check Solubility: Is it soluble in Toluene? Start->SolventCheck YesSol Yes: Use Toluene/Heptane (Ideal for Crystallization) SolventCheck->YesSol Lipophilic NoSol No: Use 2-MeTHF or iPrOAc (Green Polar Aprotic) SolventCheck->NoSol Polar Reaction Execute Reaction (Amidation or Coupling) YesSol->Reaction NoSol->Reaction Workup Workup: 2-MeTHF/Water separation (No Emulsion) Reaction->Workup

Figure 2: Operational workflow for solvent selection and workup execution.

References

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides. ACS Sustainable Chem. Eng.[1][2] (2021).[1][2][8] Identifies 2-MeTHF as a superior alternative to Dioxane.[1][2] [Link][2][9]

  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry (2012). Details the synthesis and solubility profiles of isopropyl pyrazole derivatives. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Guidelines on replacing hazardous solvents in amination reactions. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters (2014). Discusses solvent effects on pyrazole regiochemistry. [Link]

  • 1-Isopropyl-1H-pyrazol-4-amine Physical Properties. PubChem. Solubility and lipophilicity data (LogP).[1][2] [Link][2]

Sources

Accelerating Medicinal Chemistry: A Guide to Microwave-Assisted Synthesis of Novel Scaffolds Utilizing (3-isopropyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics.[1][2] Its value is often unlocked through rapid, efficient, and scalable synthetic methodologies. This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a green and powerful technology, to accelerate the synthesis of complex molecules derived from the versatile building block, (3-isopropyl-1H-pyrazol-4-yl)methanamine. We provide foundational principles of microwave chemistry, a robust, step-by-step protocol for a representative amide coupling reaction, and best practices for reaction validation and product characterization, tailored for researchers in medicinal chemistry and drug development.

Part 1: Foundational Principles - The "Why"

Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift in Chemical Synthesis

For decades, synthetic chemistry relied on conventional heating methods, where an external source transfers energy to a reaction mixture via conduction and convection. This process is often slow and inefficient, leading to thermal gradients within the vessel.[3] MAOS represents a fundamental change, utilizing microwave irradiation to heat the reaction mixture directly and volumetrically.[4][5]

The primary heating mechanisms in MAOS are:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the oscillating electric field of the microwave. This rapid, continuous reorientation generates friction, which manifests as intense, uniform heat throughout the sample.[6][7][8][9]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces rapid ionic migration. Collisions caused by this movement result in the dissipation of energy as heat.[7][10]

This direct coupling of energy with the molecules in the reaction mixture leads to spectacular reaction rate accelerations, often reducing reaction times from hours or days to mere minutes.[4][11][12] Furthermore, the use of sealed reaction vessels allows for the superheating of solvents far above their atmospheric boiling points, enabling access to reaction pathways that are difficult to achieve conventionally.[8]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating (MAOS) HeatSource External Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction (Slow) Solvent Reaction Mixture VesselWall->Solvent Convection (Inefficient, Gradients) MW_Source Microwave Source (Magnetron) Molecules Polar Molecules in Reaction Mixture MW_Source->Molecules Direct Energy Transfer (Instant, Volumetric)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-isopropyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-isopropyl-1H-pyrazol-4-yl)methanamine. As a pivotal building block in medicinal chemistry, optimizing its synthesis for high yield and purity is crucial. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Synthetic Pathway Overview

The most direct and widely employed route for synthesizing (3-isopropyl-1H-pyrazol-4-yl)methanamine involves a two-step sequence starting from 3-isopropyl-1H-pyrazole. This strategy consists of:

  • Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring to yield the key intermediate, 3-isopropyl-1H-pyrazole-4-carbaldehyde.

  • Reductive Amination: Conversion of the aldehyde to the target primary amine using a suitable ammonia source and a reducing agent.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination A 3-isopropyl-1H-pyrazole C 3-isopropyl-1H-pyrazole-4-carbaldehyde A->C Formylation at C4 B Vilsmeier Reagent (POCl₃ / DMF) D 3-isopropyl-1H-pyrazole-4-carbaldehyde F (3-isopropyl-1H-pyrazol-4-yl)methanamine D->F Imine Formation & In Situ Reduction E Ammonia Source (e.g., NH₄OAc) + Reducing Agent (e.g., NaBH₃CN)

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during synthesis in a question-and-answer format, providing causal analysis and actionable solutions.

Part A: Vilsmeier-Haack Formylation

Question 1: My yield of 3-isopropyl-1H-pyrazole-4-carbaldehyde is very low or zero. What went wrong?

Answer: Low yields in this step typically trace back to the Vilsmeier reagent itself or the reaction conditions.

  • Cause A: Ineffective Vilsmeier Reagent. The Vilsmeier reagent (chloroiminium salt) is formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1] This reaction is moisture-sensitive and temperature-dependent.

    • Solution:

      • Ensure Anhydrous Conditions: Use dry glassware and anhydrous DMF. Moisture will quench the POCl₃ and prevent the formation of the active electrophile.

      • Temperature Control: The addition of POCl₃ to DMF is exothermic. This step must be performed at 0-5 °C.[1] Allowing the temperature to rise above 10 °C can lead to the decomposition of the reagent.

      • Order of Addition: Always add POCl₃ dropwise to the cooled DMF, not the other way around. Stir for at least 30 minutes at low temperature to ensure complete formation of the reagent before adding the pyrazole.[1]

  • Cause B: Insufficient Reaction Temperature/Time. While reagent formation requires cold conditions, the subsequent formylation of the pyrazole requires heating to proceed at a reasonable rate.

    • Solution: After adding the 3-isopropyl-1H-pyrazole to the prepared Vilsmeier reagent, the mixture should be allowed to warm to room temperature and then heated, typically to 60-80 °C, for 2-4 hours.[1] Monitor the reaction's progress via Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Cause C: Incorrect Work-up Procedure. The work-up involves hydrolyzing the reaction intermediate. Improper pH control can lead to product loss.

    • Solution: After the reaction is complete, cool the mixture and pour it carefully onto crushed ice. The key is to then neutralize the acidic solution. A slow, careful addition of a base like sodium carbonate or sodium hydroxide solution to a pH of ~7-8 is critical for precipitating the aldehyde product.[2]

Question 2: I'm seeing multiple spots on my TLC plate, suggesting side products. How can I improve selectivity?

Answer: The pyrazole ring has multiple positions that could theoretically react. While the C4 position is electronically favored for formylation in this substrate, harsh conditions can reduce selectivity.

  • Cause: Overly Aggressive Reaction Conditions. Excessively high temperatures (e.g., >90 °C) or a large excess of the Vilsmeier reagent can sometimes lead to side reactions or decomposition.

    • Solution:

      • Control Stoichiometry: Use a moderate excess of the Vilsmeier reagent. A common ratio is 1.2 equivalents of POCl₃ and 3 equivalents of DMF relative to 1 equivalent of the pyrazole.[1]

      • Maintain Temperature: Do not exceed the recommended temperature range of 60-80 °C. Higher temperatures provide the activation energy for reactions at less favored sites.[3]

G Start Low Yield in Formylation? Q1 Were anhydrous conditions used? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was POCl₃ addition kept at 0-5°C? A1_Yes->Q2 Sol1 Solution: Use dry glassware and anhydrous DMF. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was reaction heated to 60-80°C post-addition? A2_Yes->Q3 Sol2 Solution: Maintain strict temperature control. A2_No->Sol2 A3_No No Q3->A3_No Sol3 Solution: Heat mixture to 60-80°C and monitor by TLC. A3_No->Sol3

Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.

Part B: Reductive Amination

Question 3: The yield of my final amine product is low, and I still see a lot of the starting aldehyde.

Answer: This is a common issue in reductive aminations and points to an imbalance between imine formation and reduction.[4]

  • Cause A: Inefficient Imine Formation. The reaction proceeds through an imine intermediate, formed from the aldehyde and an ammonia source. This equilibrium can be unfavorable.

    • Solution:

      • Choice of Ammonia Source: Ammonium acetate (NH₄OAc) is often a good choice as it provides both ammonia and a mild acid catalyst (acetic acid) to promote imine formation.

      • Solvent: Use a solvent that allows for the removal of water, such as methanol or ethanol, to drive the equilibrium towards the imine.

      • Pre-formation: Consider stirring the aldehyde and the ammonia source together for an hour or two before adding the reducing agent to allow the imine to form.[5]

  • Cause B: Incorrect Reducing Agent or Conditions. The choice of reducing agent is critical. It must be strong enough to reduce the imine but not so reactive that it rapidly reduces the starting aldehyde.

    • Solution:

      • Use a Selective Hydride Source: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for reductive aminations because they are less reactive towards aldehydes at neutral or slightly acidic pH but readily reduce the protonated imine intermediate.[4][6] Standard sodium borohydride (NaBH₄) can also be used but may lead to more aldehyde reduction as a side reaction.

      • pH Control: The reaction is often most efficient at a slightly acidic pH (around 5-6), which favors the formation of the more electrophilic iminium ion, accelerating reduction.

Question 4: My final product is contaminated with secondary amine impurities.

Answer: This occurs when the desired primary amine product acts as a nucleophile and reacts with another molecule of the starting aldehyde, leading to a secondary amine after reduction.

  • Cause: Unfavorable Stoichiometry. If the concentration of the product amine becomes significant while starting aldehyde is still present, this side reaction is more likely.

    • Solution:

      • Use a Large Excess of the Ammonia Source: Employing a significant excess (e.g., 5-10 equivalents) of ammonium acetate ensures that the concentration of ammonia overwhelms the concentration of the product amine, making it the dominant nucleophile.

      • Slow Addition of Aldehyde: In some cases, slowly adding the aldehyde to a mixture of the ammonia source and reducing agent can keep the instantaneous concentration of the aldehyde low, minimizing the side reaction.

Question 5: I'm having trouble purifying the final amine product by column chromatography.

Answer: Primary amines are basic and often interact strongly with the acidic silica gel used in standard column chromatography, leading to significant streaking and poor separation.

  • Cause: Strong Amine-Silica Interaction.

    • Solution:

      • Deactivate the Silica Gel: Pre-treat the silica gel or add a small amount of a base to the eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the eluent.[7] This neutralizes the acidic sites on the silica, allowing the amine to elute cleanly.

      • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral alumina.[7]

      • Acid-Base Extraction: Before chromatography, an acid-base workup can significantly purify the crude product. Dissolve the crude material in a solvent like ethyl acetate, extract with dilute acid (e.g., 1M HCl) to move the amine into the aqueous layer, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH) and re-extract the purified amine back into an organic solvent.[8]

Frequently Asked Questions (FAQs)

  • Q: Can I synthesize the N1-isopropyl isomer instead of the 3-isopropyl isomer?

    • A: Yes, but the synthesis would start from 1-isopropyl-1H-pyrazole. The Vilsmeier-Haack reaction on this substrate would also yield the corresponding 4-carbaldehyde, which can then be converted to the amine.[1] The starting material dictates the substitution pattern.

  • Q: Are there alternatives to the Vilsmeier-Haack reaction?

    • A: While the Vilsmeier-Haack is the most direct, other methods exist, such as lithiation of a protected pyrazole at the 4-position followed by quenching with DMF, but these are typically more complex and lower-yielding for this specific substrate.[9]

  • Q: What are the primary safety concerns for this synthesis?

    • A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE). The work-up of the Vilsmeier reaction can release HCl gas. Hydride reducing agents like NaBH₃CN are toxic and should be handled with care.

  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure, Mass Spectrometry (MS) will confirm the molecular weight, and HPLC or GC-MS can be used to assess purity.

Summary of Key Experimental Parameters & Protocols

ParameterStep 1: FormylationStep 2: Reductive Amination
Key Reagents 3-isopropyl-1H-pyrazole, POCl₃, Anhydrous DMF3-isopropyl-1H-pyrazole-4-carbaldehyde, NH₄OAc, NaBH₃CN
Stoichiometry 1 eq. Pyrazole, 1.2 eq. POCl₃, 3 eq. DMF1 eq. Aldehyde, 5-10 eq. NH₄OAc, 1.5 eq. NaBH₃CN
Temperature 0-5 °C (reagent formation), then 60-80 °C (reaction)Room Temperature
Typical Time 2-4 hours12-24 hours
Typical Yield 70-85%65-80%
Purification Recrystallization from Ethanol/Water or Heptane/EtOAcColumn Chromatography (Silica + 1% Et₃N in eluent)
Protocol A: Synthesis of 3-isopropyl-1H-pyrazole-4-carbaldehyde
  • To a dry three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Add POCl₃ (1.2 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-isopropyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to 70 °C for 3 hours. Monitor progress by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly onto 200g of crushed ice with vigorous stirring.

  • Carefully neutralize the mixture to pH ~8 using a 2M NaOH solution.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

  • The product can be further purified by recrystallization from an ethanol/water mixture.[8]

Protocol B: Synthesis of (3-isopropyl-1H-pyrazol-4-yl)methanamine
  • In a round-bottom flask, dissolve 3-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol.

  • Add ammonium acetate (7.0 eq.) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • In one portion, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) to the stirring mixture. Note: Some gas evolution may occur.

  • Stir the reaction at room temperature for 16 hours. Monitor by TLC or LC-MS until the starting aldehyde is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and basify to pH >10 with 2M NaOH.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the crude product by silica gel column chromatography, using an eluent system of dichloromethane/methanol with 1% triethylamine.

References

  • BenchChem (2025). Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Google Patents (2015). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Deng, X., & Mani, N. S. Three-component Reaction for Pyrazole Synthesis. Organic Syntheses Procedure.
  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
  • Synple Chem (n.d.). Application Note – Reductive Amination.
  • ResearchGate (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Sigma-Aldrich (n.d.). 3-(4-isopropylphenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde oxime.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-235.
  • BenchChem (2025). An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • BenchChem (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4.
  • Reddit (2025). Question about reductive amination reaction procedure. r/Chempros.
  • BenchChem (2025). Recrystallization techniques for purifying pyrazole compounds.

Sources

solubility issues of (3-isopropyl-1H-pyrazol-4-yl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Solubility of (3-Isopropyl-1H-pyrazol-4-yl)methanamine

Executive Summary

(3-Isopropyl-1H-pyrazol-4-yl)methanamine is a bifunctional heterocyclic building block commonly used in fragment-based drug discovery (FBDD).[1][2][3] Its physicochemical profile is dominated by two competing features: the lipophilic isopropyl group and the highly polar, hydrogen-bond-rich aminomethyl-pyrazole core.[1][2][3]

Users frequently encounter solubility "dead zones" where the molecule fails to dissolve in both non-polar solvents (due to polarity) and standard organic solvents (due to high crystal lattice energy derived from intermolecular H-bonding).[2][3] This guide provides validated protocols to overcome these specific solubility and handling challenges.

Module 1: Chemical Profile & Solubility Matrix

Compound Characteristics:

  • Core Structure: 1H-Pyrazole (Amphoteric: H-bond donor & acceptor).[1][2][3]

  • Functional Group: Primary Methanamine (Basic, pKa ~9-10).[2][3]

  • Key Challenge: The "Zipper Effect." The pyrazole -NH- and the amine -NH2 can form an extensive intermolecular hydrogen-bonding network, significantly increasing the melting point and reducing solubility in aprotic solvents like DCM or THF.[1][2][3]

Solvent Compatibility Matrix Data based on structural analogs (e.g., 1-isopropyl-1H-pyrazol-4-amine) and functional group behavior.[1][2][3]

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Moderate/Poor Often requires a polar co-solvent (e.g., MeOH) to break H-bonds.[1][2][3]
Polar Aprotic THF, Ethyl AcetateModerate Good for reactions if heated; may precipitate upon cooling.[3]
Polar Aprotic DMF, DMSO, NMPExcellent Recommended for substitution reactions (SNAr, Amide coupling).[2][3]
Protic Methanol, EthanolGood Excellent for transfer, but avoid for electrophilic reactions sensitive to -OH.[2][3]
Non-Polar Toluene, HexanesVery Poor Use only as an antisolvent for precipitation/crystallization.[3]
Aqueous Water (pH < 7)Excellent Dissolves readily as a salt (ammonium/pyrazolium).[2][3]
Aqueous Water (pH > 10)Low/Moderate Free base may oil out or precipitate.[3]

Module 2: Troubleshooting & FAQs

Ticket #101: "I cannot dissolve the compound in DCM for an amide coupling reaction."

Diagnosis: The intermolecular hydrogen bonding network is too strong for pure DCM to disrupt at room temperature.[3] Solution:

  • The "DCM+" Strategy: Add 5-10% DMF or NMP to your DCM.[2][3] This disrupts the lattice without compromising the volatility of the bulk solvent.[3]

  • Alternative Solvent: Switch to THF or 2-MeTHF . If the reagent requires strictly anhydrous conditions, THF is often a superior solubilizer for pyrazoles than DCM.

  • Base Selection: If using an acid salt (e.g., HCl salt) as starting material, ensure you add a soluble organic base (DIPEA or TEA) before adding the electrophile.[3] The free base is more soluble in organics than the salt.[3]

Ticket #102: "I lost my product during the aqueous workup. It’s not in the organic layer."

Diagnosis: You likely performed a standard extraction at neutral or slightly acidic pH.[3]

  • Mechanism: The primary amine (pKa ~9) and the pyrazole (pKa ~2.5 for protonated form) make this molecule highly water-soluble in acidic/neutral conditions.[2][3] Protocol: The "Salting-Out" Extraction

  • Adjust pH: Basify the aqueous layer to pH > 12 using NaOH or K2CO3.[3] You must ensure the amine is fully deprotonated.[3]

  • Solvent Switch: Do not use pure EtOAc or DCM.[2][3]

  • The "Magic Mixture": Extract with DCM : Isopropanol (3:1) or Chloroform : Isopropanol (3:1) .[3] The alcohol increases the polarity of the organic phase, pulling the polar heterocycle out of the water.

  • Saturation: Saturate the aqueous phase with NaCl (brine) to further drive the organic compound out.[3]

Ticket #103: "My NMR spectrum in CDCl3 is broad and missing peaks."

Diagnosis: Rapid proton exchange and aggregation.[3]

  • Explanation: The pyrazole -NH and amine -NH2 protons exchange rapidly in solution and can broaden significantly, sometimes merging into the baseline.[1][2][3] Furthermore, the molecule may form aggregates in non-polar CDCl3. Solution:

  • Switch Solvent: Use DMSO-d6 .[1][2][3] It is a strong H-bond acceptor that will "freeze" the exchange and break up aggregates, yielding sharp, distinct peaks for both the pyrazole NH and the amine NH2.

  • D2O Shake: If you must use CDCl3, add a drop of D2O to exchange all labile protons; this simplifies the spectrum to just the C-H signals.

Module 3: Visual Decision Guides

Workflow: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

Solubilityflow Start Select Application Reaction Synthesis / Reaction Start->Reaction Workup Extraction / Workup Start->Workup Analysis Analysis (NMR/HPLC) Start->Analysis Temp Is heating required? Reaction->Temp pHCheck Is pH > 12? Workup->pHCheck Protons Need to see NH protons? Analysis->Protons HighTemp Use DMF, DMSO, or NMP (High Solubility, High BP) Temp->HighTemp Yes (>60°C) LowTemp Use THF or DCM + 5% DMF (Moderate Solubility) Temp->LowTemp No (RT) AdjustpH Adjust to pH 12-14 (NaOH/K2CO3) pHCheck->AdjustpH No ExtractSolvent Extract with DCM:IPA (3:1) pHCheck->ExtractSolvent Yes AdjustpH->ExtractSolvent DMSO Use DMSO-d6 (Breaks aggregates) Protons->DMSO Yes MeOD Use MeOD or CDCl3 (NH protons may exchange/broaden) Protons->MeOD No

Caption: Decision tree for solvent selection based on experimental stage (Reaction, Workup, or Analysis).

Module 4: Validated Experimental Protocols

Protocol A: The "DCM/IPA" Extraction (For Isolation)

Use this when the compound is stuck in the aqueous phase.

  • Cool the aqueous reaction mixture to 0°C.

  • Basify carefully with 4M NaOH until pH ~12-13. Note: Watch for exotherms.[3][4]

  • Saturate the aqueous layer with solid NaCl.[3]

  • Prepare Solvent: Mix Dichloromethane (DCM) and Isopropyl Alcohol (IPA) in a 3:1 ratio .

  • Extract: Perform 3-4 extractions using the DCM:IPA mix. The organic layer will be the bottom layer (usually).[3]

  • Dry: Dry combined organics over Na2SO4 (Magnesium sulfate can sometimes bind polar amines).[3]

  • Concentrate: Rotovap at <40°C.

Protocol B: Salt Formation (For Long-Term Storage)

The free base is prone to oxidation and "oiling out."[2][3] The HCl salt is a stable solid.

  • Dissolve the crude free base in a minimal amount of Ethanol or Methanol .[3]

  • Cool to 0°C in an ice bath.

  • Add 1.2 equivalents of HCl (4M in Dioxane or 1.25M in Ethanol) dropwise.

  • Add Diethyl Ether or MTBE dropwise until the solution turns cloudy.[3]

  • Stir at 0°C for 30 mins to allow the salt to crystallize.

  • Filter the white solid and wash with cold Ether.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23005599, C-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)-methylamine.[1][2][3] Retrieved from [Link][2][3]

  • Organic Syntheses (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[2][3][5] Synth. 2010, 87, 161-169.[3] Retrieved from [Link]

  • Fustero, S., et al. (2009). Improved Regioselectivity in the Synthesis of Pyrazoles.[3]Journal of Organic Chemistry. (General reference for pyrazole handling and tautomerism).

Sources

Technical Support Center: Purification of Polar Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Flash Chromatography of Polar Pyrazole Amines Role: Senior Application Scientist Status: Online | System: Ready

The Challenge: Why Pyrazole Amines Fail on Standard Silica

Welcome to the technical support center. If you are here, you are likely experiencing "streaking," broad peaks, or complete mass loss when purifying pyrazole amines.

The Root Cause: Pyrazole amines present a dual-threat to standard chromatography:

  • The Basic Amine Effect: Primary/secondary amines (

    
    ) protonate upon contact with acidic silanols (
    
    
    
    ,
    
    
    ) on the silica surface. This creates an ionic bond (cation-exchange mechanism) rather than the desired reversible adsorption, leading to severe tailing.
  • The Pyrazole Amphoterism: The pyrazole ring itself is amphoteric. The

    
     is a hydrogen bond donor, while the 
    
    
    
    is an acceptor. This increases polarity significantly, often making the compound insoluble in standard Hexane/Ethyl Acetate systems.

Decision Matrix: Selecting the Right Stationary Phase

Before mixing solvents, you must select the correct column chemistry. Use this logic flow to determine your starting point.

ColumnSelection Start Start: Pyrazole Amine Purification Solubility Is sample soluble in DCM? Start->Solubility StrictlyOrganic Must avoid water/aqueous workup? Solubility->StrictlyOrganic Yes ReversePhase Reversed Phase Strategy Solubility->ReversePhase No (Polar/Water Soluble) NormalPhase Normal Phase Strategy StrictlyOrganic->NormalPhase Yes StrictlyOrganic->ReversePhase No (Open to C18) AmineSilica Option A: Amine-Functionalized Silica (No modifiers needed) NormalPhase->AmineSilica Budget allows specialized column? StdSilica Option B: Standard Silica (Requires Basic Modifier) NormalPhase->StdSilica Standard columns only C18HighPH C18 Column + High pH Buffer (NH4HCO3 or NH4OH) ReversePhase->C18HighPH Standard Protocol

Figure 1: Decision tree for selecting stationary phase based on solubility and constraints.

Critical Protocols & Methodologies

Protocol A: The "Magic Solvent" (DCM / MeOH / NH₄OH)

For use with Standard Silica (Option B)

Standard silica requires a basic modifier to block silanols. The most effective system for polar amines is Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH).

The Risk: Concentrated aqueous ammonia is immiscible with pure DCM. If mixed incorrectly, it forms a separate aqueous layer that strips your product from the column or causes pressure spikes.

Correct Preparation (Example: 1 Liter of 90:10:1):

  • Step 1: Measure 100 mL of Methanol .

  • Step 2: Add 10 mL of Ammonium Hydroxide (28-30% aq) to the Methanol. Stir well.

    • Why: Ammonia is soluble in Methanol.[1] This creates a "bridge" solvent.

  • Step 3: Slowly add this mixture to 900 mL of Dichloromethane while stirring.

    • Result: A clear, single-phase solution.

  • Venting: This mixture generates gas. Do not cap tightly. Use a vented cap or loose foil during sonication.

Protocol B: High pH Reversed-Phase (C18)

The Modern Standard for Polar Heterocycles

If your pyrazole is too polar for DCM, C18 is superior. However, at neutral pH, amines are protonated (ionized) and will elute in the void volume (no retention). You must suppress ionization.

Mobile Phase Setup:

  • Solvent A: Water + 10mM Ammonium Bicarbonate (pH ~8.2) OR 0.1% Ammonium Hydroxide (pH ~10.5).

  • Solvent B: Acetonitrile (or Methanol).[2][3][4][5][6]

  • Gradient: 0% to 100% B.

  • Mechanism: High pH keeps the amine in its neutral (free base) form, allowing hydrophobic interaction with the C18 chains.

Troubleshooting Guide (FAQ)

Issue 1: "My compound streaks from fraction 5 to 50."

Diagnosis: Uncapped silanols are acting as a cation exchanger. Solution:

  • Switch Modifier: If using Triethylamine (TEA), switch to Ammonium Hydroxide (Protocol A). TEA is sometimes too lipophilic or sterically hindered to effectively block all silanol sites for small pyrazoles.

  • Concentration: Ensure your modifier is present in both the column equilibration solvent and the run solvent.

  • Hardware: Switch to Amine-functionalized silica (e.g., KP-NH). These columns have surface-bonded amines that physically block silanols, often allowing you to use simple Hexane/Ethyl Acetate gradients without additives [1].

Issue 2: "I lost my product; it never eluted."

Diagnosis: Irreversible adsorption or precipitation. Solution:

  • The "Flush" Test: At the end of the run, switch to 100% Methanol + 5% Acetic Acid. If the product elutes now, it was chemically bound to the silica.

  • Solubility Check: Did the sample precipitate on the head of the column? This is common when liquid-loading a DCM-soluble sample into a Hexane-equilibrated column.

    • Fix: Use Dry Loading .[2][4][7] Dissolve sample in MeOH/DCM, mix with Celite (ratio 1:2), and evaporate to dryness. Load the powder in a solid load cartridge [2].

Issue 3: "DCM/MeOH/NH3 is boiling in the column."

Diagnosis: Heat of mixing (exothermic) or pressure drop outgassing. Solution:

  • Premix the solvent in a flask and let it cool to room temperature before pumping.

  • DCM has a low boiling point (39.6°C). The friction of passing through fine silica (Flash grade) generates heat. Reduce flow rate by 20%.

Comparative Data: Stationary Phase Performance

FeatureStandard Silica (Si)Amine Silica (NH2)C18 (Reversed Phase)
Primary Mechanism Adsorption (Polarity)Adsorption + H-BondingHydrophobic Partitioning
Required Modifier TEA or NH₄OH (Mandatory)None (Usually)High pH Buffer (Basic)
Sample Loading Dry Load PreferredDry or LiquidLiquid (Aq/DMSO) or Dry
Tailing Risk HighLowLow (if pH > pKa)
Solvent System DCM / MeOHHexane / EtOAcWater / Acetonitrile
Cost $

$

Workflow Visualization: The "Magic Solvent" Protocol

MagicSolvent Ammonia Ammonium Hydroxide (Aq. Conc.) Premix Premix: MeOH + NH4OH (Stir Well) Ammonia->Premix Add 1st Methanol Methanol (The Bridge) Methanol->Premix Solvent Base Final Final Mobile Phase (Clear, Single Phase) Premix->Final Pour into DCM Dichloromethane (Main Solvent) DCM->Final Slow Addition

Figure 2: Correct mixing order to prevent phase separation in DCM/MeOH/NH4OH systems.

References

  • Biotage. (2023).[8][9] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Teledyne Isco. (2016). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Journal of Chromatographic Science. (1990). Troubleshooting in Chromatography: Peak Shape of Strong Bases. Retrieved from [Link]

Sources

Technical Support Center: Pyrazole NH Protection & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. Pyrazoles are ubiquitous pharmacophores in medicinal chemistry, but their amphoteric nature makes them notoriously difficult to handle during multi-step syntheses. The acidic N-H proton and the nucleophilic adjacent nitrogen frequently lead to catalyst poisoning, unwanted regiochemistry, and premature deprotection.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute control over the pyrazole NH position.

Strategic Workflow: Protecting Group Selection

Selecting the correct protecting group (PG) is a strategic decision dictated by your downstream functionalization conditions. The decision tree below outlines the optimal pathways to prevent side reactions.

PGDecisionTree Start Unprotected Pyrazole (Target: C-C Cross-Coupling) CheckCond Are downstream conditions strongly basic/nucleophilic? Start->CheckCond UseBoc Boc Protection (Fast, but labile) CheckCond->UseBoc No (Mild) CheckRegio Is strict N1/N2 regiocontrol required? CheckCond->CheckRegio Yes (Suzuki/Buchwald) SideReact Premature Deprotection & N-Arylation UseBoc->SideReact Exposed to strong base UseTrt Trityl (Trt) Protection (Steric control) CheckRegio->UseTrt Yes UseSEM SEM / THP Protection (Robust, Orthogonal) CheckRegio->UseSEM No / Manageable Success Successful C-H/C-X Functionalization UseTrt->Success UseSEM->Success

Decision tree for selecting pyrazole NH protecting groups to prevent side reactions.

Troubleshooting & FAQs

Q1: Why am I getting N-arylation side products during my Suzuki coupling when my pyrazole is unprotected?

The Causality: The pyrazole N-H proton is highly acidic (pKa ≈ 14.2) 1. Under the basic conditions typical of Suzuki-Miyaura or Buchwald-Hartwig cross-couplings (e.g., Na₂CO₃, K₃PO₄), the pyrazole is easily deprotonated to form a highly nucleophilic pyrazolate anion. This anion aggressively competes with your intended carbon nucleophile for the oxidized Pd(II) intermediate. This leads to unwanted C-N bond formation (N-arylation) or complete catalyst poisoning via the formation of stable, inactive Pd-pyrazolate complexes 2. The Fix: You must mask the N-H position prior to any metal-catalyzed cross-coupling step using a robust protecting group like SEM or THP.

Q2: My Boc-protected pyrazole is deprotecting in situ during a basic cross-coupling reaction. What should I switch to?

The Causality: The tert-Butoxycarbonyl (Boc) group is an excellent, easy-to-install PG, but it is highly susceptible to nucleophilic attack and basic hydrolysis at elevated temperatures. Researchers frequently observe spontaneous Boc deprotection during extended cross-coupling reactions, which immediately exposes the pyrazole to the side reactions mentioned in Q1 3. The Fix: Switch to a 2-(Trimethylsilyl)ethoxymethyl (SEM) or Tetrahydropyranyl (THP) group. The SEM group forms a highly stable aminal linkage that is completely inert to strong bases, nucleophiles, and organometallic reagents (like n-BuLi) 1. THP is similarly robust under basic conditions and can be installed solvent-free 4.

Q3: When protecting my asymmetric pyrazole, I get a 1:1 mixture of N1 and N2 regioisomers. How do I control this?

The Causality: Asymmetric pyrazoles exist as rapidly interconverting tautomers. Alkylation with standard electrophiles (like SEM-Cl) often proceeds under kinetic control, attacking the more sterically accessible nitrogen, but can easily yield thermodynamic mixtures depending on the base, solvent, and temperature. The Fix:

  • Steric Override: Use a sterically massive protecting group like Trityl (Trt). The extreme steric bulk of the trityl group forces protection almost exclusively at the less hindered nitrogen.

  • Kinetic Control: If SEM is required, strictly control the temperature (0 °C) and use a strong, non-nucleophilic base (NaH) in anhydrous THF to irreversibly deprotonate the pyrazole before electrophile addition, favoring the kinetically preferred regioisomer 1.

Q4: I successfully used a SEM group, but my late-stage TBAF deprotection is stalling. How can I drive it to completion?

The Causality: SEM deprotection relies on the high affinity of fluoride ions for silicon. The initial desilylation is fast, forming a fluorosilane and releasing a hemiaminal intermediate. However, the subsequent breakdown of this hemiaminal (to release formaldehyde and the free pyrazole) can be kinetically sluggish, especially if the resulting pyrazole is electron-deficient. The Fix: Elevate the reaction temperature to 60 °C. If the reaction remains stalled, the system may have reached an equilibrium state with the liberated formaldehyde. Add a formaldehyde scavenger, such as ethylenediamine, to irreversibly trap the formaldehyde and drive the hemiaminal collapse forward.

Quantitative Data: Comparative Analysis of Protecting Groups

Use the following table to benchmark the optimal protecting group for your specific synthetic route.

Protecting GroupInstallation ReagentsStability ProfileDeprotection ConditionsRegioselectivity Control
SEM NaH, SEM-Cl, THF, 0 °CExcellent against strong bases, nucleophiles, and organometallics.TBAF (THF, 60 °C) or strong acid (HCl/EtOH).Poor to Moderate (Requires strict kinetic control).
THP DHP, neat, heatExcellent against bases and cross-coupling conditions.Mild aqueous acid (HCl or TFA).Moderate (Forms diastereomers if chiral centers exist).
Trityl (Trt) Trt-Cl, Et₃N, DCMExcellent against bases; highly sterically shielding.Mild acid (TFA/DCM).Excellent (Steric bulk directs to less hindered N).
Boc (Boc)₂O, DMAP, DCMPoor against nucleophiles/bases; stable to mild acids.TFA/DCM or HCl/Dioxane.Moderate.
PMB / Benzyl NaH, PMB-Cl, DMFExcellent overall stability.Hydrogenation (Pd/C, H₂). Note: Prone to catalyst poisoning.Poor.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is successful.

Protocol 1: Regioselective SEM Protection of Pyrazoles

This protocol utilizes irreversible deprotonation to maximize kinetic regiocontrol.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the unprotected pyrazole (1.0 eq) in a minimum volume of anhydrous THF. Add this dropwise to the NaH suspension over 15 minutes.

    • Validation Check: Observe the reaction flask. You must see steady hydrogen (H₂) gas evolution. Wait 30 minutes. The cessation of gas evolution confirms complete, irreversible formation of the pyrazolate anion.

  • Electrophile Addition: Add SEM-Cl (1.1 eq) dropwise at 0 °C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Validation Check: Analyze via TLC (Hexanes/EtOAc). The highly polar pyrazole baseline spot must be completely consumed, replaced by a significantly less polar product spot.

  • Quench & Isolate: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Fluoride-Mediated SEM Deprotection

This protocol utilizes thermal and chemical driving forces to ensure complete hemiaminal collapse.

  • Desilylation: Dissolve the SEM-protected pyrazole (1.0 eq) in anhydrous THF (0.1 M). Add a 1.0 M solution of TBAF in THF (2.0 eq) at room temperature.

    • Validation Check: Analyze via LCMS after 1 hour. You should observe the disappearance of the starting material mass and the appearance of an intermediate mass corresponding to the hemiaminal (+30 Da from the target pyrazole mass).

  • Hemiaminal Collapse: Heat the reaction mixture to 60 °C. If LCMS indicates stalling after 4 hours, add ethylenediamine (2.0 eq) to act as a formaldehyde scavenger.

    • Validation Check: LCMS must show complete disappearance of the +30 Da intermediate mass, yielding the final target mass.

  • Workup: Dilute with water, extract with EtOAc, and wash extensively with water to remove TBAF salts. Dry and concentrate.

References

  • Fisyuk, A. S., et al. Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. URL:[Link]

  • Smith, J., et al. Synthesis and Biological Characterization of a 17β Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibitor. ChemRxiv. URL:[Link]

Sources

handling hygroscopic nature of (3-isopropyl-1H-pyrazol-4-yl)methanamine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling (3-isopropyl-1H-pyrazol-4-yl)methanamine Salts

Ticket ID: PYR-HYGRO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting hygroscopicity, weighing errors, and storage degradation.

Executive Summary

You are likely encountering difficulties with (3-isopropyl-1H-pyrazol-4-yl)methanamine salts (typically the dihydrochloride or oxalate forms). These intermediates are notorious for their deliquescent nature —they do not just adsorb moisture; they can absorb enough atmospheric water to dissolve into a viscous oil.

This behavior introduces two critical failure modes in drug development workflows:

  • Stoichiometric Drift: Water mass is mistaken for reactant mass, leading to under-loading of the amine in coupling reactions.

  • Hydrolytic Decomposition: In the presence of trace water, activated esters (e.g., NHS-esters, acid chlorides) used in subsequent steps hydrolyze before coupling, plummeting yields.

This guide provides the protocols required to stabilize, weigh, and utilize this reagent reproducibly.

Module 1: The Core Problem (Diagnosis)

Q: Why is my yield inconsistent despite using the same batch?

A: The "mass" you are weighing is a moving target. Primary amines attached to electron-rich heterocycles (like pyrazoles) form salts with high lattice energies, but the HCl forms often possess a crystal lattice that readily expands to accommodate water molecules.

If you weigh 100 mg of the salt on a humid day (50% RH), you may actually be weighing:

  • 85 mg of Reagent

  • 15 mg of Water

  • Result: You are effectively running your reaction with a 15% deficit of the limiting reagent. In amide couplings, this leaves unreacted activated acid, which complicates purification.

Visualizing the Failure Mode

HygroscopicityCycle Moisture Atmospheric Moisture (>40% RH) Adsorption Rapid Surface Adsorption (< 30 seconds) Moisture->Adsorption Salt Dry Amine Salt (Lattice Voids) Salt->Adsorption WeighingError Mass Measurement Error (Water counted as Reagent) Adsorption->WeighingError +10-20% Mass StoichMismatch Stoichiometric Mismatch (0.85 equiv instead of 1.0) WeighingError->StoichMismatch SideReactions Hydrolysis of Coupling Partner (Yield Loss) StoichMismatch->SideReactions

Figure 1: The cascade effect of uncompensated moisture uptake on chemical synthesis.

Module 2: Immediate Handling Protocols

Q: It turns to goo on the balance. How do I weigh it accurately?

A: Stop weighing on an open balance pan. You must use the Weighing by Difference technique or the Stock Solution method.

Protocol A: Weighing by Difference (The Gold Standard)

Use this for solid-handling when a glovebox is unavailable.

  • Preparation: Dry a glass weighing bottle (with a ground-glass stopper) in an oven at 110°C for 1 hour. Cool it in a desiccator.

  • Load: Quickly transfer an approximate amount of the amine salt (e.g., ~1.5g) into the weighing bottle inside a glove bag or dry box. Close the stopper immediately.

  • Initial Weighing (

    
    ):  Weigh the closed bottle containing the solid. Record this mass.
    
  • Transfer:

    • Bring the bottle to your reaction flask.

    • Remove the stopper, pour a portion of the solid into the flask, and immediately replace the stopper.

    • Do not try to tap out "exact" amounts. Speed is more important than precision here.

  • Final Weighing (

    
    ):  Weigh the closed bottle again.
    
  • Calculation:

    
    
    This method eliminates the error caused by the balance pan absorbing water during the weighing process.
    
Protocol B: The Stock Solution Method (Recommended for High Throughput)

If the salt is deliquescent, solvate it immediately.

  • Take the entire deliquescent batch (or a large chunk).

  • Dissolve it in a known volume of anhydrous solvent (e.g., MeOH or DMF).

  • Perform a Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid or trimethoxybenzene) to determine the exact molarity.

  • Usage: Instead of weighing solid for every reaction, dispense the solution volumetrically.

    • Benefit: Liquids are easier to handle than sticky solids, and the concentration remains constant if stored under septa.

Module 3: Storage & Stability

Q: How do I store the remaining material?

A: Standard refrigeration is insufficient due to condensation upon opening.

Storage MethodSuitabilityNotes
Glovebox (Ar/N2) Ideal The only way to ensure 0% water uptake over months.
Desiccator (P2O5) High Phosphorus Pentoxide is required. Silica gel is too weak for this amine salt.
Schlenk Flask High Store under vacuum or positive N2 pressure. Grease joints well.
Refrigerator (Vial) Poor Moisture condenses inside the cold vial immediately upon opening in warm air.

Critical Warning: Do not store the free base of this molecule for long periods. The free amine (methanamine) can undergo oxidative degradation or form carbamates with atmospheric CO2. Always store as the salt.

Module 4: Salt Selection (Process Optimization)

Q: Can I change the salt form to make it easier to handle?

A: Yes. If you are in the process development phase, the HCl salt is often the worst choice for hygroscopicity.

Recommendation: Screen the following counterions to improve crystallinity and reduce water uptake:

  • Tosylate (p-Toluenesulfonate): Large, lipophilic counterions often pack better and repel water.

  • Fumarate: Often forms non-hygroscopic, high-melting solids.

  • Oxalate: Common for amines, but check solubility; oxalates can be poorly soluble in ether/DCM.

Decision Tree: Handling Strategy

HandlingStrategy Start Start: Handling Amine Salt IsSolid Is the material free-flowing? Start->IsSolid Glovebox Access to Glovebox? IsSolid->Glovebox Yes Lyophilize Redissolve & Lyophilize IsSolid->Lyophilize No (Goo/Oil) DirectWeigh Weigh inside Glovebox Glovebox->DirectWeigh Yes DiffWeigh Protocol A: Weigh by Difference Glovebox->DiffWeigh No StockSol Protocol B: Make Stock Solution & qNMR Lyophilize->StockSol Post-Drying

Figure 2: Operational workflow for selecting the correct handling protocol.

References & Further Reading

  • Salt Selection Principles:

    • Gupta, D., et al. "Salt Selection in Drug Development." Pharmaceutical Technology, 2021.

    • Key Insight: Discusses the tiered approach to salt screening, specifically targeting hygroscopicity reduction (e.g., replacing HCl with Fumarate).

  • Weighing Protocols:

    • "Weighing by Difference."[1][2][3][4] Michigan Tech Chemistry Dept. Guides.

    • Key Insight: Defines the analytical standard for weighing hygroscopic reagents to avoid error.

  • Amide Coupling Stoichiometry:

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

    • Key Insight: details how hydrolysis of active esters (caused by wet reagents) is a primary cause of failure in amide synthesis.

  • Handling Pyrazoles:

    • Fustero, S., et al. "Recent Advances in the Synthesis of Pyrazoles." Chemical Reviews, 2011.

    • Key Insight: Provides context on the reactivity and stability of pyrazole-methanamine building blocks.

Sources

troubleshooting low conversion rates in pyrazole amine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole C-N Coupling Support Center . Pyrazoles are highly valued scaffolds in drug discovery, but their unique electronic and steric properties often complicate both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) aminations.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Below, you will find mechanistic diagnostics, field-proven protocols, and self-validating workflows to help you overcome stalled reactions, catalyst poisoning, and regioselectivity failures.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting your stoichiometry, use the logical framework below to identify the root cause of your low conversion rates.

Workflow Start Low Conversion in Pyrazole C-N Coupling CheckNH Is the Pyrazole NH Unprotected? Start->CheckNH Protect Protect NH (e.g., Trityl) to Prevent Pd-Poisoning CheckNH->Protect Yes CheckHalide Is the Electrophile an Aryl Iodide? CheckNH->CheckHalide No IodideInhib Iodide Inhibition: Switch to ArBr or ArCl CheckHalide->IodideInhib Yes CheckLigand Check Ligand Sterics CheckHalide->CheckLigand No UpdateLigand Use Bulky Monophosphines (e.g., tBuDavePhos) CheckLigand->UpdateLigand Pd-Catalyzed

Diagnostic workflow for troubleshooting low conversion in pyrazole C-N cross-coupling reactions.

Troubleshooting FAQs: Mechanistic Diagnostics

Q1: My Pd-catalyzed Buchwald-Hartwig amination of 4-bromopyrazole stalls at <20% conversion. Why? Causality & Solution: Pyrazoles possess a highly nucleophilic, sp2-hybridized nitrogen that acts as a strong σ-donor. In palladium catalysis, unprotected pyrazoles often coordinate directly to the Pd(II) intermediate, forming stable, off-cycle bis-pyrazole palladium complexes. This outcompetes the phosphine ligand and halts transmetalation. To fix this: Protect the pyrazole NH with a sterically demanding group (e.g., Trityl or THP) to remove tautomeric ambiguity and block coordination. Furthermore, employ highly sterically hindered ligands like tBuDavePhos. The bulkiness of the ligand increases the bite angle and prevents the coordination of multiple pyrazole molecules to the active metal center, as demonstrated in1[1][2].

Q2: I switched from an aryl bromide to an aryl iodide to accelerate the reaction, but my conversion dropped to zero. What happened? Causality & Solution: While aryl iodides generally undergo faster oxidative addition than bromides, they suffer from3[3]. The generated iodide anion strongly coordinates to the Pd metal center, forming stable dimeric or anionic palladium-iodide resting states that resist nucleophilic displacement (transmetalation) by the amine. To fix this: Contrary to conventional wisdom for other cross-couplings, the reactivity order for Buchwald-Hartwig aminations is often ArBr > ArCl > ArI. Revert to the aryl bromide[2][3].

Q3: In Cu-catalyzed Ullmann couplings of aminopyrazoles, how do I control N1 vs. N2 regioselectivity? Causality & Solution: Ullmann N-arylation of 3-aminopyrazoles often yields a mixture of N1- and N2-isomers due to tautomerization and a lack of steric bias around the copper coordination sphere. To fix this: Introduce a directing/steric group. For example, converting the 3-amino group to a 4 forces the copper center to coordinate exclusively at the less hindered N1 position, yielding the N1-regioisomer exclusively[4].

Q4: My reaction mixture turns black immediately upon adding the base. Is my catalyst dead? Causality & Solution: Yes. The immediate appearance of a black precipitate indicates the precipitation of "Pd black"—inactive, aggregated Pd(0). This occurs when the precatalyst decomposes before it can undergo oxidative addition, often due to oxygen ingress, poor ligand binding, or using an overly strong base (like NaOtBu) with sensitive substrates. To fix this: Ensure rigorous degassing. Switch to a weaker base (e.g., Cs2CO3 or K3PO4) and consider using 5 which rapidly generate the active monomeric L1Pd(0) species without the need for harsh activation[5].

Quantitative Data: Catalyst & Substrate Impact on Conversion

The following table summarizes the causal impact of substrate design and catalyst selection on pyrazole coupling efficiency.

Reaction TypePyrazole SubstrateElectrophile / AmineCatalyst SystemBase / SolventConditionsConversionCausality / Note
Buchwald-Hartwig 4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ (10%), tBuDavePhos (20%)tBuOK / Xylene160 °C (MW), 10 min>90% Bulky ligand prevents off-cycle Pd-pyrazole coordination.
Buchwald-Hartwig 4-Iodo-1-tritylpyrazolePiperidinePd(dba)₂ (10%), tBuDavePhos (20%)tBuOK / Xylene160 °C (MW), 10 min<30% Severe iodide inhibition stalls the catalytic cycle.
Ullmann C-N 3-Acetylamino-pyrazoleIodobenzeneCuI (10%), Diamine LigandK₂CO₃ / DMF110 °C, 24 h85% (N1 only)Acetyl group provides steric bias for exclusive N1 coupling.
Ullmann C-N 3-AminopyrazoleIodobenzeneCuI (10%), Diamine LigandK₂CO₃ / DMF110 °C, 24 h70% (N1/N2 mix)Lack of steric bias leads to poor regioselectivity.

Self-Validating Protocol: High-Conversion Buchwald-Hartwig Amination

This protocol is designed to achieve >90% conversion of 4-bromo-1-tritylpyrazole with secondary amines using a highly active Pd/monophosphine system. It includes built-in visual and analytical checkpoints to validate the integrity of the reaction at each step.

Step 1: Rigorous Deoxygenation & Reagent Assembly

  • Action: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-bromo-1-tritylpyrazole (1.0 equiv, 0.5 mmol), piperidine (1.2 equiv, 0.6 mmol), and tBuOK (1.5 equiv, 0.75 mmol).

  • Causality: tBuOK is required to deprotonate the amine upon binding to the Pd center. Oxygen must be strictly excluded because Pd(0) is highly oxophilic and will irreversibly oxidize to inactive Pd(II) species.

  • Validation Checkpoint 1: The solid mixture should remain white/colorless. If the amine is liquid, the resulting slurry should not exhibit any immediate discoloration.

Step 2: Precatalyst & Ligand Complexation

  • Action: Add Pd(dba)₂ (10 mol%) and tBuDavePhos (20 mol%) to the reaction vessel, followed by 2.0 mL of anhydrous, degassed xylene.

  • Causality: A 1:2 ratio of Pd to monophosphine ligand ensures the complete displacement of the dba (dibenzylideneacetone) ligands, generating the active, sterically protected L1Pd(0) species. The bulky tBuDavePhos prevents the pyrazole substrate from forming off-cycle coordination complexes.

  • Validation Checkpoint 2: Upon solvent addition, the solution should transition to a deep red/dark orange color (indicative of the active Pd-phosphine complex). Failure state: If the solution immediately turns opaque black with a fine precipitate, the catalyst has crashed out as Pd black (likely due to oxygen ingress or wet solvent). Abort and restart.

Step 3: Thermal Activation

  • Action: Seal the vessel and heat at 160 °C for 10 minutes under microwave irradiation (or 110 °C for 12 hours in an oil bath).

  • Causality: High temperatures are required to overcome the activation energy barrier for the oxidative addition into the electron-rich pyrazole ring.

Step 4: Quench & Quantitative Analysis

  • Action: Cool the reaction to room temperature. Dilute with 5 mL of ethyl acetate and filter through a short pad of Celite to remove inorganic salts and Pd residue.

  • Validation Checkpoint 3 (Analytical): Analyze the crude filtrate via GC-MS. A successful reaction will show <5% of the hydrodehalogenated byproduct (tritylpyrazole) and >90% of the desired C4-aminated product. If unreacted 4-bromo-1-tritylpyrazole remains dominant, check for iodide contamination in your reagents, which poisons the catalyst.

References

  • 2 -Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles Source: ResearchGate URL
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings Source: WuXi AppTec URL
  • Cross-Coupling Reaction Manual: Desk Reference Source: MilliporeSigma URL

Sources

removing impurities from crude (3-isopropyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (3-isopropyl-1H-pyrazol-4-yl)methanamine

Diagnostic Triage: Identify Your Impurity Profile

Before initiating purification, match your observation to the likely impurity source. This molecule acts as a bidentate ligand and a polar base, creating unique purification challenges.

ObservationLikely ImpurityRoot CauseRecommended Protocol
NMR: Peaks at 7.0–7.6 ppm (aromatic) or ~1.2 ppm (t-butyl like)Starting Material (Nitrile/Amide) Incomplete reduction of 3-isopropyl-1H-pyrazole-4-carbonitrile.Protocol A (pH-Switch Extraction)
NMR: Split isopropyl signals or doublets near 3.8 ppmSecondary Amine "Dimer" Condensation of two primary amines during hydrogenation (common in Raney Ni/Pd reductions).Protocol B (Selective Salting)
Appearance: Green/Blue tint in crude oilMetal Chelate (Ni/Cu/Pd) Pyrazole nitrogen coordinating with residual hydrogenation catalysts.Protocol C (Chelation Scavenging)
LCMS: M+16 peak (MW ~155)N-Oxide Oxidation of the primary amine due to air exposure.Protocol A + Inert Storage

Purification Protocols

Protocol A: The "pH-Switch" Extraction (Primary Method)

Best for: Removing unreacted nitriles, neutral organics, and non-basic byproducts.

The Science: (3-isopropyl-1H-pyrazol-4-yl)methanamine is amphoteric but predominantly basic due to the primary amine (


). The pyrazole ring is neutral at physiological pH but can be deprotonated at extremely high pH (

). By manipulating pH, we force the product between aqueous and organic phases, leaving impurities behind.

Step-by-Step Guide:

  • Dissolution: Dissolve crude oil in DCM (Dichloromethane) (10 mL per gram of crude). Note: Do not use Ethyl Acetate as it can transamidate with primary amines over time.

  • Acid Capture: Add 1M HCl (aq) until the aqueous layer pH is < 2.

    • Mechanism:[1] The amine protonates (

      
      ), becoming water-soluble. Neutral impurities (nitriles) remain in the DCM.
      
  • The Wash: Shake vigorously and separate layers.[2] Keep the Aqueous Layer.

    • Optional: Wash the aqueous layer again with fresh DCM to ensure total removal of neutrals.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH or Sat.

    
      until pH reaches 10–12 .
    
    • Critical Check: Do not exceed pH 13 significantly, or the pyrazole N-H may deprotonate, forming a water-soluble anion.

  • Recovery: Extract the cloudy aqueous mixture with DCM/Isopropanol (9:1) three times.

    • Why IPA? Pyrazoles are polar; pure DCM may not extract them efficiently. The 9:1 mix ensures recovery.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Selective Salting (Removing the "Dimer")

Best for: Separating the secondary amine impurity (Dimer) which co-extracts in Protocol A.

The Science: The "dimer" impurity (secondary amine) is more lipophilic and often forms less stable crystal lattices with certain acids compared to the compact primary amine. We exploit this by forming the Dihydrochloride or Oxalate salt.

Step-by-Step Guide:

  • Solvent Setup: Dissolve the semi-pure amine in a minimum amount of Ethanol (EtOH) or Methanol (MeOH) .

  • Acid Addition:

    • For HCl Salt: Add 2.5 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • For Oxalate Salt: Add 1.1 equivalents of Oxalic acid dissolved in warm EtOH.

  • Precipitation: Stir at room temperature for 1 hour. If no solid forms, add Diethyl Ether or MTBE dropwise until turbidity persists.

  • Filtration: Filter the precipitate.[3] The primary amine salt crystallizes out; the secondary amine often remains in the mother liquor.

  • Free Basing (Optional): If the free base is required for the next step, reverse the salt using Protocol A (Steps 4-6).

Protocol C: Metal Scavenging (De-Colorization)

Best for: Removing green/blue hues caused by trapped Nickel or Palladium.

The Science: Pyrazoles are excellent ligands for transition metals. Standard filtration often fails to remove soluble metal-organic complexes.

  • Resin Treatment: Dissolve crude in MeOH. Add QuadraPure™ TU (Thiourea resin) or equivalent metal scavenger (10 wt% relative to crude).

  • Incubation: Stir at 40°C for 4–12 hours. The resin will capture the metal.

  • Filtration: Filter through a pad of Celite. The filtrate should be colorless.

Visual Workflow: pH-Switch Logic

The following diagram illustrates the logical flow of Protocol A, highlighting where specific impurities are rejected.

PurificationLogic Start Crude Mixture (Amine + Nitrile + Dimer) DCM_Sol Dissolve in DCM Start->DCM_Sol Acid_Wash Extract with 1M HCl (pH < 2) DCM_Sol->Acid_Wash Sep1 Phase Separation Acid_Wash->Sep1 Org_Waste DCM Layer (Waste) Contains: Nitriles, Non-basic impurities Sep1->Org_Waste Organic Phase Aq_Layer Aqueous Layer (Acidic) Contains: Product (NH3+) + Dimer Sep1->Aq_Layer Aqueous Phase Basify Basify to pH 10-12 (NaOH / K2CO3) Aq_Layer->Basify Extract Extract with DCM:IPA (9:1) Basify->Extract Sep2 Phase Separation Extract->Sep2 Aq_Waste Aqueous Waste Contains: Salts, Inorganic acids Sep2->Aq_Waste Aqueous Phase Final_Org Organic Layer Contains: Purified Amine + Dimer Sep2->Final_Org Organic Phase Salt_Step Optional: HCl/Oxalate Salt Formation (Removes Dimer) Final_Org->Salt_Step If Dimer Present

Caption: Flowchart demonstrating the partitioning of (3-isopropyl-1H-pyrazol-4-yl)methanamine during acid-base workup.

Frequently Asked Questions (FAQ)

Q: Why is my yield low after the Acid-Base extraction? A: This is likely due to the water solubility of the pyrazole.

  • Check pH: If the pH during basification was too high (>13), the pyrazole ring deprotonated to form an anion, which stays in the water.

  • Solvent Choice: Pure DCM is often insufficient for polar pyrazoles. Use DCM:IPA (9:1) or Chloroform:IPA (3:1) for the final extraction.

  • Salting Out: Saturate the aqueous layer with NaCl before the final extraction to push the organic amine out (Salting-out effect).

Q: Can I use column chromatography instead? A: Yes, but primary amines streak on silica due to interaction with acidic silanols.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in your eluent.

  • Eluent: Use DCM:MeOH:NH4OH (90:9:1). The ammonia keeps the amine deprotonated and reduces streaking.

Q: The product is oiling out during salt formation. What do I do? A: "Oiling out" indicates the product is precipitating too fast or contains impurities lowering the melting point.

  • Fix: Re-dissolve the oil in hot Ethanol. Add a drop of water (if using oxalate) or more ethanol. Allow it to cool very slowly in a Dewar flask or wrapped in cotton. Scratch the glass to induce nucleation.[3]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Reference for Pyrazole acidity/basicity).

  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).

Sources

Technical Support Center: Optimizing Recrystallization of Isopropyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. As drug development professionals and researchers, you know that isopropyl pyrazole derivatives are privileged scaffolds in medicinal chemistry[1]. However, their structural features—specifically the lipophilic and sterically bulky isopropyl group—introduce unique thermodynamic challenges during purification.

This guide provides causal troubleshooting, field-proven insights, and self-validating protocols to help you navigate severe polymorphism[2][3] and liquid-liquid phase separation (LLPS), commonly known as "oiling out"[4].

Frequently Asked Questions (FAQs)

Q1: How does the isopropyl substitution at the 4-position alter my solvent selection strategy? Causality & Insight: The isopropyl group increases the lipophilicity and rotational flexibility of the pyrazole core[1]. Highly polar single solvents (like absolute ethanol) often exhibit too steep of a solubility curve for these derivatives, leading to significant product loss in the mother liquor at low temperatures[5]. Recommendation: Transition to moderate-polarity solvents like isopropanol (IPA) or a mixed anti-solvent system such as ethanol/water (1:2)[5]. For highly lipophilic analogs, a hexane/ethyl acetate system can be utilized, though it requires strict cooling control to prevent phase separation[6]. Recently, Deep Eutectic Solvents (DESs) like choline chloride/urea have also emerged as highly effective, green alternatives for synthesis and subsequent aqueous-ethanol recrystallization[7].

Q2: My compound is crystallizing, but the melting point is inconsistent across batches. Why? Causality & Insight: Pyrazole derivatives are highly prone to polymorphism—the ability of a molecule to adopt multiple crystal lattice arrangements[2][3]. The isopropyl group's steric bulk can stabilize different conformational states depending on the nucleation kinetics. Recommendation: Establish a rigid thermodynamic profile. Inconsistent melting points indicate you are precipitating different polymorphs. Standardize your cooling ramp rate, stirring RPM, and solvent ratios to ensure you are thermodynamically driving the system toward a single, stable polymorph.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution becomes milky/turbid, and oily droplets form at the bottom of the flask instead of distinct solid crystals.

Mechanistic Cause: This is Liquid-Liquid Phase Separation (LLPS)[8]. It occurs when the solution's supersaturation exceeds the metastable zone width for crystallization, forcing the solute into a secondary liquid phase rather than a rigid crystal lattice[4]. Impurities that lower the melting point of the solute-solvent mixture act as a thermodynamic trap, making oiling out highly probable[8].

Resolution Strategy:

  • Thermodynamic Reset: Do not attempt to crystallize the oil, as it will trap impurities. Reheat the mixture until the emulsion completely dissolves back into a single homogeneous phase[9].

  • Trajectory Control: Decrease the cooling rate drastically (e.g., 0.1 °C/min) to stay within the metastable zone and avoid the miscibility gap[9].

  • Kinetic Intervention (Seeding): Introduce 1-2% w/w of pure isopropyl pyrazole seed crystals just above the temperature where oiling out previously occurred. Seeding bypasses the energy barrier for primary nucleation, kinetically forcing the system to grow crystals rather than form droplets[4][9].

Quantitative Data: Solvent Efficacy & Yield Profiles

Selecting the right solvent dictates the balance between purity and yield. Below is a comparative analysis based on field data for pyrazole derivatives:

Solvent SystemPolarity ProfileYield / RecoveryOiling Out (LLPS) RiskMechanistic Notes
Isopropanol (IPA) ModerateHighLowOptimal balance of solubility; preferred for isopropyl derivatives due to favorable metastable zone width[5].
Ethanol / Water (1:2) HighHighModerateWater acts as a potent anti-solvent; requires precise dropwise addition to prevent rapid phase separation[5][6].
Absolute Ethanol HighLow-ModerateModerateHigh solubility at low temperatures often leads to significant product loss in the mother liquor[5].
Hexane / EtOAc Low-ModerateModerateHighExcellent for highly lipophilic impurities, but highly prone to oiling out if cooled too rapidly[6].
ChCl / Urea (DES) High (Green)HighLowDeep Eutectic Solvents offer a sustainable alternative for synthesis and direct aqueous precipitation[7].

Self-Validating Experimental Protocol

To ensure reproducibility, utilize the following self-validating anti-solvent recrystallization protocol. Every phase transition must be visually and thermodynamically verified before proceeding to the next step.

Step 1: Saturated Dissolution Place the crude isopropyl pyrazole in an Erlenmeyer flask. Add a minimal volume of hot "good" solvent (e.g., Isopropanol) while stirring at 60 °C until complete dissolution is achieved[5][6]. Validation Check: The solution must be 100% transparent. Any persistent cloudiness indicates insoluble impurities.

Step 2: Hot Filtration (Conditional) If the validation check fails (particulates remain), pass the hot solution through a pre-warmed fluted filter paper or a short silica plug to remove polar/insoluble impurities[1][6].

Step 3: Anti-Solvent Titration Maintain the solution at 60 °C. Dropwise, add the hot anti-solvent (e.g., water) until a faint, persistent turbidity is observed. Immediately add 1-2 drops of hot Isopropanol until the solution just clears[6]. Validation Check: The system is now resting exactly on the solubility boundary (saturation point).

Step 4: Controlled Nucleation & Seeding Cool the flask at a strictly controlled rate of 0.1–0.2 °C/min. When the temperature drops by 5 °C, add 1% w/w of pure seed crystals[4][9]. Validation Check: Monitor the seeds. If they dissolve, the solution is undersaturated (re-evaluate solvent ratio). If they grow with sharp edges, primary nucleation is successful. If the solution turns milky (emulsion), LLPS has occurred—reheat immediately[9].

Step 5: Maturation & Isolation Allow the system to reach room temperature, then transfer to an ice bath (0–4 °C) for 30 minutes to maximize crystal yield[6]. Collect the crystals via Büchner funnel vacuum filtration and wash with ice-cold anti-solvent to displace the impurity-rich mother liquor[6].

Process Visualization

Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out) in recrystallization.

References

  • BenchChem Technical Support Team. "Recrystallization techniques for purifying pyrazole compounds." BenchChem.6

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo. 4

  • MDPI. "Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism." MDPI.2

  • BenchChem. "4-Isopropyl-1H-pyrazole|CAS 13753-53-2." BenchChem. 1

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." KiloMentor. 8

  • Thieme. "Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs)." Thieme Connect.7

  • ResearchGate. "Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram." ResearchGate. 9

  • ResearchGate. "Substances yield after recrystallization from different solvents." ResearchGate. 5

  • YouTube / ACS. "Exploring Polymorphism, Cocrystallization and Mixed Crystallization." YouTube. 3

Sources

resolving regioisomer formation in 3-isopropyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving challenges in the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazole synthesis and encountering issues with regioselectivity, particularly in the formation of 3-isopropyl pyrazole. Here, we will dissect the underlying mechanisms and provide actionable, field-tested solutions to steer your synthesis toward the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of 3-isopropyl pyrazole synthesis?

A1: When synthesizing 3-isopropyl pyrazole from an unsymmetrical precursor like 4-methyl-2,4-pentanedione and hydrazine, the reaction can produce two different structural isomers. These are the 3-isopropyl-5-methyl-1H-pyrazole and the 5-isopropyl-3-methyl-1H-pyrazole. These molecules have the same chemical formula but differ in the spatial arrangement of the isopropyl and methyl groups on the pyrazole ring. Controlling the reaction to selectively form one isomer is a common challenge in heterocyclic chemistry.[1][2]

Q2: Why is controlling the formation of a single regioisomer so important?

A2: The specific arrangement of substituents on the pyrazole core is critical. Different regioisomers can possess vastly different pharmacological activities, toxicological profiles, and physicochemical properties such as solubility and crystallinity.[1] For therapeutic applications and materials science, obtaining a single, pure regioisomer is often a regulatory and functional necessity.[1]

Q3: What is the fundamental reaction used to synthesize this type of pyrazole?

A3: The most common method is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound (like 4-methyl-2,4-pentanedione) and a hydrazine.[3][4][5] The reaction is typically catalyzed by acid and proceeds through a hydrazone intermediate, which then cyclizes and dehydrates to form the aromatic pyrazole ring.[3]

Q4: What primary factors influence which regioisomer is formed?

A4: The regiochemical outcome is a delicate balance of several factors:

  • Steric Hindrance: Bulky groups on the dicarbonyl starting material can physically block the hydrazine from attacking the nearest carbonyl group.[1][2]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is key. The initial attack by hydrazine generally occurs at the more electron-deficient (more electrophilic) carbonyl carbon.[2][3]

  • Reaction Conditions: Parameters like pH, solvent, and temperature have a profound impact on the reaction pathway and can be manipulated to favor one isomer over another.[1][6]

Understanding the Core Problem: The Reaction Mechanism

The regioselectivity issue arises from the initial nucleophilic attack of the hydrazine on the unsymmetrical 1,3-dicarbonyl compound. Using 4-methyl-2,4-pentanedione as the precursor, the hydrazine can attack either the carbonyl carbon adjacent to the methyl group (C2) or the carbonyl carbon adjacent to the isopropyl group (C4). These two pathways lead to the two different regioisomers.

G Figure 1: Regioisomeric Pathways in Pyrazole Synthesis Start 4-Methyl-2,4-pentanedione + Hydrazine PathA Attack at C4 (less hindered) Start->PathA Pathway A PathB Attack at C2 (more hindered) Start->PathB Pathway B ProductA 3-Isopropyl-5-methyl-1H-pyrazole (Desired Product) PathA->ProductA ProductB 5-Isopropyl-3-methyl-1H-pyrazole (Undesired Product) PathB->ProductB

Caption: Figure 1: Regioisomeric Pathways in Pyrazole Synthesis.

Generally, the initial attack occurs at the more electrophilic and less sterically hindered carbonyl carbon.[1][3] In the case of 4-methyl-2,4-pentanedione, the carbonyl next to the isopropyl group (C4) is slightly more sterically hindered than the one next to the methyl group (C2). However, electronic factors and reaction conditions can override simple steric arguments.

Troubleshooting Guide: Steering the Regioselectivity

This section provides solutions to common problems encountered during the synthesis of 3-isopropyl pyrazole.

Problem 1: My reaction yields a nearly 1:1 mixture of 3-isopropyl and 5-isopropyl regioisomers.

Root Cause: This outcome suggests that under your current conditions, the kinetic and thermodynamic barriers for both reaction pathways are very similar. The electronic and steric differences between the two carbonyl groups are not pronounced enough to direct the reaction.

Solution: Modify Reaction Conditions to Create a Selectivity Bias.

The most effective way to resolve poor selectivity is to alter the reaction environment. The pH is one of the most critical variables.[6]

  • Under Acidic Conditions: In the presence of acid, the reaction is initiated by the attack of the more nucleophilic nitrogen of hydrazine (the one further from the proton) onto the more reactive carbonyl group of the dicarbonyl compound.[7]

  • Under Neutral/Basic Conditions: The reaction pathway can be less predictable, and mixtures are common.

Protocol 1: Acid-Catalyzed Cyclocondensation to Favor the 3-Isopropyl Isomer

This protocol aims to exploit the subtle electronic differences between the carbonyls under acidic conditions to favor the formation of the desired 3-isopropyl-5-methyl-1H-pyrazole.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-2,4-pentanedione (1.0 eq) and ethanol (5 mL per mmol of dione).

  • Acidification: Add glacial acetic acid (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.1 eq) dropwise to the mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[8]

Causality: The acidic catalyst protonates one of the carbonyl oxygens, increasing its electrophilicity. This subtle electronic modulation can be sufficient to direct the initial attack of hydrazine, thereby favoring one regioisomeric pathway over the other.[4]

Problem 2: The major product is consistently the undesired 5-isopropyl isomer.

Root Cause: Your current reaction conditions favor the formation of the thermodynamically more stable isomer or a kinetically favored but undesired product. This indicates that the inherent properties of the starting materials under these conditions guide the reaction to the unwanted product.

Solution 1: Employ a Bulky Hydrazine Derivative (Protecting Group Strategy).

A more advanced strategy involves using a substituted hydrazine, such as tosylhydrazine. The bulky tosyl group can introduce significant steric hindrance that redirects the initial attack. The tosyl group is then removed in a subsequent step.

G Figure 2: Protecting Group Strategy Workflow Start 4-Methyl-2,4-pentanedione + Tosylhydrazine Condensation Sterically-Directed Condensation Start->Condensation Intermediate N-Tosyl Pyrazole Intermediate (Single Regioisomer) Condensation->Intermediate Deprotection Tosyl Group Removal (e.g., Na/NH3 or Mg/MeOH) Intermediate->Deprotection FinalProduct 3-Isopropyl-5-methyl-1H-pyrazole (Desired Product) Deprotection->FinalProduct

Caption: Figure 2: Protecting Group Strategy Workflow.

Solution 2: Solvent Modification.

The choice of solvent can dramatically influence regioselectivity.[1] While common solvents like ethanol may produce mixtures, specialized solvents can promote specific hydrogen-bonding interactions that favor one transition state over another.

SolventTypical Regioisomeric Ratio (3-isomer : 5-isomer)Reference
Ethanol~1:1 to 2:1[1]
Acetic AcidCan favor one isomer, but requires optimization[6]
N,N-Dimethylacetamide (DMA)Reported to give high selectivity at room temp[9]

Table 1: Effect of Solvent on Regioisomeric Ratio. Data is illustrative and highly substrate-dependent.

Problem 3: I've already produced a mixture of isomers. How can I separate them?

Root Cause: The synthesis yielded an inseparable mixture through standard work-up procedures due to the similar physical properties of the regioisomers.

Solution: Chromatographic Separation or Derivatization.

  • Flash Column Chromatography: This is the most common method for separating pyrazole regioisomers.[1][8]

    • Pro-Tip: Use a shallow solvent gradient and high-quality silica gel. A hexane/ethyl acetate system is a good starting point. The slightly different polarities of the isomers can be exploited for separation.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is an excellent, albeit more costly, option.

  • Separation via Derivatization: If chromatography fails, you can sometimes selectively react one isomer. For example, the N-H of the pyrazole can be reacted with a bulky protecting group (e.g., a triphenylmethyl "trityl" group). The steric environment around the nitrogen is different for the two isomers, which can lead to different reaction rates. After protection, the derivatized isomers are often much easier to separate chromatographically. The protecting group is then removed to yield the pure, desired isomer.

Analytical Characterization: Confirming Your Isomer

It is crucial to unambiguously determine the structure of your product. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR: The chemical shift of the proton on the pyrazole ring (at the C4 position) will be slightly different for each isomer due to the different neighboring groups.

  • ¹³C NMR: The chemical shifts of the C3 and C5 carbons are highly diagnostic. The carbon attached to the isopropyl group will have a distinct chemical shift compared to the one attached to the methyl group.[10]

  • 2D NMR (NOESY/HMBC): For unambiguous assignment, 2D NMR techniques are invaluable. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the N-H proton and the protons of the nearest substituent (at C5), confirming the structure. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between the C4 proton and the C3 and C5 carbons.[11]

References

  • Claramunt, R. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Retrieved from [Link]

  • Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • de la Cruz, P., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2021). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. Retrieved from [Link]

  • Wang, X. J., Tan, J., & Zhang, L. (2000). Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. Organic Letters. Retrieved from [Link]

  • Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Synfacts. (2018). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Retrieved from [Link]

  • Gonzalez-Vera, J. A., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of (3-isopropyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3-isopropyl-1H-pyrazol-4-yl)methanamine. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, focusing on the causal relationships between molecular structure and spectral features. We will compare expected spectral data with empirical observations from analogous structures, detail a robust experimental protocol, and explore how advanced NMR techniques can unequivocally confirm the structure.

Introduction: The Structural Significance of a Substituted Pyrazole

(3-isopropyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole core, a common scaffold in medicinal chemistry due to its diverse biological activities. The precise characterization of its structure is paramount for ensuring purity, understanding reactivity, and validating its use in further synthetic steps. ¹H NMR spectroscopy is the primary and most effective tool for this purpose, providing a detailed electronic and topological map of the molecule's hydrogen atoms.

This guide will dissect the molecule into its constituent spin systems to predict and interpret its ¹H NMR spectrum. The key structural features to be analyzed are:

  • The isopropyl group at the C3 position.

  • The protons on the pyrazole ring .

  • The methanamine side chain at the C4 position.

Caption: Molecular structure of (3-isopropyl-1H-pyrazol-4-yl)methanamine with key proton groups highlighted.

Predicted ¹H NMR Spectral Features

Before analyzing an experimental spectrum, we can predict the expected signals based on established chemical shift theory and data from similar structures.[1][2]

The Isopropyl Group (C₃-substituent)

An isopropyl group consists of a methine proton (-CH) coupled to six equivalent methyl protons (-CH₃). This gives rise to a characteristic and easily identifiable pattern.[3]

  • Methine Proton (-CH): This proton is adjacent to six methyl protons. According to the n+1 rule, its signal will be split into a septet (or a multiplet if further coupling occurs). Its chemical shift is influenced by the pyrazole ring, typically appearing around 3.0-3.5 ppm .

  • Methyl Protons (2 x -CH₃): These six protons are equivalent and are adjacent to a single methine proton. Their signal will be a doublet. Being further from the ring, they are more shielded and appear upfield, typically around 1.2-1.4 ppm . The coupling constant (³J) between the methine and methyl protons is consistently in the range of 6.5-7.0 Hz.[4]

The Pyrazole Ring Protons

The pyrazole ring in this molecule has two key protons.

  • Ring Proton (H5): This is the sole proton directly attached to a ring carbon. With no adjacent protons to couple with, it is expected to be a sharp singlet. Its position is influenced by the aromaticity of the ring and the electron-donating nature of the substituents. For a neutral pyrazole, this proton typically appears in the range of 7.5-7.8 ppm .[5]

  • N-H Proton (N1-H): This proton is attached to a nitrogen atom and is subject to rapid chemical exchange with solvent or trace water, as well as quadrupolar broadening from the ¹⁴N nucleus.[6] This results in a broad singlet that can appear over a wide chemical shift range, often between 10-14 ppm , and its integration may be unreliable.[6] Its presence is definitively confirmed by a D₂O exchange experiment, which will cause the signal to disappear.

The Methanamine Group (C₄-substituent)

This group consists of a methylene bridge (-CH₂-) and an amine group (-NH₂).

  • Methylene Protons (-CH₂-): These two protons are attached to a carbon alpha to the pyrazole ring and a nitrogen atom. Their chemical shift is typically in the range of 3.8-4.2 ppm .[7][8] With no adjacent C-H protons, this signal is expected to be a singlet. However, coupling to the -NH₂ protons is sometimes observed, which would resolve it into a triplet.

  • Amine Protons (-NH₂): Similar to the N-H proton of the pyrazole, these protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the 1.5-3.0 ppm range.[7][9] This signal will also disappear upon D₂O exchange.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

The trustworthiness of NMR data hinges on a meticulous experimental approach. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg of sample prep2 Add 0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Vortex to homogenize prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Lock & Shim prep4->acq1 Insert Sample acq2 Acquire ¹H Spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire D₂O Exchange Spectrum (1 drop D₂O, shake, re-acquire) acq2->acq3 proc1 Fourier Transform acq3->proc1 Process FID proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Referencing (TMS or residual solvent) proc3->proc4 ana1 Assign Signals proc4->ana1 ana2 Measure Coupling Constants (J) ana1->ana2 ana3 Confirm with 2D NMR (COSY, HSQC) ana2->ana3

Caption: A standardized workflow for the acquisition and analysis of ¹H NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of (3-isopropyl-1H-pyrazol-4-yl)methanamine in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it will clearly resolve the N-H and NH₂ protons. Chloroform-d (CDCl₃) is also common, but exchangeable protons may be broader or not observed.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.[6] Perform standard locking and shimming procedures to optimize magnetic field homogeneity.

  • Standard ¹H Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • D₂O Exchange Experiment: After the initial spectrum is recorded, add one drop of deuterium oxide (D₂O) to the NMR tube. Shake vigorously and re-acquire the spectrum. The disappearance of signals confirms them as exchangeable N-H protons.[6]

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to either tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., DMSO at 2.50 ppm).

Data Analysis and Comparison

The following table summarizes the predicted ¹H NMR data. In a laboratory setting, this table would be populated with the experimentally observed values to provide a direct comparison.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Coupling Constant (J) Comments
Pyrazole NH 10.0 - 14.0Broad Singlet (br s)1H-Signal is broad and its position is highly solvent-dependent. Disappears with D₂O.[6]
Pyrazole CH (H5)7.5 - 7.8Singlet (s)1H-Sharp signal in the aromatic region, characteristic of the isolated ring proton.[5]
-CH₂ -NH₂3.8 - 4.2Singlet (s)2H-Deshielded by the adjacent ring and nitrogen atom. May appear as a triplet if coupled to NH₂.
-CH -(CH₃)₂3.0 - 3.5Septet (sept)1H³J ≈ 6.8 HzCharacteristic pattern for an isopropyl methine proton.[3]
-NH₂1.5 - 3.0Broad Singlet (br s)2H-Exchangeable protons. Signal disappears with D₂O.[9]
-CH-(CH₃ )₂1.2 - 1.4Doublet (d)6H³J ≈ 6.8 HzShielded aliphatic protons. Shows clear coupling to the methine proton.

Comparative Analysis with Alternative Techniques

G H_iso_CH Isopropyl CH (~3.2 ppm) H_iso_CH3 Isopropyl CH₃ (~1.3 ppm) H_iso_CH->H_iso_CH3 ³J (strong) H_pyrazole_H5 Pyrazole H5 (~7.6 ppm) H_meth_CH2 CH₂-NH₂ (~4.0 ppm) title Expected COSY Correlations

Caption: Diagram showing the expected key correlation in a ¹H-¹H COSY spectrum.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the most direct comparison technique. It reveals which protons are J-coupled (typically through 2-3 bonds). For this molecule, a strong cross-peak would be observed between the isopropyl methine septet (~3.2 ppm) and the isopropyl methyl doublet (~1.3 ppm). The absence of other cross-peaks would confirm the structural isolation of the H5 and -CH₂- protons.[6]

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show the number of unique carbon environments. For this molecule, 7 distinct carbon signals are expected (2 for isopropyl, 3 for pyrazole ring, 1 for methylene, and the C3-isopropyl carbon).

  • HSQC/HMBC: Heteronuclear correlation experiments are the gold standard for confirmation.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to, confirming the C-H assignments.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds, allowing one to piece together the entire molecular skeleton. For instance, the H5 proton (~7.6 ppm) would show a correlation to the C3 carbon, confirming its position on the ring.[6][10]

Conclusion

The ¹H NMR spectrum of (3-isopropyl-1H-pyrazol-4-yl)methanamine presents a set of distinct and interpretable signals that allow for its unambiguous identification. The characteristic doublet/septet pattern of the isopropyl group, the isolated singlet of the H5 ring proton, and the signals of the methanamine side chain provide a unique spectral fingerprint. By employing a robust experimental protocol, including a D₂O exchange experiment, and comparing the data against established chemical shift values, researchers can have high confidence in their structural assignment. For ultimate validation, particularly in regulated environments, confirmation with 2D NMR techniques like COSY and HSQC is strongly recommended.

References

  • Claramunt, R. M., et al. (1996). Azapentalenes. XLIV. H and C-NMR study of mesoionic pyrazolo[1,2-a]pyrazoles. IOS Press.
  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

  • The ¹H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. Available at: [Link]

  • Bruix, M., et al. (2006). The Assignment of Long-Range ¹³C-¹H Coupling Constants in Pyrazoles ¹³C NMR, Selective Decoupling. Spectroscopy Letters. Available at: [Link]

  • Scribd. (n.d.). NMRshifts1H General. Scribd. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • Facey, G. (2008). Second Order ¹H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Scilit. (n.d.). ¹H NMR chemical shifts of gaseous amines. Scilit. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR signals of the isopropyl groups in complex[6] at 298 K and 238 K. ResearchGate. Available at: [Link]

  • YouTube. (2021). Lec16 - ¹H NMR: Splitting of Common Substituents. YouTube. Available at: [Link]

  • Journal of the Chemical Society of Pakistan. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan.
  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • University of Puget Sound. (2022). ¹H NMR Chemical Shifts. University of Puget Sound. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

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LC-MS fragmentation patterns of (3-isopropyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: LC-MS Fragmentation & Profiling of (3-isopropyl-1H-pyrazol-4-yl)methanamine

Executive Summary

(3-isopropyl-1H-pyrazol-4-yl)methanamine (CAS: 936940-09-9) is a critical heterocyclic building block, sharing structural homology with the scaffold of ALK inhibitors like Crizotinib. Its analysis presents specific challenges: low molecular weight (MW 139.2), high polarity, and tautomeric fluidity.

This guide objectively compares two analytical approaches for characterizing this molecule: Native HILIC-MS/MS vs. Dansyl Derivatization RPLC-MS/MS . It further details the specific fragmentation logic required to differentiate this core from its regioisomers during structural elucidation.

Theoretical Fragmentation Analysis

Understanding the fragmentation of (3-isopropyl-1H-pyrazol-4-yl)methanamine requires analyzing its three functional components: the basic primary amine, the isopropyl side chain, and the pyrazole core.

Precursor Ion: [M+H]⁺ = 140.12 Da

Primary Fragmentation Pathways (Low-Medium CE)
  • Pathway A: Deamination (Neutral Loss of NH₃)

    • Mechanism: Protonation typically occurs at the most basic site—the primary aliphatic amine. Inductive cleavage leads to the loss of ammonia (17 Da).

    • Transition:

      
      
      
    • Significance: Dominant at low collision energies (10–20 eV).

  • Pathway B: Alkyl Deconstruction (McLafferty-type Rearrangement)

    • Mechanism: The isopropyl group at position 3 is susceptible to hydride transfer, leading to the expulsion of a neutral propene molecule (42 Da).

    • Transition:

      
      
      
    • Significance: Diagnostic for the isopropyl substituent (distinguishes from ethyl/methyl analogs).

Secondary Fragmentation Pathways (High CE)
  • Pathway C: Ring Fission (RDA-like)

    • Mechanism: High energy causes the pyrazole ring to cleave, typically ejecting HCN (27 Da) or N₂ (28 Da).

    • Transition:

      
       (Loss of HCN from the deaminated ion).
      
Visualization: Fragmentation Tree

Fragmentation Precursor [M+H]+ m/z 140.12 Frag1 [M+H - NH3]+ m/z 123.09 (Deamination) Precursor->Frag1 - 17 Da (NH3) Low CE Frag2 [M+H - C3H6]+ m/z 98.06 (Propene Loss) Precursor->Frag2 - 42 Da (Propene) Med CE Frag3 [M+H - NH3 - HCN]+ m/z 96.08 (Ring Cleavage) Frag1->Frag3 - 27 Da (HCN) High CE Frag4 [M+H - C3H6 - N2]+ m/z 70.05 (Deep Frag) Frag2->Frag4 - 28 Da (N2) High CE

Figure 1: Proposed MS/MS fragmentation tree for (3-isopropyl-1H-pyrazol-4-yl)methanamine showing primary and secondary transitions.

Comparative Methodology: Native vs. Derivatized

Because small polar amines retain poorly on standard C18 columns, researchers must choose between HILIC (Native) or Derivatization (RPLC).

Method A: Native HILIC-MS/MS
  • Column: Amide or Bare Silica HILIC.

  • Mobile Phase: Acetonitrile/Water (90:10) with 10mM Ammonium Formate (pH 3.0).

  • Pros: No sample prep; detects the "true" molecule.

  • Cons: Matrix effects are high in HILIC; peak shape can be broad for free amines.

Method B: Dansyl Chloride Derivatization (Recommended)
  • Chemistry: Dansyl chloride reacts with the primary amine to form a sulfonamide.

  • Shift: Adds ~233 Da. New Precursor [M+H]⁺ ≈ 374.

  • Pros: Massive increase in ionization efficiency (ESI sensitivity); shifts retention to standard C18; creates a "tag" fragment (m/z 170) for MRM confirmation.

  • Cons: Extra sample preparation step.

Performance Comparison Table
FeatureNative Analysis (HILIC)Dansyl Derivatization (RPLC)
Precursor Ion (m/z) 140.1~374.2
Retention Mechanism Partitioning (Polar)Hydrophobic Interaction
Sensitivity Baseline (1x)Enhanced (10-50x)
Key Fragment 123 (Non-specific)170 (Dansyl specific)
Suitability High-concentration synthesis checksTrace impurity/PK profiling

Experimental Protocol: Isomer Differentiation

A critical challenge is distinguishing the 3-isopropyl isomer from the 5-isopropyl isomer (often present if the pyrazole N is alkylated, locking the tautomer).

The "Ortho Effect" Hypothesis: In the 3-isopropyl isomer (assuming N1-substitution for fixed isomers), the isopropyl group is adjacent to the N-substituent, while the methanamine is at C4. However, if distinguishing 3-isopropyl vs. 5-isopropyl relative to the amine at C4:

  • 3-isopropyl: Steric crowding near the C4-amine is higher.

  • 5-isopropyl: Less steric interaction with the C4-amine.

Protocol for Differentiation:

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL MeOH. Dilute to 1 µg/mL in 50:50 MeOH:H₂O.

  • Source: ESI Positive Mode.

  • Collision Energy Ramp: Acquire spectra at 10, 20, 30, and 50 eV.

  • Diagnostic Ratio: Calculate the ratio of [M-Propene] / [M-NH3] .

    • Observation: Steric crowding in the 3-isopropyl variant often facilitates the rearrangement (propene loss) more readily than in the linear 5-isopropyl isomer.

Experimental Workflow Diagram

Workflow Sample Sample (1 µg/mL) LC LC Separation (HILIC vs C18) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter (m/z 140.1) ESI->Q1 CC Collision Cell (CE Ramp 10-50eV) Q1->CC Isolation Det Detector (Ratio Analysis) CC->Det Frag. Pattern

Figure 2: Step-by-step LC-MS/MS workflow for structural validation.

References

  • Holčapek, M., et al. "Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, vol. 45, no. 8, 2010.

  • Kuhn, B. L., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018.

  • BenchChem. "Mass Spectrometry of Pyrazoles: A Comparative Guide." BenchChem Technical Guides, 2025.

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. 4th ed., University Science Books, 1993. (Standard text for McLafferty rearrangement mechanisms).

The Subtle Shift with Big Impact: A Comparative Guide to the Bioactivity of 3-Isopropyl vs. 3-Methyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the nuanced world of medicinal chemistry often hinges on the smallest of molecular modifications. The substitution of a methyl group for a slightly bulkier isopropyl group on a pyrazole scaffold might seem trivial, yet it can profoundly alter the resulting compound's interaction with biological targets. This guide provides an in-depth, objective comparison of the bioactivity of 3-isopropyl versus 3-methyl pyrazole derivatives, synthesizing available experimental data to illuminate the structure-activity relationships that govern their therapeutic potential.

The pyrazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its versatility allows for a wide array of substitutions, with the 3-position being a critical determinant of a compound's pharmacological profile. The choice between a methyl and an isopropyl group at this position can significantly influence factors such as steric hindrance, lipophilicity, and metabolic stability, thereby dictating the compound's efficacy and selectivity.

Direct Comparative Analysis: Inhibition of RET Kinase

A compelling case study for the differential effects of 3-isopropyl and 3-methyl pyrazole derivatives is found in the development of inhibitors for the REarranged during Transfection (RET) kinase, a key target in cancer therapy.[1] A series of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against wild-type RET kinase and the clinically relevant V804M mutant.

Table 1: Comparative RET Kinase Inhibitory Activity [1]

Compound IDC3-SubstituentRET (wt) IC50 (nM)RET (V804M) IC50 (nM)
1 3-methyl150450
2 3-isopropyl44252

The data clearly indicates that the 3-isopropyl substitution in this scaffold leads to a more potent inhibition of both wild-type and mutant RET kinase compared to the 3-methyl analogue. This suggests that the larger isopropyl group may provide more favorable interactions within the kinase's binding pocket.

Causality Behind the Experimental Choice

The rationale for comparing these two specific alkyl groups stems from a desire to probe the steric and hydrophobic tolerance of the target's binding site. A methyl group provides a minimal hydrophobic substituent, while the isopropyl group offers a more substantial, branched hydrophobic moiety. The enhanced activity of the 3-isopropyl derivative in the RET kinase study points to a binding pocket that can accommodate and favorably interact with this bulkier group. This type of structure-activity relationship (SAR) exploration is fundamental in lead optimization, guiding chemists in the design of more potent and selective inhibitors.[1]

Broader Perspectives on Structure-Activity Relationships

While direct head-to-head comparative studies across various biological targets are not abundant in publicly available literature, insights can be gleaned from broader SAR studies on pyrazole derivatives. The substitution pattern on the pyrazole ring is a well-established determinant of its bioactivity.[2]

For instance, in the context of cannabinoid receptor antagonists, extensive SAR studies have been conducted on pyrazole derivatives. While these studies did not directly compare 3-isopropyl and 3-methyl groups, they highlighted the critical nature of substitutions at various positions on the pyrazole ring for achieving potent and selective activity.[3][4] Similarly, in the development of anticancer agents, the substitution pattern on the pyrazole core dictates the cytotoxic potential and the specific cellular pathways that are targeted.[5][6]

The available evidence suggests that the impact of a 3-alkyl substituent is highly target-dependent. While a bulkier isopropyl group was beneficial for RET kinase inhibition, in other biological contexts, a smaller methyl group might be preferred to avoid steric clashes or to achieve a different binding orientation. This underscores the importance of empirical testing and the iterative nature of drug design.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below is a representative protocol for a kinase inhibition assay, a common method for evaluating the potency of compounds like the pyrazole derivatives discussed.

Protein Kinase Inhibition Assay[2]
  • Enzyme and Substrate Preparation: Recombinant human RET kinase and a suitable peptide substrate are prepared in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Compound Preparation: The test compounds (3-isopropyl and 3-methyl pyrazole derivatives) are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound are combined in a 96-well plate. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Visualizing the Concepts

To better understand the biological context and experimental approach, the following diagrams are provided.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RET_Receptor RET Receptor Tyrosine Kinase Ligand->RET_Receptor Binding & Dimerization Signaling_Proteins Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RET_Receptor->Signaling_Proteins Autophosphorylation & Activation Cell_Proliferation Cell Proliferation & Survival Signaling_Proteins->Cell_Proliferation Inhibitor 3-Isopropyl/ 3-Methyl Pyrazole Inhibitor Inhibitor->RET_Receptor Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis Synthesis_Methyl Synthesis of 3-Methyl Pyrazole Derivatives Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Synthesis_Methyl->Enzyme_Assay Synthesis_Isopropyl Synthesis of 3-Isopropyl Pyrazole Derivatives Synthesis_Isopropyl->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., Antiproliferative Assay) Enzyme_Assay->Cell_Assay IC50_Determination IC50/EC50 Determination Cell_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: Generalized Workflow for Comparative Bioactivity Screening.

Conclusion

The comparison between 3-isopropyl and 3-methyl pyrazole derivatives, particularly in the context of RET kinase inhibition, demonstrates that a subtle change in alkyl substitution can lead to a significant improvement in biological activity. The enhanced potency of the 3-isopropyl derivative highlights the importance of exploring steric and hydrophobic interactions within a target's binding site. While direct comparative data across a wide range of biological targets remains an area for further research, the available literature strongly supports the principle that the 3-position of the pyrazole scaffold is a key modulator of bioactivity. For drug development professionals, these findings underscore the necessity of synthesizing and evaluating a variety of small alkyl substituents at this position to fully explore the therapeutic potential of a given pyrazole-based scaffold.

References

Sources

Mechanistic Framework: The "Goldilocks" Zone of the Isopropyl Group

Author: BenchChem Technical Support Team. Date: March 2026

Steric Tuning in Pyrazole Ligands: A Comparative Guide on the Isopropyl Group's Role in Coordination and Binding Affinity

As a Senior Application Scientist, I frequently encounter the challenge of optimizing ligand scaffolds to achieve precise control over metal coordination geometries or protein-ligand binding affinities. The pyrazole ring is a privileged heterocyclic scaffold in both organometallic catalysis and medicinal chemistry[1]. However, the true power of the pyrazole ligand lies in its tunability.

By modifying the substituents on the pyrazole ring, we can dramatically alter the ligand's steric profile. This guide objectively compares the performance of the isopropyl group (


) against its smaller (methyl) and larger (tert-butyl) counterparts, providing experimental data and mechanistic insights to guide your next drug development or materials science project.

The choice of an alkyl substituent on a pyrazole ligand dictates the rotational freedom and the steric bulk (cone angle) around the binding center. The isopropyl group occupies a unique "Goldilocks" zone—providing enough bulk to enforce specific geometries, but retaining enough rotational flexibility to prevent detrimental steric clashes.

A. Coordination Chemistry: Controlling MLCT Structural Relaxation

In photoluminescent copper(I) complexes, the metal-to-ligand charge-transfer (MLCT) excited state often undergoes structural relaxation (Jahn-Teller distortion), which narrows the energy gap and leads to red-shifted emission or non-radiative decay[2].

  • Methyl: Too small to prevent the Cu(I) center from flattening out during excitation.

  • Isopropyl: The branched secondary carbon provides sufficient steric hindrance around the copper center to "lock" the molecular geometry. This sterically prevents structural relaxation in the MLCT state, resulting in a highly desirable blue-shifted emission[2].

  • Tert-butyl: While it maximizes the blue shift, its extreme bulk can hinder the initial formation of multi-coordinate complexes, often leading to unwanted regioselectivity or lower synthetic yields[3].

B. Medicinal Chemistry: Optimizing Kinase Hydrophobic Pockets

In drug design, pyrazole derivatives are potent inhibitors of kinases, such as the p38α MAP kinase (a key target for inflammatory diseases)[4]. The pyrazole core typically hydrogen-bonds with the kinase hinge region (e.g., Met109), projecting its substituents into adjacent hydrophobic pockets[4].

  • Methyl: Fails to adequately fill the hydrophobic pocket, resulting in suboptimal van der Waals interactions and lower binding affinity.

  • Isopropyl: The rotational flexibility of the isopropyl group allows it to adopt a conformation that perfectly fills the van der Waals volume of the pocket without clashing. This displaces high-energy water molecules (entropic gain) and maximizes lipophilic contacts (enthalpic gain)[1].

  • Tert-butyl: The rigid, spherical bulk of the tert-butyl group causes severe steric clashes with the walls of the binding pocket, drastically reducing binding affinity.

Comparative Performance Data

To objectively evaluate these steric effects, we compare the photophysical properties of Cu(I) complexes and the binding affinities of p38α MAP kinase inhibitors across the three substituent classes.

Table 1: Photophysical & Structural Properties of Cu(I) Pyrazole Complexes | Pyrazole Substituent | Steric Bulk (Relative) | Solid-State Emission Max (


) | MLCT Relaxation | Complex Stability |
| :--- | :--- | :--- | :--- | :--- |
| Methyl  | Low | ~493 nm (Blue-Green) | High | High |
| Isopropyl  | Moderate | ~434 nm (Blue) | Restricted | High |
| Tert-butyl  | High | ~428 nm (Deep Blue) | Highly Restricted | Moderate (Steric Clash) |
Data synthesized from crystallographic and photophysical studies of three-coordinate cuprous bromide complexes[2].

Table 2: Binding Affinity of Pyrazole-Based p38α MAP Kinase Inhibitors

Substituent at C4 IC50 (nM) Lipophilicity (LogP proxy) Hydrophobic Pocket Packing
Methyl 120 1.8 Suboptimal
Isopropyl 15 2.9 Optimal (Perfect van der Waals fit)
Tert-butyl 450 3.5 Severe Steric Clash

Data derived from structure-activity relationship (SAR) models and FMO-based simulated values for p38α (PDB ID: 1W7H)[4].

Visualizing the Mechanisms

G A Ground State Cu(I) Complex B UV Excitation A->B C MLCT Excited State B->C D Isopropyl Group Steric Hindrance C->D E Restricted Structural Relaxation D->E F Blue-Shifted Phosphorescence E->F

Figure 1: Mechanism of steric hindrance by isopropyl groups preventing MLCT structural relaxation.

Workflow P Recombinant p38α MAP Kinase I Incubation & Equilibration (Competitive Tracer) P->I L Pyrazole Ligand Library (Methyl, Isopropyl, t-Butyl) L->I F Fluorescence Polarization Readout I->F D Dose-Response Curve & IC50 Calculation F->D S Lead Selection: Isopropyl Derivative D->S

Figure 2: High-throughput screening workflow for evaluating pyrazole-based kinase inhibitors.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating workflows. The causality behind each step is explained to aid in troubleshooting.

Protocol 1: Synthesis and Photophysical Validation of Isopropyl-Pyrazolate Cu(I) Complexes

Objective: Synthesize a luminescent Cu(I) complex and validate the steric restriction of the MLCT state.

  • Ligand Preparation: Synthesize 4-isopropyl-1H-pyrazole via standard condensation. Causality: The isopropyl group at the 4-position ensures the steric bulk is directed toward the metal center upon coordination[1].

  • Anaerobic Metalation: In a Schlenk flask under dry nitrogen, dissolve 1.0 eq of CuBr in anhydrous dichloromethane (DCM). Slowly add 2.0 eq of the pyrazole ligand. Causality: Cu(I) is highly susceptible to oxidation; strict anaerobic conditions prevent the formation of non-luminescent Cu(II) species.

  • Crystallization: Layer the DCM solution with anhydrous diethyl ether and store at 4°C for 48 hours to induce slow diffusion. Causality: Slow diffusion allows the sterically hindered isopropyl groups to pack optimally, yielding single crystals suitable for X-ray diffraction.

  • Self-Validation Check (Photophysics): Isolate the crystals and expose them to a 365 nm UV lamp.

    • Validation: If the synthesis and steric locking are successful, the solid-state emission will visibly shift to a bright blue (~434 nm). If the emission is green (~493 nm), the steric hindrance is insufficient, indicating potential ligand degradation or incorrect substitution[2].

Protocol 2: Competitive Binding Assay for p38α MAP Kinase

Objective: Quantify the binding affinity (


) of the isopropyl-pyrazole inhibitor against p38α.
  • Assay Preparation: Dilute recombinant human p38α MAP kinase in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT). Causality: Tween-20 prevents non-specific aggregation of the highly lipophilic isopropyl-pyrazole ligands[4].

  • Ligand Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazole inhibitors (Methyl, Isopropyl, Tert-butyl) in 100% DMSO. Transfer to a 384-well black microplate (final DMSO < 1%).

  • Equilibration: Add the kinase and a fluorescently labeled ATP-competitive tracer to the wells. Incubate in the dark for 60 minutes at 25°C. Causality: 60 minutes ensures the system reaches thermodynamic equilibrium, which is critical for accurate IC50 determination.

  • Self-Validation Check (Z'-Factor): Measure Fluorescence Polarization (FP). Calculate the Z'-factor using positive (no inhibitor) and negative (no protein) controls.

    • Validation: A Z'-factor > 0.5 confirms the assay is robust. You should observe the isopropyl variant displacing the tracer at a significantly lower concentration (IC50 ~15 nM) compared to the tert-butyl variant (IC50 > 400 nM), directly validating the steric clash hypothesis[4].

References

  • Taylor & Francis. (2016). Synthesis, crystal structure and photophysical study of luminescent three-coordinate cuprous bromide complexes based on pyrazole derivatives. Retrieved from:[Link]

  • National Institutes of Health (PMC). (2023). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. Retrieved from:[Link]

  • ACS Omega. (2023). SophosQM: Accurate Binding Affinity Prediction in Compound Optimization. Retrieved from:[Link]

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A Comparative Guide to Bioisosteric Replacement Strategies for (3-isopropyl-1H-pyrazol-4-yl)methanamine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Bioisosterism in Optimizing Pyrazole Scaffolds

In the landscape of modern drug discovery, the pyrazole motif stands as a "privileged scaffold," forming the core of numerous clinically successful therapeutic agents, particularly in the realm of protein kinase inhibitors.[1][2] Its inherent ability to engage in crucial hydrogen bonding interactions, coupled with its synthetic tractability, makes it an attractive starting point for medicinal chemistry campaigns. The specific scaffold, (3-isopropyl-1H-pyrazol-4-yl)methanamine, presents a constellation of functionalities ripe for optimization: a heterocyclic core, a lipophilic isopropyl group, and a flexible aminomethyl linker.

Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while modulating physicochemical properties, is a cornerstone of lead optimization.[3][4][5] This guide provides an in-depth, objective comparison of potential bioisosteric replacements for each key component of the (3-isopropyl-1H-pyrazol-4-yl)methanamine scaffold. We will delve into the causal logic behind experimental choices, provide detailed protocols for synthesis and evaluation, and present comparative data to inform the design of next-generation kinase inhibitors with enhanced potency, selectivity, and drug-like properties.

Core Scaffold Analysis and Rationale for Bioisosteric Intervention

The parent scaffold, (3-isopropyl-1H-pyrazol-4-yl)methanamine, offers three primary vectors for modification. The selection of bioisosteres is not arbitrary; it is a hypothesis-driven process aimed at addressing potential liabilities or unlocking new, favorable interactions with the target protein.

cluster_0 Core Scaffold: (3-isopropyl-1H-pyrazol-4-yl)methanamine cluster_1 Potential Liabilities & Optimization Goals Scaffold (3-isopropyl-1H-pyrazol-4-yl)methanamine Pyrazole Pyrazole Ring Scaffold->Pyrazole Vector 1 Isopropyl Isopropyl Group Scaffold->Isopropyl Vector 2 Aminomethyl Aminomethyl Linker Scaffold->Aminomethyl Vector 3 P_Liability Metabolic Instability (CYP Oxidation) Pyrazole->P_Liability I_Liability Lipophilicity (hERG Liability) Isopropyl->I_Liability A_Liability Conformational Rigidity (Entropy Penalty) Aminomethyl->A_Liability P_Goal Improve Metabolic Stability Enhance H-Bonding P_Liability->P_Goal I_Goal Modulate Lipophilicity Improve Ligand Efficiency I_Liability->I_Goal A_Goal Introduce Rigidity Vector for Further Substitution A_Liability->A_Goal

Figure 1: Logical framework for bioisosteric modification of the core scaffold.

Part 1: The Pyrazole Core - A Hub for Hydrogen Bonding

The pyrazole ring is often critical for kinase hinge-binding. However, it can be a site of metabolic attack. Bioisosteric replacement with other five-membered heterocycles can modulate metabolic stability, basicity (pKa), and hydrogen bonding patterns.

Comparative Analysis of Pyrazole Bioisosteres
Bioisosteric Replacement Rationale Anticipated Impact on Properties Representative Experimental Data (from related systems)
1,2,4-Triazole Introduces an additional nitrogen, potentially altering the hydrogen bond donor/acceptor profile and improving metabolic stability.[6][7]Increased polarity, potentially lower lipophilicity. May improve metabolic stability by altering the site of metabolism.[6][8]In a series of PDE4 inhibitors, triazole analogs showed higher activity than their pyrazole counterparts, attributed to key hydrogen bonding and π-π stacking interactions.[9]
Imidazole Isomeric to pyrazole, offers a different arrangement of nitrogen atoms, which can lead to altered vector orientations for substituents and different binding interactions.Can exhibit different pKa values compared to pyrazole, which may influence target engagement and off-target effects.Often used as a bioisostere for the pyrazole ring in various drug discovery programs.[10]
Thiazole Replaces a nitrogen with sulfur, which can impact ring electronics and potential for van der Waals interactions.Generally leads to a decrease in basicity and may alter metabolic pathways.Thiazole bioisosteres of a diarylpyrazole CB1 antagonist retained significant in vitro antagonistic activity.
Experimental Workflow: Synthesis and Evaluation

Figure 2: Workflow for comparative evaluation of pyrazole bioisosteres.

Part 2: The Isopropyl Group - Tuning Lipophilicity and Ligand Efficiency

The 3-isopropyl group occupies a hydrophobic pocket in many kinase active sites. However, high lipophilicity can lead to poor solubility and potential off-target effects, such as hERG channel inhibition.

Comparative Analysis of Isopropyl Bioisosteres
Bioisosteric Replacement Rationale Anticipated Impact on Properties Representative Experimental Data (from related systems)
Cyclopropyl Introduces conformational rigidity and has a lower lipophilicity compared to the isopropyl group.[4][11]Improved metabolic stability due to the absence of easily oxidizable C-H bonds. The rigid structure can lock the molecule into a more favorable binding conformation.[11]Replacement of a gem-dimethyl group (isosteric to isopropyl) with a cyclopropyl group often leads to a reduction in lipophilicity and improved metabolic stability.[11]
Oxetanyl The oxygen atom acts as a hydrogen bond acceptor and significantly reduces lipophilicity.Can improve aqueous solubility and permeability. The rigid ring system can also provide a vector for further substitution.The modification of a geminal dimethyl moiety to an oxetanyl group has been shown to lead to a significant decrease in logP.
Trifluoromethyl Similar in size to the isopropyl group but with vastly different electronic properties.[11]The strong electron-withdrawing nature can alter the pKa of the pyrazole ring. It can also improve metabolic stability by blocking potential sites of oxidation.Often used to enhance binding affinity and improve metabolic stability in drug candidates.

Part 3: The Aminomethyl Linker - Balancing Flexibility and Pre-organization

The flexible aminomethyl linker allows the scaffold to adopt various conformations to fit the binding pocket. However, this flexibility comes at an entropic cost upon binding. Replacing this linker with a more rigid, heterocyclic system can pre-organize the molecule for binding and introduce new interaction points.

Comparative Analysis of Aminomethyl Linker Bioisosteres
Bioisosteric Replacement Rationale Anticipated Impact on Properties Representative Experimental Data (from related systems)
1,2,3-Triazole A well-established bioisostere for amide bonds, it can also serve as a rigid linker.[10] The triazole ring can participate in hydrogen bonding and dipole-dipole interactions.Introduces a rigid, planar linker, reducing conformational flexibility. Can improve metabolic stability compared to more labile linkers.In dopamine D4 receptor ligands, replacing an amide linker with a 1,2,3-triazole improved metabolic stability and maintained high receptor affinity.
Oxadiazole Another common amide bioisostere that can function as a rigid linker. The oxygen atom can act as a hydrogen bond acceptor.Similar to the triazole, it rigidifies the structure. The different arrangement of heteroatoms can lead to altered binding modes.Has been successfully used to replace amide bonds to improve the metabolic stability of bioactive compounds.

Experimental Protocols

General Synthetic Route to (3-isopropyl-1H-pyrazol-4-yl)methanamine and its Bioisosteres

The synthesis of the parent scaffold and its bioisosteres can be achieved through multi-step sequences. Below is a representative, plausible protocol based on established pyrazole synthesis methodologies.[12][13]

Protocol 1: Synthesis of (3-isopropyl-1H-pyrazol-4-yl)methanamine

  • Step 1: Synthesis of 4,4-dimethyl-3-oxopentanenitrile. To a solution of isobutyronitrile in anhydrous THF at -78 °C, add a solution of n-butyllithium. Stir for 30 minutes, then add ethyl isobutyrate. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography.

  • Step 2: Synthesis of 3-isopropyl-1H-pyrazol-4-carbonitrile. To a solution of 4,4-dimethyl-3-oxopentanenitrile in ethanol, add hydrazine hydrate. Reflux the mixture for 4 hours. Cool to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography.

  • Step 3: Reduction to (3-isopropyl-1H-pyrazol-4-yl)methanamine. To a solution of 3-isopropyl-1H-pyrazol-4-carbonitrile in anhydrous THF, add lithium aluminum hydride portion-wise at 0 °C. Stir at room temperature for 2 hours. Quench the reaction carefully with water and 15% aqueous sodium hydroxide. Filter the resulting solid and concentrate the filtrate to yield the desired product.

Protocol 2: Representative Synthesis of a 1,2,4-Triazole Bioisostere

The synthesis of the 1,2,4-triazole core would follow a similar logic, starting from an appropriate β-ketonitrile or related precursor and reacting with a suitable hydrazine equivalent to form the triazole ring, followed by functional group manipulations to install the isopropyl and aminomethyl groups.

Protocol 3: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2)

The evaluation of the synthesized compounds against a relevant kinase target is crucial for determining their biological activity. Cyclin-dependent kinase 2 (CDK2) is a well-established target in cancer therapy, and many pyrazole-based inhibitors have been developed.[14]

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by the CDK2/Cyclin A2 enzyme. The amount of phosphorylated substrate is quantified, typically using an ADP-Glo™ Kinase Assay (Promega).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well plate, add the CDK2/Cyclin A2 enzyme, the peptide substrate, and ATP in a kinase buffer.

    • Add the test compounds to the wells and incubate at 30 °C for 1 hour.

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Perspectives

This guide has provided a framework for the systematic application of bioisosteric replacement to the (3-isopropyl-1H-pyrazol-4-yl)methanamine scaffold. The choice of bioisostere is a critical decision that should be guided by the specific goals of the drug discovery program, whether it be to enhance potency, improve metabolic stability, or modulate physicochemical properties.

The comparative data from related systems suggest that replacing the pyrazole with a 1,2,4-triazole, the isopropyl group with a cyclopropyl or oxetanyl moiety, and the aminomethyl linker with a rigid heterocyclic system are all viable strategies that warrant experimental investigation. The provided protocols offer a starting point for the synthesis and biological evaluation of these novel analogs. Future work should focus on generating robust experimental data for these direct comparisons to build a comprehensive structure-activity and structure-property relationship for this promising class of compounds.

References

  • New Generation Dopaminergic Agents. Part 8: Heterocyclic Bioisosteres that Exploit the 7-OH-2-(aminomethyl)chroman D2 Template.
  • Gouverneur, V., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). Journal of Medicinal Chemistry.
  • Isosteres and bioisosteres.
  • Bioisosterism. Drug Design Org.
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024).
  • A Comparative Guide to Bioisosteric Replacements for the p-Nitrophenyl Group in Cyclopropyl Ketones Targeting Tubulin Polymeriz
  • C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine. PubChem.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Advances.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Journal of Pharmaceutical Sciences & Emerging Drugs.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Heterocycles as nonclassical bioisosteres of α-amino acids. (2013). ChemMedChem.
  • Ertl, P., & Rohde, B. (2023). The most common linkers in bioactive molecules and their bioisosteric replacement network. Bioorganic & Medicinal Chemistry.
  • (3-isopropyl-1-methyl-1H-pyrazol-4-yl)methylamine. ChemicalBook.
  • View of SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIV
  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019).
  • Rigidity and Flexibility of Pyrazole, s-Triazole, and v-Triazole Derivative of Chloroquine as Potential Therapeutic against COVI. (2023). Journal of Medicinal and Chemical Sciences.
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). Molecules.
  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher.
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A Comparative Guide to the Definitive Structural Validation of (3-isopropyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, reactivity, and, most critically, biological activity. This guide provides an in-depth comparison of analytical techniques for the structural validation of (3-isopropyl-1H-pyrazol-4-yl)methanamine, a novel aminopyrazole derivative. While various spectroscopic methods offer essential pieces of the puzzle, we will demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structure determination.

Pyrazoles are a cornerstone scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Their derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The introduction of an aminomethyl group at the C4 position and an isopropyl group at C3, as in our target molecule, creates a unique chemical entity with significant therapeutic potential. However, this potential can only be realized if its structure is confirmed with absolute certainty. This guide will walk through the definitive process of validation, comparing the conclusive data from X-ray crystallography with the corroborative evidence provided by NMR and Mass Spectrometry.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, high-resolution, three-dimensional mapping of atoms in a crystal lattice.[6][7] It is the only technique that can definitively resolve stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state. This level of detail is paramount in drug design for understanding receptor binding and structure-activity relationships (SAR).

The causality behind choosing X-ray crystallography is its power to eliminate ambiguity. While other methods infer connectivity, crystallography visualizes it. For a molecule like (3-isopropyl-1H-pyrazol-4-yl)methanamine, it can definitively distinguish between potential isomers and tautomers, an issue often encountered with N-unsubstituted pyrazoles.[8]

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to produce a single crystal of sufficient quality—typically >0.1 mm in all dimensions, pure, and with a regular internal structure—to diffract X-rays effectively.[9][10]

Step 1: Synthesis and Purification The synthesis of (3-isopropyl-1H-pyrazol-4-yl)methanamine can be approached through established routes for aminopyrazoles, often involving the reaction of hydrazines with α,β-unsaturated nitriles or 3-oxoalkanenitriles.[11] Following synthesis, rigorous purification via column chromatography or recrystallization is essential to remove impurities that could hinder crystal growth.

Step 2: Crystal Growth (The Art of Patience) Growing diffraction-quality crystals is often the most challenging step.[6] The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice.

  • Method: Slow evaporation is a common and effective technique for small molecules.

  • Procedure:

    • Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). The choice of solvent is critical and often determined empirically.

    • Filter the solution through a syringe filter into a clean vial.

    • Cover the vial with a cap, pierced with a needle. This allows the solvent to evaporate very slowly over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of small, clear crystals with well-defined faces.

Step 3: Data Collection

  • A suitable crystal is selected and mounted on a goniometer head.

  • The crystal is placed within an intense beam of monochromatic X-rays (often from a Mo or Cu source).[10]

  • The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern.

  • The crystal is rotated in the X-ray beam, and the resulting diffraction pattern of spots (reflections) is recorded by a detector, such as a CCD or pixel detector.[9]

Step 4: Structure Solution and Refinement

  • The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

  • The "phase problem" is solved using direct methods to generate an initial electron density map.[9]

  • An initial molecular model is built into the electron density map.

  • The model is refined by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by the R-factor (a measure of agreement), which should ideally be below 5% for high-quality small molecule structures.[12]

Visualizing the Crystallography Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_crystal Crystallization cluster_data Data Acquisition & Processing synthesis Synthesis of Compound purification High-Purity Purification synthesis->purification dissolve Dissolve in Solvent purification->dissolve evaporation Slow Evaporation dissolve->evaporation mount Mount Crystal evaporation->mount diffraction X-ray Diffraction mount->diffraction solve Solve Phase Problem diffraction->solve refine Refine Structure solve->refine final_structure final_structure refine->final_structure Final 3D Structure

Caption: Workflow for X-ray crystallography structure determination.

Expected Crystallographic Data

A successful analysis will yield a comprehensive crystallographic information file (CIF) containing the data summarized below.

ParameterExpected Value/InformationSignificance
Chemical FormulaC7 H13 N3Confirms elemental composition.
Molecular Weight139.20 g/mol Basic molecular property.
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Final R-indices [I>2σ(I)]R1 < 0.05, wR2 < 0.15Indicates the goodness-of-fit between the model and experimental data.
Absolute Structure Param.e.g., Flack parameter ≈ 0Confirms the absolute stereochemistry for chiral molecules (if applicable).[12]
Final Output3D model with atomic coordinates, bond lengths, bond anglesUnambiguous representation of the molecular structure.

Comparative Analysis: Corroborative Spectroscopic Techniques

While X-ray crystallography provides the definitive answer, other techniques are indispensable for routine analysis, reaction monitoring, and providing complementary data, particularly on the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution.[13] It provides detailed information about the chemical environment, connectivity, and proximity of atoms.

  • Causality of Use: NMR is used to confirm that the structure of the bulk material synthesized is consistent with the single crystal selected for X-ray analysis. It is essential for confirming the structure in a biologically relevant (solution) state.

  • Key Experiments for (3-isopropyl-1H-pyrazol-4-yl)methanamine:

    • ¹H NMR: Confirms the number and type of protons and their neighboring environments.

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital for connecting the isopropyl group to the C3 position and the aminomethyl group to the C4 position of the pyrazole ring.[14][15]

  • A Note on Tautomerism: For N-unsubstituted pyrazoles, annular tautomerism can lead to signal broadening or the appearance of two sets of signals in NMR spectra, as the proton can reside on either nitrogen.[8][16] Variable temperature NMR can be used to study this dynamic process.

Predicted ¹H and ¹³C NMR Data (in CDCl₃) Note: These are predicted values and may vary based on solvent and experimental conditions.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Pyrazole N-H 10-12 (broad)--
Pyrazole C5-H ~7.5 (s)~135C3, C4
Isopropyl CH ~3.0 (septet)~28C3, Isopropyl CH₃
Isopropyl CH₃ (x2)~1.3 (d)~22Isopropyl CH, C3
Methaneamine CH₂ ~3.8 (s)~40C4, C5
Methaneamine NH₂ ~1.5 (broad s)--
Pyrazole C3 -isopropyl-~155Isopropyl CH, Isopropyl CH₃, C4, C5-H
Pyrazole C4 -CH₂NH₂-~110Methaneamine CH₂, C5-H
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which helps in confirming its identity.[17]

  • Causality of Use: MS is a rapid and highly sensitive technique to confirm the mass of the synthesized product, corroborating the elemental composition determined by crystallography.

  • Expected Data:

    • Ionization Mode: Electrospray Ionization (ESI) is suitable for this polar molecule.

    • Molecular Ion Peak: A prominent peak at m/z 140.1182 for [M+H]⁺ in high-resolution mass spectrometry (HRMS) would confirm the elemental formula C₇H₁₄N₃⁺.

    • Key Fragmentation: Expect to see fragments corresponding to the loss of the isopropyl group ([M-43]⁺) or cleavage of the aminomethyl group.[18]

Synthesis of Validation Techniques

No single technique exists in a vacuum. A robust structural validation strategy integrates data from multiple sources to build an undeniable case.

Validation_Strategy cluster_synthesis Synthesis & Purity cluster_spectroscopy Spectroscopic Confirmation (Bulk Sample) cluster_crystallography Definitive Structure (Single Crystal) synthesis Chemical Synthesis purification Purification (TLC, Column) synthesis->purification nmr NMR Spectroscopy (Connectivity, Solution Structure) purification->nmr ms Mass Spectrometry (Molecular Weight, Formula) purification->ms xray X-Ray Crystallography (3D Atomic Map, Bond Angles/Lengths) purification->xray final Unambiguous Structural Validation nmr->final ms->final xray->final

Caption: Integrated workflow for structural validation.

Performance Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, bond lengths/angles, packingAtomic connectivity, solution-state conformationMolecular weight, elemental formula, fragmentation
Sample State Single Crystal (Solid)SolutionGas Phase (from solid or solution)
Resolution Atomic (~0.1 Å)Inferential (through-bond/space correlations)Molecular (to 4 decimal places with HRMS)
Key Advantage Unambiguous and definitive structural proof [10]Provides data in a biologically relevant stateHigh sensitivity and speed
Major Limitation Requires diffraction-quality crystals; solid-state dataCan be ambiguous for complex isomers; tautomerism[16]Provides no direct 3D structural information

Conclusion

For the definitive structural validation of (3-isopropyl-1H-pyrazol-4-yl)methanamine, single-crystal X-ray crystallography is indispensable. It provides an irrefutable, three-dimensional map of the molecule, resolving any potential ambiguities in connectivity, isomerism, or tautomerism that may persist with spectroscopic methods alone. While NMR and mass spectrometry are essential, powerful tools for confirming connectivity, molecular weight, and assessing the structure in solution, they serve a corroborative role. The synergy of these techniques provides a self-validating system, but it is the crystal structure that serves as the ultimate authoritative anchor, providing the foundational certainty required for advanced drug discovery and development.

References

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  • Yuan, J., et al. (2007, May 24). Structure Elucidation of a Pyrazolo[2][17]pyran Derivative by NMR Spectroscopy. Molecules. [Link]

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  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II). (n.d.). PubMed Central. [Link]

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A Researcher's Guide to Elemental Analysis Standards for (3-isopropyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, establishing the elemental composition of a new molecule is a foundational step. This guide provides an in-depth comparison of elemental analysis standards and methodologies specifically tailored for (3-isopropyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative. By delving into the causality behind experimental choices and emphasizing self-validating protocols, this document serves as a practical resource for ensuring data integrity and analytical accuracy.

The Critical Role of Elemental Analysis in Drug Discovery

Elemental analysis is a cornerstone of chemical characterization, providing the empirical formula of a compound by determining the mass percentages of its constituent elements.[1][2] For a novel compound like (3-isopropyl-1H-pyrazol-4-yl)methanamine, this analysis is not merely a routine check. It is a critical validation of the synthetic pathway and the purity of the final product. In the pharmaceutical industry, stringent quality control is paramount, as impurities can impact a drug's efficacy, stability, and safety.[3][4][5] Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP), have established clear guidelines for controlling elemental impurities in drug products.[6][7][8]

The molecular formula for (3-isopropyl-1H-pyrazol-4-yl)methanamine is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol .[9] Based on this, the theoretical elemental composition can be calculated, which serves as the primary reference standard for all experimental determinations.

Theoretical Elemental Composition

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.011784.07760.41
HydrogenH1.0081313.1049.41
NitrogenN14.007342.02130.18
Total 139.202 100.00

This theoretical data is the benchmark against which all experimental results are compared. A significant deviation from these values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Core Elemental Analysis: CHN Analysis

The most common and direct method for determining the carbon, hydrogen, and nitrogen content of an organic compound is Combustion Analysis, often referred to as CHN analysis.[1][10] This technique is a destructive method that provides a rapid and accurate determination of the mass percentages of C, H, and N.

The "Why" Behind the Method:

Combustion analysis is predicated on the complete and quantitative conversion of the sample into simple gaseous products (CO₂, H₂O, and N₂). The precision of this method relies on the efficiency of the combustion process and the accuracy of the detection system. For nitrogen-containing heterocyclic compounds like pyrazoles, ensuring complete oxidation to dinitrogen gas (N₂) without the formation of nitrogen oxides (NOx) is critical for accurate nitrogen determination.[11] Modern elemental analyzers are optimized to handle such compounds.[11]

Experimental Workflow: Combustion Analysis

CHN_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Weighing (1-3 mg of sample) B Encapsulation (Tin or silver capsule) A->B C Introduction into Combustion Reactor (~900-1000 °C) B->C D Combustion in Pure Oxygen C->D E Reduction of NOx to N₂ D->E F Separation of Gases (Gas Chromatography) E->F G Detection (Thermal Conductivity Detector) F->G H Integration of Detector Signals G->H I Calculation of Elemental Percentages H->I J Comparison with Theoretical Values I->J

Caption: Workflow for CHN Elemental Analysis.

Detailed Experimental Protocol:
  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic reference material with a known elemental composition (e.g., Acetanilide, EDTA). This step is crucial for establishing the response factors of the detector for each element. Multiple runs of the standard should be performed to ensure the instrument's stability and reproducibility.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried (3-isopropyl-1H-pyrazol-4-yl)methanamine sample into a tin or silver capsule using a microbalance. The sample must be homogenous and free of solvent residues.

    • Seal the capsule to ensure no loss of sample during handling and introduction into the analyzer.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer, which is maintained at a high temperature (typically 900-1000 °C).

    • The sample undergoes rapid and complete combustion in a stream of pure oxygen.

    • The resulting gases (CO₂, H₂O, N₂, and potentially NOx) are passed through a reduction tube containing copper to convert any nitrogen oxides back to dinitrogen gas.

    • The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.

    • The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Data Analysis and Validation:

    • The instrument's software integrates the detector signals and calculates the mass percentages of C, H, and N in the sample.

    • The experimental results should be compared against the theoretical values for C₇H₁₃N₃. A deviation of ±0.4% is generally considered acceptable.

    • Analyze each sample in triplicate to ensure the precision and reliability of the results.

Beyond the Core: Elemental Impurity Analysis

While CHN analysis confirms the bulk elemental composition, the evaluation of trace elemental impurities is a critical aspect of quality control in pharmaceutical development.[3][5] These impurities can originate from various sources, including catalysts used in the synthesis, raw materials, or the manufacturing equipment itself.[12] The International Council for Harmonisation (ICH) Q3D guideline provides a framework for assessing and controlling elemental impurities in drug products based on a risk management approach.[8][12]

Inductively Coupled Plasma (ICP) Techniques

For the quantification of trace metals, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the preferred methods due to their high sensitivity, precision, and ability to perform multi-element analysis.[6][13]

  • ICP-OES: Suitable for detecting elements at the parts-per-million (ppm) level.

  • ICP-MS: Offers superior sensitivity, capable of detecting elements at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.[6]

The "Why" Behind the Method:

The choice between ICP-OES and ICP-MS depends on the specific elemental impurities of concern and the required detection limits as determined by a risk assessment. For instance, if a palladium catalyst was used in the synthesis of a pyrazole precursor, ICP-MS would be the more appropriate technique to ensure that residual palladium levels are below the stringent limits set by regulatory agencies.

Experimental Workflow: ICP-MS/OES Analysis

ICP_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Accurate Weighing of Sample B Acid Digestion (e.g., Microwave Digestion) A->B C Dilution to Final Volume B->C D Introduction into ICP Instrument C->D E Nebulization and Ionization in Plasma D->E F Separation by Mass-to-Charge Ratio (MS) or Wavelength (OES) E->F G Detection and Quantification F->G H Calibration with Certified Standards G->H I Calculation of Impurity Concentrations H->I J Comparison with Permitted Daily Exposure (PDE) Limits I->J

Caption: Workflow for ICP-MS/OES Elemental Impurity Analysis.

Detailed Experimental Protocol:
  • Method Validation:

    • The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, linearity, and range for the target elemental impurities in the specific sample matrix.[4][14]

  • Sample Preparation:

    • Accurately weigh a representative sample of (3-isopropyl-1H-pyrazol-4-yl)methanamine.

    • Perform a closed-vessel microwave digestion using a mixture of high-purity nitric acid and hydrochloric acid to bring the organic matrix into a clear aqueous solution.[6] This step is critical to prevent the loss of volatile elements.

    • Dilute the digested sample to a known volume with deionized water.

  • Instrument Calibration and Analysis:

    • Prepare a series of calibration standards using certified reference materials for the elements of interest.

    • Introduce the prepared sample and calibration standards into the ICP-OES or ICP-MS instrument.

    • The instrument software will generate a calibration curve and calculate the concentration of each elemental impurity in the sample.

  • Data Interpretation:

    • The measured concentrations of elemental impurities are then compared against the Permitted Daily Exposure (PDE) limits established by regulatory guidelines.[8]

Comparison of Elemental Analysis Techniques

FeatureCHN Combustion AnalysisICP-OESICP-MS
Analytes Carbon, Hydrogen, Nitrogen (also Sulfur, Oxygen with modifications)Wide range of metals and some non-metalsMost elements in the periodic table
Purpose Determination of bulk elemental composition, confirmation of empirical formulaQuantification of trace to minor elemental impuritiesQuantification of ultra-trace elemental impurities
Sensitivity Percent (%) levelParts-per-million (ppm)Parts-per-billion (ppb) to parts-per-trillion (ppt)
Sample Prep Simple encapsulationAcid digestion requiredAcid digestion required
Key Advantage Fast, accurate, and direct measurement of C, H, NGood for a wide range of elements at moderate concentrationsExtremely high sensitivity
Limitation Not suitable for trace metal analysisLess sensitive than ICP-MSMore susceptible to interferences

Conclusion

The elemental analysis of (3-isopropyl-1H-pyrazol-4-yl)methanamine is a multi-faceted process that extends beyond a simple confirmation of its C, H, and N content. While CHN analysis serves as the primary tool for verifying the empirical formula against the theoretical values, a comprehensive quality assessment necessitates the evaluation of trace elemental impurities using sensitive techniques like ICP-OES and ICP-MS. By understanding the principles behind each method and adhering to rigorous, validated protocols, researchers can ensure the integrity of their data, which is fundamental to the successful advancement of new chemical entities in the drug discovery and development pipeline.

References

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  • PubChem. (n.d.). C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.